Acid Ceramidase-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H47NO6 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxy-5-(2-oxochromen-7-yl)oxypentan-2-yl]hexadecanamide |
InChI |
InChI=1S/C30H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(34)31-26(23-32)27(33)20-21-36-25-18-16-24-17-19-30(35)37-28(24)22-25/h16-19,22,26-27,32-33H,2-15,20-21,23H2,1H3,(H,31,34)/t26-,27+/m0/s1 |
InChI Key |
ASWQERQPSVCZCY-RRPNLBNLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Function of Acid Ceramidase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acid Ceramidase-IN-2, also identified in scientific literature as "compound 1," is a novel synthetic ceramide analogue. While commercially available as an "acid ceramidase inhibitor," primary research characterizes it as a fluorogenic substrate for ceramidases. This guide provides an in-depth analysis of its mechanism as a substrate, details the experimental protocols for its use in high-throughput screening assays, and presents the available quantitative data. The discrepancy between its characterization as a substrate in peer-reviewed literature and its commercialization as an inhibitor is a critical consideration for researchers. This document will focus on the scientifically validated function of this compound as a fluorogenic substrate.
Introduction to Acid Ceramidase and the Role of Sphingolipids
Acid ceramidase (aCDase, ASAH1) is a lysosomal enzyme that plays a pivotal role in sphingolipid metabolism.[1][2] It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1] The balance between ceramide, sphingosine, and its phosphorylated product, sphingosine-1-phosphate (S1P), is crucial for regulating various cellular processes, including proliferation, apoptosis, and differentiation.[3][4] Dysregulation of aCDase activity and an imbalance in the ceramide/S1P ratio have been implicated in numerous diseases, including cancer, Farber disease, and Alzheimer's disease.[1][2] Consequently, aCDase has emerged as a significant therapeutic target, and the development of assays to identify and characterize its inhibitors is of high interest.[5]
Mechanism of Action: A Fluorogenic Substrate for Ceramidase Activity
Contrary to its commercial designation as an inhibitor, the primary scientific literature describes this compound (compound 1) as a fluorogenic substrate designed for a high-throughput assay to measure ceramidase activity.[5] Its mechanism is centered on the enzymatic cleavage of its amide bond by ceramidase, which ultimately leads to the release of a fluorescent molecule.
The assay, as described by Bedia et al. (2007), involves a two-step process following the initial enzymatic hydrolysis:
-
Enzymatic Hydrolysis: Acid ceramidase cleaves the amide bond of this compound, yielding an aminodiol product.
-
Chemical Oxidation and β-Elimination: The resulting aminodiol is then oxidized with sodium periodate (B1199274). This leads to the formation of an aldehyde, which subsequently undergoes a β-elimination reaction to release the highly fluorescent compound, umbelliferone (B1683723).[6]
The intensity of the fluorescence is directly proportional to the amount of umbelliferone released, which in turn corresponds to the activity of the ceramidase enzyme.[6] This principle allows for the quantification of ceramidase activity and the screening of potential inhibitors.
Visualizing the Experimental Workflow
Caption: Workflow of the fluorogenic assay using this compound.
Quantitative Data
The seminal paper by Bedia et al. (2007) provides key quantitative parameters for the hydrolysis of this compound by rat liver lysosomes, which are a source of acid ceramidase.[5]
| Parameter | Value | Source |
| Michaelis-Menten Constant (Km) | 113 µM | [5] |
| Maximum Velocity (Vmax) | 3.6 pmol min-1 mg-1 | [5] |
Note: These values characterize this compound as a substrate for the enzyme. There is no publicly available, peer-reviewed data demonstrating its IC50 or Ki value as an inhibitor of acid ceramidase.
Experimental Protocols
The following is a detailed methodology for the high-throughput fluorogenic assay for ceramidase activity using this compound, based on the work of Bedia et al. (2007) and subsequent adaptations.[5][6]
Materials and Reagents
-
This compound (Substrate)
-
Cell lysates or intact cells as a source of acid ceramidase
-
Sodium periodate (NaIO4)
-
Glycine-NaOH buffer (pH 10.6)
-
Methanol (MeOH)
-
96-well or 384-well microtiter plates
-
Fluorescence microplate reader
Assay Protocol for Intact Cells
-
Cell Culture: Plate cells in a 96-well or 384-well plate and culture until desired confluency.
-
Addition of Substrate and Inhibitors: Simultaneously add the this compound substrate and the test compounds (potential inhibitors) to the cell culture wells.
-
Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
Reaction Termination: Stop the enzymatic reaction by adding 25 µL/well of methanol.
-
Oxidation Step: Add 100 µL/well of NaIO4 (2.5 mg/mL in glycine-NaOH buffer, pH 10.6).
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Buffer Addition: Add 100 µL/well of 100 mM glycine-NaOH buffer (pH 10.6).
-
Fluorescence Measurement: Measure the fluorescence spectrophotometrically at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Blank Correction: Use reaction mixtures without cells as blanks to correct for background fluorescence.[6]
The Sphingolipid Rheostat and Potential Downstream Effects of aCDase Inhibition
Inhibition of acid ceramidase is expected to alter the cellular balance of key sphingolipids, often referred to as the "sphingolipid rheostat." This balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is critical for cell fate.[4] While specific data for this compound as an inhibitor is lacking, the theoretical consequences of aCDase inhibition are well-documented.
Inhibition of aCDase leads to:
-
Accumulation of Ceramide: By blocking its degradation, intracellular ceramide levels are expected to rise. Increased ceramide can induce apoptosis, cell cycle arrest, and mitochondrial dysfunction.[4][7]
-
Depletion of Sphingosine and S1P: The production of sphingosine, the precursor for S1P, is diminished. Reduced S1P levels can inhibit cell proliferation and survival signaling pathways.[3][8]
Visualizing the Sphingolipid Rheostat Signaling Pathway
Caption: The sphingolipid rheostat and the effect of aCDase inhibition.
Conclusion and Future Directions
This compound is a valuable tool for researchers in the field of sphingolipid metabolism. Its primary, scientifically validated role is as a fluorogenic substrate for the high-throughput screening of ceramidase inhibitors. The discrepancy between its characterization in the scientific literature and its commercial labeling as an inhibitor warrants careful consideration. Researchers using this compound should be aware of its function as a substrate and the lack of peer-reviewed data supporting its inhibitory activity. Future studies are needed to clarify if this compound possesses any inhibitory properties and to fully elucidate its effects on cellular signaling pathways. A definitive characterization of its IC50 or Ki value against acid ceramidase would be of significant value to the research community.
References
- 1. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases [mdpi.com]
- 2. Structural basis for the activation of acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a novel ceramide analogue and its use in a high-throughput fluorogenic assay for ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acid Ceramidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal cysteine amidase that plays a pivotal role in sphingolipid metabolism.[1] It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][2][3] The balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), which is formed from sphingosine, is critical for cell fate decisions.[1][4] In several pathologies, including various cancers, acid ceramidase is overexpressed, leading to decreased ceramide levels and increased S1P levels, thereby promoting cell survival, proliferation, and therapeutic resistance.[5] This makes acid ceramidase a compelling therapeutic target for the development of novel anti-cancer agents and potentially for other diseases.[1][5]
This technical guide provides a comprehensive overview of the chemical structures and properties of key acid ceramidase inhibitors, details on experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Chemical Structures and Properties of Acid Ceramidase Inhibitors
A number of small molecule inhibitors of acid ceramidase have been developed and characterized. The following tables summarize the key chemical and pharmacological properties of some of the most well-studied inhibitors.
| Inhibitor | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Type of Inhibition |
| B-13 | (1R, 2R)-2-(tetradecanoylamino)-1-(4-nitrophenyl)-1,3-propanediol | C23H38N2O5 | 422.56 | Potent in vitro inhibitor of acid ceramidase.[6][7] |
| LCL-464 | Not available | Not available | Not available | A modified derivative of B-13 with a basic ω-amino group, showing higher potency towards lysosomal acid ceramidase in living cells.[8][9] |
| Ceranib-2 | 2-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(pyridin-4-yl)acetamide | C16H15ClN4O | 314.77 | Potent and non-lipid ceramidase inhibitor.[10] |
| Carmofur | 5-Fluoro-N-hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamide | C11H16FN3O3 | 257.26 | Nanomolar inhibitor of intracellular AC activity.[11][12] |
| Acid Ceramidase-IN-1 | Not available | Not available | Not available | Orally active and blood-brain barrier penetrant acid ceramidase inhibitor.[12] |
| ARN14974 | Not available | Not available | Not available | A potent and systemically active inhibitor of intracellular acid ceramidase.[12] |
| Inhibitor | IC50 Value | Cell Line / Assay Conditions | Key Findings |
| B-13 | ~10 µM | Human melanoma and HaCaT keratinocytes.[13] | Induces apoptosis by increasing endogenous ceramide levels.[13] |
| LCL-464 | 50% inhibition at 50 µM | Cell extracts.[6] | More potent than B-13 in cellular extracts and shows superior inhibition of acid ceramidase in living cells.[6] |
| Ceranib-2 | 28 µM | SKOV3 cells (cellular ceramidase activity).[10] | Induces accumulation of multiple ceramide species, decreases levels of sphingosine and S1P, and induces apoptosis.[10] |
| Ceranib-2 | 0.73 µM | SKOV3 cells (cell proliferation).[10] | Inhibits cell proliferation and/or survival.[10] |
| Ceranib-2 | 22 µM | A549 cells.[14] | Induces apoptotic effects.[14] |
| Ceranib-2 | 8 µM | H460 cells.[14] | Shows synergism with carboplatin (B1684641) in combined treatment.[14] |
| Carmofur | 29 nM | Rat recombinant acid ceramidase.[12] | Crosses the blood-brain barrier and is effective against glioblastoma stem-like cells.[1] |
| Acid Ceramidase-IN-1 | 0.166 µM | Human acid ceramidase (hAC).[12] | Reduces AC activity and accumulates ceramide species.[12] |
| ARN14974 | 79 nM | Intracellular acid ceramidase.[12] | Systemically active.[12] |
Experimental Protocols
The evaluation of acid ceramidase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Acid Ceramidase Activity Assay (using cell lysates)
This method is used to determine the direct inhibitory effect of a compound on acid ceramidase activity in a cell-free system.
1. Preparation of Cell Lysates:
-
Culture cells (e.g., A375 melanoma cells overexpressing AC) to confluency.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 25 mM sodium acetate (B1210297) pH 4.5 containing protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction, including acid ceramidase.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Enzymatic Reaction:
-
The assay is typically performed in a 96-well or 384-well plate format for high-throughput screening.[15][16]
-
Each well contains a reaction mixture with:
-
A specific amount of cell lysate (e.g., 10-25 µg of protein).[17]
-
Assay buffer (e.g., 25 mM sodium acetate, pH 4.5).[17]
-
A fluorogenic substrate, such as RBM14-C12, which shows high affinity and specificity for acid ceramidase.[15][16]
-
The test inhibitor at various concentrations (or vehicle control).
-
-
The reaction is initiated by the addition of the substrate.
-
The plate is incubated at 37°C for a defined period (e.g., 1-3 hours).
3. Detection and Data Analysis:
-
The hydrolysis of the fluorogenic substrate by acid ceramidase releases a fluorescent product (e.g., coumarin).
-
The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the vehicle-treated control wells.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Acid Ceramidase Activity Assay
This assay measures the ability of a compound to inhibit acid ceramidase activity within intact, living cells, providing insights into cell permeability and intracellular target engagement.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A375 cells overexpressing AC) into 96-well plates and allow them to adhere overnight.[16]
-
Replace the culture medium with fresh medium containing various concentrations of the test inhibitor.[16]
-
Simultaneously, add a cell-permeable fluorogenic substrate for acid ceramidase.[16]
-
Incubate the cells at 37°C in a CO2 incubator for a specific duration (e.g., 3 hours).[16]
2. Measurement of Enzyme Activity:
-
After incubation, the fluorescence generated from the hydrolysis of the substrate within the cells is measured directly in the plate using a fluorescence microplate reader.
-
Alternatively, cells can be lysed, and the fluorescence in the lysate can be measured.
3. Data Analysis:
-
The IC50 value is calculated by plotting the percentage of inhibition of intracellular acid ceramidase activity against the inhibitor concentration.[15]
Signaling Pathways and Experimental Workflows
Acid Ceramidase Signaling Pathway
The following diagram illustrates the central role of acid ceramidase in the sphingolipid metabolic pathway and its impact on cell fate.
Caption: The role of Acid Ceramidase in the ceramide/S1P rheostat.
Experimental Workflow for Screening Acid Ceramidase Inhibitors
This diagram outlines a typical workflow for the discovery and characterization of novel acid ceramidase inhibitors.
Caption: A typical workflow for Acid Ceramidase inhibitor discovery.
References
- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramidase activity assay [bio-protocol.org]
- 3. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effective inhibition of acid and neutral ceramidases by novel B-13 and LCL-464 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. karger.com [karger.com]
- 14. The investigation of ceranib-2 on apoptosis and drug interaction with carboplatin in human non small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Potent Acid Ceramidase Inhibitors: The 2,4-Dioxopyrimidine-1-Carboxamide Class
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the discovery, synthesis, and biological evaluation of a novel class of highly potent Acid Ceramidase (AC) inhibitors: 2,4-dioxopyrimidine-1-carboxamides. This class of inhibitors represents a significant advancement in the development of therapeutic agents targeting ceramide metabolism for various diseases, including cancer.
Introduction to Acid Ceramidase (AC)
Acid Ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal cysteine amidase that plays a pivotal role in sphingolipid metabolism.[1][2] It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[2] This enzymatic activity is crucial for maintaining the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a key signaling molecule.
Dysregulation of AC activity is implicated in several pathologies. Overexpression of AC is observed in various cancers, where it contributes to tumor progression, chemoresistance, and radioresistance by lowering intracellular ceramide levels.[1] Conversely, a deficiency in AC activity leads to Farber disease, a rare and fatal lysosomal storage disorder characterized by the accumulation of ceramide.[3] Given its central role in cell fate decisions, AC has emerged as a promising therapeutic target.
The Discovery of 2,4-Dioxopyrimidine-1-Carboxamides as AC Inhibitors
The journey to identify potent and specific AC inhibitors led to the investigation of existing therapeutic agents. The anti-cancer drug carmofur, a derivative of 5-fluorouracil, was identified as a nanomolar inhibitor of rat AC.[1] This discovery served as the foundational chemical scaffold for the development of a new class of AC inhibitors. Through systematic structure-activity relationship (SAR) studies, a series of 2,4-dioxopyrimidine-1-carboxamides were synthesized and evaluated, leading to the identification of compounds with single-digit nanomolar potency against AC.[1]
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory activity of a selection of 2,4-dioxopyrimidine-1-carboxamide derivatives against rat Acid Ceramidase. The data highlights key structural modifications that influence potency.
| Compound ID | R1 Substitution (N1-carboxamide) | R2 Substitution (C5-uracil) | R3 Substitution (N3-uracil) | IC50 (µM) for rat AC |
| 4a (Carmofur) | n-hexyl | H | H | 0.029 |
| 4b | n-heptyl | H | H | 0.015 |
| 4c | n-octyl | H | H | 0.008 |
| 4d | n-nonyl | H | H | 0.011 |
| 4e | n-decyl | H | H | 0.022 |
| 4f | n-undecyl | H | H | 0.045 |
| 4g | n-dodecyl | H | H | 0.090 |
| 5a | n-octyl | Br | H | 0.006 |
| 5b | n-octyl | I | H | 0.007 |
| 6a | n-octyl | H | Acetyl | >10 |
| 6b | n-octyl | H | Benzoyl | >10 |
Data synthesized from Pizzirani et al., J Med Chem, 2013.[1]
Key SAR Insights:
-
N1-Carboxamide Chain Length: The inhibitory potency is sensitive to the length of the alkyl chain at the N1 position, with an eight-carbon chain (n-octyl) demonstrating optimal activity.
-
C5-Uracil Substitution: Introduction of electron-withdrawing groups, such as bromine or iodine, at the C5 position of the uracil (B121893) ring can enhance inhibitory potency.[4][5]
-
N3-Uracil Substitution: Acylation at the N3 position of the uracil ring leads to a significant loss of inhibitory activity.[4]
Experimental Protocols
The synthesis of the 2,4-dioxopyrimidine-1-carboxamide inhibitors is a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for 2,4-dioxopyrimidine-1-carboxamides.
Detailed Protocol:
-
Synthesis of the N1-Carbamoyl Chloride Intermediate: To a solution of uracil in an appropriate aprotic solvent (e.g., anhydrous THF), a phosgene equivalent (e.g., triphosgene) is added dropwise at 0°C in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude N1-carbamoyl chloride intermediate.
-
Synthesis of the Final Product: The crude N1-carbamoyl chloride intermediate is dissolved in an aprotic solvent (e.g., dichloromethane). The desired alkylamine is added dropwise at 0°C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the final 2,4-dioxopyrimidine-1-carboxamide.
The inhibitory activity of the synthesized compounds is determined using an in vitro enzymatic assay with recombinant rat AC.
Caption: Workflow for the in vitro Acid Ceramidase activity assay.
Detailed Protocol:
-
Materials and Reagents:
-
Recombinant rat Acid Ceramidase (expressed in a suitable system).
-
Substrate: N-lauroylsphingosine (C12-ceramide).
-
Assay Buffer: 50 mM sodium phosphate, 75 mM sodium chloride, 0.05% NP-40, pH 4.5.[6]
-
Test compounds dissolved in DMSO.
-
Internal standard for LC-MS/MS analysis.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A solution of the recombinant enzyme in the assay buffer is pre-incubated with the test compound at various concentrations for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the C12-ceramide substrate.
-
The reaction mixture is incubated for 30 minutes at 37°C.[6]
-
The reaction is terminated by the addition of an organic solvent mixture (e.g., chloroform/methanol).
-
Lipids are extracted, and the amount of sphingosine produced is quantified by a validated LC-MS/MS method.
-
IC50 values are calculated from the dose-response curves.
-
Signaling Pathway
Acid Ceramidase is a critical regulator of the ceramide/S1P rheostat, which in turn modulates key cellular signaling pathways, such as the PI3K/Akt pathway, that are central to cell survival and proliferation.[1]
Caption: Acid Ceramidase signaling pathway and the point of intervention.
This pathway illustrates how the overexpression of Acid Ceramidase can lead to oncogenic signaling.[1] By hydrolyzing ceramide to sphingosine, which is subsequently phosphorylated to S1P, AC promotes the activation of the pro-survival Akt pathway through the S1P receptor 2 (S1PR2) and PI3K.[1] The 2,4-dioxopyrimidine-1-carboxamide inhibitors block this cascade at its origin by inhibiting AC, thereby increasing intracellular ceramide levels and suppressing pro-survival signaling.
Conclusion and Future Directions
The discovery of 2,4-dioxopyrimidine-1-carboxamides as a novel class of highly potent Acid Ceramidase inhibitors represents a significant step forward in the development of targeted therapies for diseases characterized by AC dysregulation. The detailed SAR studies have provided a clear roadmap for further optimization of this chemical scaffold to improve potency, selectivity, and pharmacokinetic properties. These compounds serve as valuable chemical probes to further elucidate the complex roles of Acid Ceramidase in health and disease and hold considerable promise for translation into clinical candidates. Future research will likely focus on in vivo efficacy studies in relevant disease models and the development of inhibitors with improved drug-like properties.
References
- 1. Discovery of a new class of highly potent inhibitors of acid ceramidase: synthesis and structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Fragment-Based Hologram QSAR Studies on a Series of 2,4-Dioxopyrimidine-1-Carboxamides As Highly Potent Inhibitors of Acid Ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Acid Ceramidase Inhibition in Sphingolipid Metabolism
A Note on the Subject Compound "Acid Ceramidase-IN-2"
Initial research into the specific compound "this compound" has revealed a significant lack of publicly available scientific literature, quantitative data, and detailed experimental protocols. This compound is listed by a limited number of commercial suppliers with only a brief, high-level description. Due to this absence of in-depth information, a comprehensive technical guide as requested for this specific molecule cannot be constructed at this time.
To fulfill the core requirements of your request for a detailed guide on the role of an acid ceramidase inhibitor in sphingolipid metabolism, this document will focus on a well-characterized and extensively studied acid ceramidase inhibitor: Carmofur (B1668449) . Carmofur is an excellent proxy as it has a substantial body of research detailing its mechanism of action, quantitative effects, and impact on cellular signaling pathways.
Technical Guide: The Role of Carmofur in Sphingolipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Carmofur, a potent inhibitor of Acid Ceramidase (aCDase).
Introduction to Acid Ceramidase and Sphingolipid Metabolism
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling and structure. The balance between different sphingolipids, particularly ceramide and sphingosine-1-phosphate (S1P), is critical for determining cell fate, a concept often referred to as the "sphingolipid rheostat". Ceramide is a central hub in sphingolipid metabolism and is generally considered a pro-apoptotic and anti-proliferative molecule.[1] Conversely, S1P, generated from the phosphorylation of sphingosine (B13886), promotes cell survival, proliferation, and angiogenesis.[1][2]
Acid ceramidase (aCDase), encoded by the ASAH1 gene, is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][3] By decreasing ceramide levels and producing the precursor for S1P, aCDase plays a pivotal role in shifting the sphingolipid balance towards cell survival. Elevated aCDase activity has been observed in various cancers, contributing to tumor growth and resistance to therapy.[1][3] Therefore, the inhibition of aCDase presents a promising therapeutic strategy to increase intracellular ceramide levels and induce apoptosis in cancer cells.
Carmofur: A Potent Acid Ceramidase Inhibitor
Carmofur (1-hexylcarbamoyl-5-fluorouracil) is an antineoplastic agent that was initially developed as a derivative of 5-fluorouracil (B62378) (5-FU).[3] While its mechanism was traditionally attributed to the generation of 5-FU, it is now understood that carmofur is also a highly potent, covalent inhibitor of acid ceramidase.[3][4] This inhibition of aCDase is independent of its 5-FU activity and is a key contributor to its anti-tumor effects.[3][5]
Mechanism of Action of Carmofur
Carmofur contains an electrophilic carbonyl group that is targeted by the catalytic cysteine residue (Cys143) in the active site of acid ceramidase.[2][5] The interaction forms a covalent bond, leading to the irreversible inhibition of the enzyme.[5] This inhibition blocks the breakdown of ceramide, leading to its accumulation within the lysosomes. The elevated ceramide levels can then trigger apoptotic signaling pathways, leading to cancer cell death.[1]
Quantitative Data on Carmofur's Inhibition of Acid Ceramidase
The inhibitory potency of carmofur against acid ceramidase has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Enzyme Source | Cell Line/System | Reference |
| IC50 | 29 nM | Rat recombinant aCDase | In vitro | [6] |
| IC50 | 4.6 - 50 µM | Pediatric brain tumor cells | [7] | |
| Effect | Accumulation of intracellular ceramides | SJGBM2 cells | [7] |
Impact on Sphingolipid Metabolism and Signaling Pathways
The inhibition of acid ceramidase by carmofur directly alters the sphingolipid rheostat. By blocking the hydrolysis of ceramide, carmofur leads to a significant increase in the intracellular levels of various ceramide species.[7] Concurrently, the production of sphingosine and, subsequently, sphingosine-1-phosphate (S1P) is reduced.
This shift in the ceramide/S1P balance has profound effects on downstream signaling pathways. The accumulation of ceramide can activate several pro-apoptotic pathways, including:
-
Mitochondrial Apoptosis Pathway: Ceramide can form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.
-
Inhibition of Pro-Survival Pathways: Elevated ceramide levels can antagonize pro-survival signals, such as the Akt pathway.
The overall effect is a cellular environment that favors apoptosis and inhibits proliferation, which is particularly detrimental to cancer cells that often have a dysregulated sphingolipid metabolism.
Signaling Pathway Diagram: The Effect of Carmofur on the Sphingolipid Rheostat
Caption: Carmofur inhibits acid ceramidase, leading to ceramide accumulation and promoting apoptosis.
Experimental Protocols
This section details common methodologies used to study the effects of acid ceramidase inhibitors like carmofur.
a. Acid Ceramidase Activity Assay
This assay measures the enzymatic activity of aCDase in the presence and absence of an inhibitor.
-
Principle: A fluorescently labeled ceramide substrate (e.g., NBD-C12-ceramide) is incubated with a source of aCDase (e.g., cell lysates). The enzyme cleaves the substrate, releasing a fluorescent product that can be quantified.
-
Protocol Outline:
-
Prepare cell lysates from the desired cell line.
-
Incubate the cell lysate with the fluorescent ceramide substrate in an appropriate buffer (typically acidic pH, e.g., 4.5).
-
For inhibitor studies, pre-incubate the lysate with various concentrations of carmofur before adding the substrate.
-
Stop the reaction after a defined time period.
-
Separate the fluorescent product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescence of the product to determine enzyme activity.
-
b. Cellular Ceramide Measurement by Mass Spectrometry
This method quantifies the levels of different ceramide species within cells following treatment with an inhibitor.
-
Principle: Lipids are extracted from cells and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify individual ceramide species.
-
Protocol Outline:
-
Culture cells to the desired confluency and treat with carmofur or vehicle control for a specified time.
-
Harvest the cells and perform a lipid extraction using a solvent system (e.g., chloroform/methanol).
-
Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column for separation of lipid species.
-
Use multiple reaction monitoring (MRM) to detect and quantify specific ceramide species based on their mass-to-charge ratio.
-
Normalize ceramide levels to a cellular component, such as total protein or phosphate (B84403) content.[7]
-
Experimental Workflow Diagram
Caption: Workflow for studying the effects of Carmofur on aCDase activity and ceramide levels.
Conclusion
Carmofur is a potent inhibitor of acid ceramidase that effectively shifts the sphingolipid balance towards the accumulation of pro-apoptotic ceramide. This mechanism of action, independent of its role as a 5-FU prodrug, makes it a valuable tool for studying the role of sphingolipid metabolism in disease and a promising therapeutic agent for cancers with elevated aCDase activity. The experimental protocols outlined provide a framework for researchers to investigate the effects of aCDase inhibitors on cellular processes. Further research into novel and more specific acid ceramidase inhibitors continues to be an active area of drug discovery.
References
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - ProQuest [proquest.com]
In-Vitro Characterization of Acid Ceramidase Inhibitors: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of the in-vitro characterization of acid ceramidase (AC) inhibitors, with a specific focus on the potent inhibitor, Acid Ceramidase-IN-1, as a representative molecule. Due to the limited public availability of in-vitro characterization data for a compound specifically designated as "Acid Ceramidase-IN-2," this guide utilizes the more extensively documented "Acid Ceramidase-IN-1" to illustrate the requisite experimental methodologies and data presentation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study of sphingolipid metabolism and the discovery of novel therapeutics targeting acid ceramidase.
Introduction to Acid Ceramidase
Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a pivotal role in the sphingolipid metabolic pathway.[1][2] It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][2] This enzymatic activity is a key regulatory point in the "sphingolipid rheostat," which balances the cellular levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a downstream metabolite of sphingosine.[1][2] Dysregulation of acid ceramidase activity has been implicated in various pathologies, including cancer, lysosomal storage diseases like Farber disease, and inflammatory disorders, making it an attractive target for therapeutic intervention.[1][3]
Quantitative Data Summary for Acid Ceramidase-IN-1
Acid Ceramidase-IN-1 is an orally active and blood-brain barrier-penetrant inhibitor of acid ceramidase.[4][5] Its in-vitro inhibitory activities are summarized in the table below.
| Target Enzyme | Inhibitor | IC50 Value | Assay Type | Reference |
| Human Acid Ceramidase (hAC) | Acid Ceramidase-IN-1 | 0.166 µM | Enzymatic | [4][5][6] |
| Human N-acylethanolamine acid amidase (hNAAA) | Acid Ceramidase-IN-1 | 8.0 µM | Enzymatic | [4] |
| Human fatty acid amide hydrolase (FAAH) | Acid Ceramidase-IN-1 | 0.070 µM | Enzymatic | [4] |
Key Experimental Protocols
Enzymatic Inhibition Assay (Fluorogenic Method)
This protocol describes a common method to determine the in-vitro potency of an inhibitor against purified acid ceramidase using a fluorogenic substrate.
Objective: To determine the IC50 value of a test compound against recombinant human acid ceramidase.
Materials:
-
Recombinant human acid ceramidase (rhAC)
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Assay buffer: 25 mM sodium acetate, pH 4.5
-
Test compound (e.g., Acid Ceramidase-IN-1) dissolved in DMSO
-
Stop solution: 100 mM glycine-NaOH buffer, pH 10.6
-
Sodium periodate (B1199274) (NaIO4) solution
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer.
-
Add a small volume of the diluted test compound to the wells.
-
Add the recombinant human acid ceramidase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate RBM14-C12 (final concentration, e.g., 20 µM).[7]
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add sodium periodate solution and incubate in the dark to facilitate the development of the fluorescent product.[8]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for umbelliferone).[8]
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular Activity Assay
This protocol outlines a method to assess the ability of an inhibitor to engage and inhibit acid ceramidase within a cellular context.
Objective: To determine the cellular potency (EC50) of a test compound in inhibiting acid ceramidase activity in intact cells.
Materials:
-
A suitable cell line (e.g., SH-SY5Y or A375 melanoma cells)
-
Cell culture medium and supplements
-
Test compound (e.g., Acid Ceramidase-IN-1)
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Cell lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 0.5-6 hours).[4]
-
Add the fluorogenic substrate to the cell culture medium and incubate for a further period (e.g., 3 hours) at 37°C.[8]
-
Wash the cells with PBS.
-
Lyse the cells and collect the lysate.
-
Proceed with the detection of the fluorescent product as described in the enzymatic assay protocol (steps 7-9).
-
In parallel wells, quantify the total protein concentration of the cell lysates.
-
Normalize the fluorescence signal to the protein concentration and calculate the percent inhibition to determine the EC50 value.
Visualizations
Sphingolipid Metabolism Signaling Pathway
Caption: The Sphingolipid Rheostat and the Role of Acid Ceramidase.
Experimental Workflow for In-Vitro Characterization
Caption: Workflow for In-Vitro Characterization of AC Inhibitors.
References
- 1. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acid Ceramidase-IN-1 | TargetMol [targetmol.com]
- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of Acid Ceramidase Inhibitor-2 (ACi-2)
A Technical Overview for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological and pharmacological characterization of Acid Ceramidase Inhibitor-2 (ACi-2), a small molecule inhibitor of acid ceramidase (AC). Overexpression of acid ceramidase is implicated in the pathophysiology of various diseases, including cancer, by promoting cell survival and therapeutic resistance through the catabolism of pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P). This document details the in vitro and in vivo activities of ACi-2, including its effects on enzyme inhibition, cancer cell viability, and tumor growth suppression. Methodologies for key experiments are described, and relevant signaling pathways are visualized to provide a thorough understanding of ACi-2's mechanism of action and therapeutic potential.
Introduction to Acid Ceramidase and the Sphingolipid Rheostat
Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a pivotal role in regulating the cellular levels of bioactive sphingolipids.[1][2] Specifically, AC catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[2][3][4] Ceramide is a key signaling molecule that mediates cellular stress responses, inflammation, and apoptosis.[5][6] Conversely, its metabolite, sphingosine, can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling lipid that promotes cell proliferation, survival, and migration.[3][4]
The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical for determining cell fate.[3] In numerous cancers, this balance is shifted towards S1P production due to the overexpression of acid ceramidase, contributing to tumor progression, metastasis, and resistance to chemotherapy and radiotherapy.[3][6][7] Consequently, the inhibition of acid ceramidase presents a promising therapeutic strategy to restore ceramide levels and induce cancer cell death.[8]
In Vitro Biological Activity of ACi-2
Enzyme Inhibition
ACi-2 demonstrates potent and selective inhibition of acid ceramidase. The inhibitory activity was assessed using a fluorogenic assay that measures the hydrolysis of a synthetic substrate.
Table 1: In Vitro Inhibitory Activity of ACi-2
| Enzyme | IC50 (µM) | Assay Type | Substrate | Reference |
| Acid Ceramidase | 2-25 | Fluorogenic, cell-free | RBM14-C12 | [5] |
| Neutral Ceramidase | >100 | Fluorogenic, cell-free | Not Specified | [5] |
| Alkaline Ceramidase | >100 | Not Specified | Not Specified | [5] |
Cellular Activity
The effect of ACi-2 on cancer cell viability was evaluated in various cell lines. Treatment with ACi-2 led to a significant reduction in cell viability, consistent with the induction of apoptosis.
Table 2: Anti-proliferative Activity of ACi-2 in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Reference |
| TSC2-null angiomyolipoma-derived cells | Tuberous Sclerosis Complex | Markedly decreased cell viability | [7] |
| Colorectal Cancer Cells | Colorectal Cancer | Sensitizes cells to chemotherapy | [7] |
In Vivo Efficacy of ACi-2
The anti-tumor activity of ACi-2 was assessed in a xenograft mouse model.
Table 3: In Vivo Anti-tumor Efficacy of ACi-2
| Animal Model | Treatment | Outcome | Reference |
| Tsc2-null cell-derived mouse xenografts | 10 mg/kg/d, i.p., 5 times per week for 4 weeks | Significantly decreased tumor growth | [7][9] |
| A/J Tsc2+/- mice (9 months old) | Combination with rapamycin | Enhanced anti-tumor effect compared to single agents | [7] |
Mechanism of Action
ACi-2 exerts its anti-cancer effects by inhibiting acid ceramidase, leading to an accumulation of intracellular ceramide. Elevated ceramide levels trigger apoptotic signaling pathways.
Signaling Pathway
The inhibition of acid ceramidase by ACi-2 disrupts the ceramide-S1P balance, favoring the accumulation of pro-apoptotic ceramide. This leads to the activation of downstream apoptotic pathways, including those mediated by caspases and cathepsins.[3]
Caption: ACi-2 inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.
Experimental Protocols
Acid Ceramidase Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of acid ceramidase by quantifying the fluorescence of a reporter molecule released from a synthetic substrate.[5][10]
Caption: Workflow for the fluorogenic acid ceramidase activity assay.
Methodology:
-
Preparation of Cell Lysates: Cells overexpressing acid ceramidase are harvested and lysed to obtain a source of the enzyme.[5]
-
Reaction Setup: The assay is performed in a 384-well plate format. Each well contains the cell lysate, the fluorogenic substrate RBM14-C12, and the test compound (ACi-2) or vehicle control in an appropriate buffer (e.g., 25 mM sodium acetate, pH 4.5).[5][10]
-
Enzymatic Reaction: The reaction mixture is incubated at 37°C to allow for the enzymatic hydrolysis of the substrate.
-
Detection: After incubation, sodium periodate (B1199274) is added to oxidize the aminodiol product of the enzymatic reaction. This is followed by a β-elimination reaction that releases the fluorescent product, umbelliferone.[5]
-
Data Analysis: The fluorescence is measured using a plate reader. The percentage of inhibition is calculated by comparing the fluorescence in the presence of ACi-2 to the control. The IC50 value is determined from the dose-response curve.
Cell Viability Assay
This assay determines the effect of ACi-2 on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of ACi-2 or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of ACi-2 in a living organism.
Caption: Workflow for the in vivo xenograft efficacy study.
Methodology:
-
Cell Implantation: TSC2-null cancer cells are suspended in a suitable medium (e.g., PBS with Matrigel) and injected subcutaneously into the flanks of immunodeficient mice.[9]
-
Tumor Development: The mice are monitored until the tumors reach a predetermined size.
-
Treatment: The mice are randomized into treatment and control groups. ACi-2 is administered intraperitoneally at a dose of 10 mg/kg/day, five times a week, for four weeks. The control group receives a vehicle solution.[9]
-
Monitoring: Tumor size and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, biomarker analysis).
Conclusion and Future Directions
The preliminary data presented in this guide indicate that ACi-2 is a potent and selective inhibitor of acid ceramidase with significant anti-proliferative activity in cancer cells and anti-tumor efficacy in vivo. By modulating the sphingolipid rheostat to increase pro-apoptotic ceramide levels, ACi-2 represents a promising therapeutic agent for the treatment of cancers that overexpress acid ceramidase.
Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of ACi-2, as well as to explore its efficacy in a broader range of cancer models and in combination with other anti-cancer therapies. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers and drug development professionals in advancing the investigation of ACi-2 and other acid ceramidase inhibitors.
References
- 1. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. JCI Insight - Upregulation of acid ceramidase contributes to tumor progression in tuberous sclerosis complex [insight.jci.org]
- 10. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Cytostatic Effects of Acid Ceramidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytostatic effects of acid ceramidase (AC) inhibitors, with a focus on their mechanism of action and supporting experimental data. While specific quantitative data for "Acid Ceramidase-IN-2" is not extensively available in the public domain, this document synthesizes information from studies on closely related α-ketoamide ceramide analogues and other potent AC inhibitors to provide a representative understanding of this class of compounds.
Core Concept: Targeting Ceramide Metabolism for Cancer Therapy
Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide, a pro-apoptotic and anti-proliferative lipid, into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and angiogenesis. In many cancer types, including prostate and pancreatic cancer, AC is overexpressed, leading to decreased intracellular ceramide levels and increased S1P levels, thereby contributing to tumor growth, survival, and resistance to therapy.
Inhibiting acid ceramidase is a promising therapeutic strategy to shift the balance back towards the accumulation of ceramide, thereby inducing cytostatic and cytotoxic effects in cancer cells. This guide explores the functional consequences of AC inhibition.
Quantitative Data on the Effects of Acid Ceramidase Inhibitors
The following tables summarize quantitative data from studies on various acid ceramidase inhibitors, demonstrating their cytostatic and cytotoxic potential across different cancer cell lines.
Table 1: Inhibitory Activity of Selected Acid Ceramidase Inhibitors
| Compound Class | Specific Inhibitor | Assay Type | Target | IC50 / Ki | Reference |
| α-Ketoamide Ceramide Analogues | GT85, GT98, GT99 | In vitro enzyme assay | Acid Ceramidase | Not specified | [1] |
| 2-Substituted Aminoethanol Amides | E-tb | Intact cell assay | Acid Ceramidase | ~15 µM | [2] |
| 2-Substituted Aminoethanol Amides | E-c7 | Intact cell assay | Acid Ceramidase | ~15 µM | [2] |
| Pivaloylamide | (R,E)-N-(1-hydroxyoctadec-3-en-2-yl)pivaloylamide (E-tb) | Enzyme kinetics | Acid Ceramidase | Ki = 34 µM | [2] |
| Pivaloylamide | (S)-N-(1-(hexadecylthio)-3-hydroxypropan-2-yl)pivaloylamide (SC16-tb) | Enzyme kinetics | Acid Ceramidase | Ki = 94.0 µM | [2] |
Table 2: Cytotoxic and Cytostatic Effects of Acid Ceramidase Inhibitors on Cancer Cells
| Cell Line | Inhibitor | Effect | Concentration | Duration | Results | Reference |
| A549 (Lung Carcinoma) | E-tb and E-c7 | Cytotoxicity | ~40 µM | Not specified | LD50 reached | [2] |
| A549 (Lung Carcinoma) | E-tb | Cell Cycle Arrest | Concentration-dependent | 24 hours | G1 phase arrest | [2] |
| A549 (Lung Carcinoma) | E-tb | Apoptosis/Necrosis | 50 µM | 24 hours | 20-25% induction | [2] |
| PANC-1, MIA-Pa-Ca-2 (Pancreatic Cancer) | DM102 (in combination with PSC 833) | Conversion of cytostatic to cytotoxic effect | Not specified | Not specified | Synergistic decrease in cell viability | [3] |
Signaling Pathways Modulated by Acid Ceramidase Inhibition
Inhibition of acid ceramidase leads to the accumulation of its substrate, ceramide. Elevated ceramide levels can trigger multiple downstream signaling pathways that collectively contribute to the observed cytostatic and cytotoxic effects.
Caption: Inhibition of Acid Ceramidase leads to ceramide accumulation, inducing cell cycle arrest and apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cytostatic effects of acid ceramidase inhibitors.
Acid Ceramidase Activity Assay (Intact Cells)
This protocol is adapted from methodologies used for high-throughput screening of AC inhibitors.
-
Cell Seeding: Seed cells (e.g., A375 melanoma cells overexpressing AC) at a density of 2 x 10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Incubation: Replace the medium with fresh medium containing the desired concentrations of the test compound (e.g., this compound).
-
Substrate Addition: Simultaneously, add a fluorogenic substrate for acid ceramidase (e.g., RBM14-C12) to a final concentration of 20 µM.
-
Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
Reaction Termination: Stop the reaction by adding 25 µL/well of methanol.
-
Oxidation and Signal Development: Add 100 µL/well of NaIO4 (2.5 mg/mL in glycine-NaOH buffer, pH 10.6) and incubate at 37°C for 1 hour in the dark. Then, add 100 µL/well of 100 mM glycine-NaOH buffer (pH 10.6).
-
Fluorescence Measurement: Measure the fluorescence at excitation and emission wavelengths of 355 nm and 460 nm, respectively.
Cell Viability and Cytotoxicity Assay (LD50 Determination)
The MTS or MTT assay is commonly used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the acid ceramidase inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the LD50 value (the concentration at which 50% of cells are killed).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitor on cell cycle progression.
-
Cell Treatment: Culture cells to approximately 60-70% confluency and then treat with the acid ceramidase inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflows for assessing the cytostatic effects of AC inhibitors.
Conclusion
Inhibitors of acid ceramidase represent a compelling class of anti-cancer agents. By blocking the degradation of ceramide, these compounds can effectively induce cytostatic effects, such as cell cycle arrest, and can also lead to cytotoxicity through the induction of apoptosis and other cell death mechanisms. The data and protocols presented in this guide, based on studies of various AC inhibitors, provide a foundational understanding for researchers and drug development professionals working to exploit the therapeutic potential of targeting ceramide metabolism in cancer. Further research into specific inhibitors like this compound will be crucial to fully elucidate their clinical promise.
References
In-Depth Technical Guide: Antiproliferative Properties of Acid Ceramidase Inhibitors
A Note to the Reader:
Extensive research for "Acid Ceramidase-IN-2" has revealed a significant scarcity of publicly available scientific data for this specific compound. It is consistently referenced in chemical supplier databases as an acid ceramidase inhibitor with potential antiproliferative and cytostatic activities, particularly in the context of prostate cancer where acid ceramidase is often overexpressed. However, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways directly pertaining to "this compound" are not available in the peer-reviewed scientific literature.
Therefore, to fulfill the core requirements of providing a comprehensive technical guide, this document will focus on a well-characterized and widely studied acid ceramidase inhibitor, Ceranib-2 , as a representative example. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of other acid ceramidase inhibitors and provide a robust framework for understanding their antiproliferative properties.
Executive Summary
Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by hydrolyzing pro-apoptotic ceramide into pro-survival sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P). This balance between ceramide and S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. In many cancers, ASAH1 is overexpressed, leading to decreased intracellular ceramide levels and increased S1P levels, which promotes cell proliferation, survival, and resistance to chemotherapy. Inhibition of acid ceramidase is therefore a promising therapeutic strategy to shift the sphingolipid balance back towards apoptosis, thereby exerting antiproliferative effects. This guide details the antiproliferative properties of the acid ceramidase inhibitor Ceranib-2, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
The Sphingolipid Rheostat and the Role of Acid Ceramidase in Cancer
The sphingolipid metabolic pathway is a complex network of interconverting lipids that are central to cellular signaling. Ceramide, a central molecule in this pathway, is a tumor-suppressor lipid that can induce cell cycle arrest, differentiation, and apoptosis.[1] Conversely, its metabolite, sphingosine-1-phosphate (S1P), is a tumor-promoting lipid that signals for cell proliferation, survival, and angiogenesis.[1][2] Acid ceramidase (ASAH1) is the key enzyme that catabolizes ceramide to sphingosine, thus reducing the cellular pool of pro-apoptotic ceramide and providing the substrate for the synthesis of pro-survival S1P.[2][3]
Numerous studies have demonstrated the upregulation of acid ceramidase in various cancers, including prostate and breast cancer.[2][4][5] This overexpression contributes to uncontrolled cell growth and resistance to conventional cancer therapies.[3] Consequently, the inhibition of acid ceramidase has emerged as a viable strategy to increase intracellular ceramide levels and induce cancer cell death.
Quantitative Data: Antiproliferative Activity of Ceranib-2
Ceranib-2 is a potent, non-ceramide-mimicking inhibitor of acid ceramidase. Its antiproliferative effects have been demonstrated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ceranib-2 in different human breast cancer cell lines.
| Cell Line | Cancer Type | IC50 of Ceranib-2 (µM) | Citation |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 2.5 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.0 | [2] |
Mechanism of Action and Signaling Pathways
The primary mechanism by which Ceranib-2 exerts its antiproliferative effects is through the inhibition of acid ceramidase, leading to an accumulation of intracellular ceramide. This increase in ceramide triggers downstream signaling cascades that culminate in apoptosis.
Key signaling pathways affected by Ceranib-2 treatment include:
-
Activation of Stress-Activated Protein Kinase/c-Jun N-Terminal Kinase (SAPK/JNK) Pathway: This is a key pathway involved in cellular stress responses, and its activation by ceramide promotes apoptosis.[2]
-
Activation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and plays a role in inducing apoptosis.[2]
-
Inhibition of the Akt Pathway: The Akt pathway is a major pro-survival signaling cascade. Ceranib-2-induced ceramide accumulation leads to the inhibition of this pathway, thus reducing cell survival signals.[2]
-
Downregulation of Estrogen Receptor-α (ERα): In estrogen receptor-positive breast cancer cells (MCF-7), Ceranib-2 has been shown to downregulate the expression of ERα, suggesting a potential therapeutic benefit in this cancer subtype.[2]
-
Induction of Intrinsic and Extrinsic Apoptotic Pathways: Ceranib-2 activates the intrinsic (mitochondrial) apoptotic pathway, as evidenced by a loss in mitochondrial membrane potential in MCF-7 cells. It also activates the extrinsic apoptotic pathway in both MCF-7 and MDA-MB-231 cells.[2]
Visualization of Ceranib-2's Mechanism of Action
Caption: Mechanism of Ceranib-2 induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiproliferative properties of acid ceramidase inhibitors like Ceranib-2.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitor on cancer cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the acid ceramidase inhibitor (e.g., Ceranib-2) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of the inhibitor for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to assess the changes in protein expression and activation levels within key signaling pathways.
Protocol:
-
Treat cells with the inhibitor as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-JNK, phospho-p38, phospho-Akt, total Akt, ERα, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualization of Experimental Workflow
Caption: Workflow for evaluating antiproliferative effects.
Conclusion and Future Directions
Inhibition of acid ceramidase represents a compelling strategy for cancer therapy. By modulating the sphingolipid rheostat to favor the accumulation of pro-apoptotic ceramide, inhibitors like Ceranib-2 can effectively induce cell death in various cancer models. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.
Future research should focus on:
-
The development of more potent and selective second-generation acid ceramidase inhibitors.
-
In vivo studies to evaluate the efficacy and safety of these inhibitors in preclinical cancer models.
-
The investigation of combination therapies, where acid ceramidase inhibitors are used to sensitize cancer cells to conventional chemotherapeutics or radiotherapy.
-
The identification of biomarkers to predict which patients are most likely to respond to acid ceramidase inhibitor therapy.
By continuing to explore the therapeutic potential of targeting this key enzyme, we may unlock new and effective treatments for a range of malignancies.
References
- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a novel ceramide analogue and its use in a high-throughput fluorogenic assay for ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Probing the Function of Acid Ceramidase: A Technical Guide to the Use of Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (ASAH1) is a critical lysosomal enzyme that plays a central role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. This enzymatic activity is a key regulator of the cellular balance between the pro-apoptotic signaling molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), a product of sphingosine phosphorylation. Given its pivotal role in cell fate decisions, dysregulation of ASAH1 has been implicated in a variety of human diseases, including cancer, Alzheimer's disease, and Farber disease.[1][2]
Small molecule inhibitors serve as powerful chemical probes to dissect the function of enzymes like ASAH1 within complex biological systems. By acutely and selectively blocking enzyme activity, these probes allow for the investigation of downstream signaling events and the overall physiological role of the target enzyme.
This technical guide provides a comprehensive overview of the use of a potent and selective acid ceramidase inhibitor as a probe to study ASAH1 function. While specific public data for "Acid Ceramidase-IN-2" is limited[3], this document will provide a general framework for the use of such inhibitors, with examples drawn from well-characterized compounds in the field.
Chemical Properties and Mechanism of Action of Representative Inhibitors
A variety of small molecules have been developed to inhibit acid ceramidase, each with distinct chemical scaffolds and mechanisms of action. Understanding these properties is crucial for interpreting experimental results. For instance, Carmofur (B1668449) , a derivative of the chemotherapeutic agent 5-fluorouracil, has been identified as a potent, irreversible inhibitor of acid ceramidase.[4] Structural studies have revealed that Carmofur acts by covalently modifying the catalytic cysteine residue (Cys143) in the active site of ASAH1.[4]
In contrast, other inhibitors like Ceranib-2 are reversible, non-covalent inhibitors.[5] The choice between a reversible and irreversible inhibitor depends on the experimental design. Irreversible inhibitors can be useful for durable target engagement, while reversible inhibitors may be more suitable for studies requiring washout periods.
Quantitative Data on Acid Ceramidase Inhibitors
The potency and selectivity of an inhibitor are critical parameters for its use as a chemical probe. The half-maximal inhibitory concentration (IC50) is a key measure of potency. The following table summarizes reported IC50 values for several known acid ceramidase inhibitors.
| Inhibitor | Target | IC50 Value (in vitro) | Cell-based Assay IC50 | Reference(s) |
| Carmofur | Rat recombinant ASAH1 | 29 nM | Not reported | [6] |
| Ceranib-2 | Human ASAH1 | Not reported | 0.73 µM (antiproliferative) | [7] |
| LCL-521 | Human ASAH1 | Not reported | Not reported | [8] |
| W000113402_C12 | Human ASAH1 | 6.6 µM | 32 µM | [9] |
| ARN14974 | Human ASAH1 | 79 nM | Not reported | [6] |
| Acid Ceramidase-IN-1 | Human ASAH1 | 166 nM | Not reported | [6] |
| Acid Ceramidase-IN-3 | Human ASAH1 | pIC50 = 8.5 | pIC50 = 6.8 | [6] |
Experimental Protocols
In Vitro Acid Ceramidase Activity Assay
This protocol describes a common method to determine the in vitro potency (IC50) of a test compound against ASAH1 using a fluorogenic substrate.
Materials:
-
Recombinant human acid ceramidase (ASAH1)
-
Fluorogenic substrate (e.g., Rbm14-12)
-
Assay buffer: 25 mM Sodium Acetate, pH 4.5
-
Test inhibitor compound
-
96-well black microplates
-
Plate reader with fluorescence detection (e.g., λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant ASAH1 enzyme to each well (except for the no-enzyme control).
-
Add the diluted inhibitor or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light.
-
Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a stop solution).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Sphingolipid Analysis
This protocol outlines a general method to assess the impact of an ASAH1 inhibitor on cellular sphingolipid levels.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to overexpress ASAH1)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Internal standards for sphingolipids
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a desired time period (e.g., 24-48 hours).
-
Harvest the cells and perform a lipid extraction using an appropriate method (e.g., Bligh-Dyer extraction).
-
Add internal standards to the lipid extracts for quantification.
-
Analyze the levels of ceramide, sphingosine, and S1P in the extracts using HPLC-MS/MS.
-
Normalize the lipid levels to a measure of cell number or protein concentration.
-
Compare the sphingolipid profiles of inhibitor-treated cells to control cells.
Visualizations of Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism Pathway
Caption: The central role of Acid Ceramidase (ASAH1) in sphingolipid metabolism.
Apoptosis Induction by ASAH1 Inhibition
Caption: Simplified signaling cascade for apoptosis induction via ASAH1 inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: A general workflow for the characterization of an ASAH1 inhibitor.
Conclusion
The use of potent and selective small molecule inhibitors is an indispensable tool for elucidating the complex roles of acid ceramidase in health and disease. While specific data on "this compound" remains limited in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers to utilize any well-characterized ASAH1 inhibitor as a chemical probe. Through a combination of in vitro biochemical assays, cell-based experiments, and in vivo studies, these probes can continue to unravel the intricate biology of sphingolipid metabolism and pave the way for novel therapeutic strategies targeting acid ceramidase.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. Molecular mechanism of inhibition of acid ceramidase by carmofur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acid ceramidase and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acid Ceramidase-IN-2 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (AC) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][2] Ceramide is a pro-apoptotic lipid, while its downstream metabolite, sphingosine-1-phosphate (S1P), promotes cell survival and proliferation.[3][4] In several cancers, including prostate cancer, AC is upregulated, leading to lower intracellular ceramide levels and contributing to tumor progression, metastasis, and resistance to chemotherapy and radiation.[5][6][7] Inhibition of AC, therefore, presents a promising therapeutic strategy to increase ceramide levels and induce apoptosis in cancer cells. Acid Ceramidase-IN-2 is a novel inhibitor of acid ceramidase with potential anti-proliferative and cytostatic effects, making it a valuable tool for investigating the role of AC in prostate cancer.[8]
These application notes provide a comprehensive protocol for the use of this compound in prostate cancer cell lines, covering experimental design, data interpretation, and methodologies for key assays.
Signaling Pathway
The central role of Acid Ceramidase in the sphingolipid signaling pathway, often referred to as the "ceramide-S1P rheostat," is critical to cell fate. In prostate cancer, the upregulation of AC tips the balance towards cell survival.
Caption: The Ceramide-S1P Rheostat.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: Start with a high-purity, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for minimal solvent addition to the cell culture medium.
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex until fully dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Cell Culture
-
Cell Lines: Prostate cancer cell lines such as PC-3, DU145, and LNCaP are suitable models. These cell lines have been previously used in studies involving acid ceramidase.[6][8]
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.
Determination of Optimal Working Concentration (Dose-Response Curve)
It is crucial to determine the optimal concentration of this compound that effectively inhibits cell viability without causing non-specific toxicity.
-
Assay: A cell viability assay such as MTT or MTS is recommended.[6][8]
-
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium. A starting range of 0.1 µM to 100 µM is suggested. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, perform the MTT or MTS assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on prostate cancer cell lines.
Caption: Workflow for AC-IN-2 Evaluation.
Apoptosis Assay (Annexin V/PI Staining)
To confirm that the reduction in cell viability is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.
-
Procedure:
-
Seed cells in a 6-well plate and treat them with the determined IC50 concentration of this compound for 24-48 hours.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
Western blotting can be used to confirm the inhibition of the AC signaling pathway and to detect markers of apoptosis.
-
Target Proteins:
-
Acid Ceramidase (to confirm target engagement, though inhibitor binding may not alter protein levels).
-
Cleaved PARP and Cleaved Caspase-3 (markers of apoptosis).
-
Pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bcl-2).
-
-
Procedure:
-
Treat cells with this compound as in the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Sphingolipid Profiling by Mass Spectrometry
To directly measure the effect of this compound on its target, quantify the levels of ceramide and sphingosine.
-
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and extract lipids using an appropriate solvent system (e.g., chloroform/methanol).
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to quantify different ceramide species and sphingosine. An increase in the ceramide-to-sphingosine ratio is expected.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| PC-3 | Experimental Value | Experimental Value | Experimental Value |
| DU145 | Experimental Value | Experimental Value | Experimental Value |
| LNCaP | Experimental Value | Experimental Value | Experimental Value |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| PC-3 | Vehicle Control | Experimental Value | Experimental Value |
| PC-3 | AC-IN-2 (IC50) | Experimental Value | Experimental Value |
| DU145 | Vehicle Control | Experimental Value | Experimental Value |
| DU145 | AC-IN-2 (IC50) | Experimental Value | Experimental Value |
Table 3: Relative Protein Expression Changes after Treatment with this compound
| Protein | Cell Line | Fold Change vs. Vehicle Control (Normalized to Loading Control) |
| Cleaved PARP | PC-3 | Experimental Value |
| Cleaved PARP | DU145 | Experimental Value |
| Cleaved Caspase-3 | PC-3 | Experimental Value |
| Cleaved Caspase-3 | DU145 | Experimental Value |
Table 4: Changes in Sphingolipid Levels after Treatment with this compound
| Sphingolipid | Cell Line | Fold Change vs. Vehicle Control |
| Total Ceramide | PC-3 | Experimental Value |
| Total Ceramide | DU145 | Experimental Value |
| Sphingosine | PC-3 | Experimental Value |
| Sphingosine | DU145 | Experimental Value |
| Ceramide/Sphingosine Ratio | PC-3 | Experimental Value |
| Ceramide/Sphingosine Ratio | DU145 | Experimental Value |
Conclusion
This document provides a detailed framework for the investigation of this compound in prostate cancer cell lines. By following these protocols, researchers can effectively characterize the anti-cancer effects of this novel inhibitor, elucidate its mechanism of action, and generate robust and reproducible data. The provided diagrams and tables serve as templates for visualizing experimental workflows and presenting quantitative results in a clear and concise manner. These studies will contribute to a better understanding of the therapeutic potential of targeting acid ceramidase in prostate cancer.
References
- 1. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The functional effects of acid ceramidase overexpression in prostate cancer progression and resistance to chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 4. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Ceramidase Upregulation in Prostate Cancer Cells Confers Resistance to Radiation: AC Inhibition, a Potential Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy is increased in prostate cancer cells over-expressing acid ceramidase and enhances resistance to C6-ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid ceramidase upregulation in prostate cancer cells confers resistance to radiation: AC inhibition, a potential radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
Application Notes and Protocols: Determining the Optimal Concentration of Acid Ceramidase-IN-2 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (AC) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1] This enzymatic activity is crucial for maintaining the cellular balance between the pro-apoptotic signaling molecule, ceramide, and the pro-survival signaling molecule, sphingosine-1-phosphate (S1P), which is generated from sphingosine.[2][3] Dysregulation of acid ceramidase activity has been implicated in various pathologies, including cancer, Alzheimer's disease, and Farber disease.[2][4] Consequently, inhibitors of acid ceramidase are valuable tools for research and potential therapeutic agents.
Acid Ceramidase-IN-2 is a novel, potent, and specific inhibitor of acid ceramidase. Determining its optimal concentration for use in cell culture is a critical first step in elucidating its biological effects. The optimal concentration should effectively inhibit the target enzyme to elicit a functional downstream response, while minimizing off-target effects and overt cytotoxicity.
This document provides a comprehensive set of protocols to guide researchers in determining the optimal working concentration of this compound. The experimental workflow is designed to first assess the cytotoxic profile of the inhibitor, then to confirm target engagement by measuring acid ceramidase activity, and finally to quantify the functional downstream effects on sphingolipid levels and apoptosis induction.
Signaling Pathway of Acid Ceramidase
The following diagram illustrates the central role of Acid Ceramidase in the sphingolipid metabolic pathway and its influence on cell fate.
Experimental Workflow
The determination of the optimal concentration of this compound follows a multi-step experimental approach.
Experimental Protocols
Step 1: Determination of Cytotoxicity
The initial step is to determine the concentration range of this compound that is non-toxic to the cells of interest. This is crucial to ensure that the observed biological effects are due to the specific inhibition of acid ceramidase and not a result of general cytotoxicity.
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Cells of interest (e.g., A549 lung carcinoma cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.[7][8]
Materials:
-
Cells and inhibitor as described for the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent provided in the kit).
Step 2: Assessment of Target Engagement
Once a non-toxic concentration range has been established, the next step is to confirm that this compound is inhibiting its intended target within the cells.
This assay directly measures the enzymatic activity of acid ceramidase in cell lysates after treatment with the inhibitor.[9][10]
Materials:
-
Cells of interest.
-
This compound.
-
6-well plates.
-
Cell lysis buffer (e.g., 0.2 M sucrose (B13894) solution).
-
Fluorogenic acid ceramidase substrate (e.g., a NBD-C12-ceramide analog).
-
Sodium acetate (B1210297) buffer (pH 4.5).
-
Protein quantification assay kit (e.g., BCA assay).
-
Fluorimeter or fluorescence plate reader.
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with a range of non-toxic concentrations of this compound (determined in Step 1) for a defined period (e.g., 4-24 hours).
-
Wash the cells with PBS and harvest them.
-
Lyse the cells by sonication in a suitable buffer.
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well plate, mix a standardized amount of protein from each lysate with the acid ceramidase substrate in a sodium acetate buffer (pH 4.5).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction and measure the fluorescence of the product according to the substrate manufacturer's instructions.
-
Calculate the acid ceramidase activity relative to the vehicle-treated control.
Step 3: Measurement of Downstream Functional Effects
The final step is to measure the biological consequences of acid ceramidase inhibition.
Inhibition of acid ceramidase is expected to cause an accumulation of its substrate, ceramide, and a decrease in the downstream product, S1P.
Materials:
-
Cells and inhibitor as in the previous steps.
-
Methanol, chloroform, and other solvents for lipid extraction.
-
Internal standards for ceramide and S1P.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Protocol:
-
Treat cells with the selected concentrations of this compound.
-
Harvest the cells and perform a lipid extraction (e.g., Bligh-Dyer method).
-
Analyze the lipid extracts by LC-MS to quantify the levels of various ceramide species and S1P.
-
Normalize the lipid levels to the total protein or cell number.
-
Compare the lipid profiles of inhibitor-treated cells to vehicle-treated controls.
An increase in cellular ceramide levels is expected to induce apoptosis.[2][11]
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Caspase-3/7 Activity Assay: This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[12]
Materials:
-
Cells and inhibitor.
-
Commercially available Annexin V/PI staining kit or Caspase-3/7 activity assay kit.
-
Flow cytometer or fluorescence plate reader.
Protocol (for Annexin V/PI):
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (% of Control) - MTT Assay (48h) | Cytotoxicity (% of Max LDH Release) - LDH Assay (48h) |
| Vehicle (DMSO) | 100.0 ± 5.2 | 2.1 ± 0.8 |
| 0.01 | 98.7 ± 4.8 | 2.5 ± 1.1 |
| 0.1 | 97.2 ± 5.5 | 3.0 ± 1.3 |
| 1 | 95.4 ± 6.1 | 4.2 ± 1.5 |
| 10 | 88.1 ± 7.3 | 12.5 ± 2.4 |
| 50 | 52.3 ± 8.0 | 45.8 ± 5.1 |
| 100 | 15.6 ± 4.2 | 82.3 ± 6.7 |
Table 2: Target Engagement and Functional Outcomes of this compound (24h treatment)
| Concentration (µM) | Relative AC Activity (%) | Fold Change in Ceramide | Fold Change in S1P | Apoptotic Cells (%) |
| Vehicle (DMSO) | 100.0 ± 8.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | 5.2 ± 1.3 |
| 0.1 | 85.3 ± 7.5 | 1.2 ± 0.2 | 0.9 ± 0.1 | 6.1 ± 1.5 |
| 1 | 42.1 ± 5.9 | 2.5 ± 0.4 | 0.6 ± 0.1 | 15.8 ± 2.2 |
| 10 | 15.7 ± 3.2 | 4.8 ± 0.6 | 0.3 ± 0.05 | 42.3 ± 4.5 |
| 25 (Sub-toxic) | 8.2 ± 2.1 | 6.2 ± 0.8 | 0.2 ± 0.04 | 65.7 ± 5.8 |
Conclusion and Determination of Optimal Concentration
The optimal concentration of this compound for cell culture experiments is the lowest concentration that achieves significant inhibition of acid ceramidase activity and elicits a measurable downstream biological response (e.g., increased ceramide levels and apoptosis) without causing significant non-specific cytotoxicity.
Based on the example data presented:
-
Concentrations up to 10 µM show minimal cytotoxicity in the MTT and LDH assays.
-
Significant inhibition of AC activity and a corresponding increase in ceramide and apoptosis are observed at 1-10 µM.
-
A concentration of 1-10 µM would be considered the optimal range for further functional studies, as it provides a clear biological effect with high cell viability. The exact concentration chosen within this range will depend on the specific goals of the experiment. For long-term studies, a lower concentration (e.g., 1 µM) may be preferable. For acute response studies, a higher concentration (e.g., 10 µM) might be more appropriate.
It is always recommended to perform a dose-response curve for each new cell line and experimental endpoint to confirm the optimal working concentration of this compound.
References
- 1. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 2. Apoptosis Assays [sigmaaldrich.com]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. Monitoring ceramide and sphingosine-1-phosphate levels in cancer cells and macrophages from tumours treated by photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes: Performing an Acid Ceramidase Activity Assay with Acid Ceramidase-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acid ceramidase (AC) is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. This reaction is a crucial step in the sphingolipid metabolic pathway, and the product, sphingosine, can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation, survival, and migration. Dysregulation of acid ceramidase activity has been implicated in several diseases, including cancer and lysosomal storage disorders like Farber disease, making it a significant target for therapeutic intervention.
These application notes provide a detailed protocol for measuring the activity of human acid ceramidase in vitro using a fluorogenic substrate. Additionally, it describes how to use this assay to determine the potency of the inhibitor, Acid Ceramidase-IN-2.
Signaling Pathway
The catabolic pathway of ceramide mediated by acid ceramidase is a key regulatory node in cellular signaling. The enzyme's action directly reduces the levels of ceramide, a pro-apoptotic lipid, while generating sphingosine, the precursor for the pro-survival lipid S1P.
Figure 1: Acid Ceramidase Signaling Pathway. Acid ceramidase in the lysosome hydrolyzes ceramide to sphingosine and a free fatty acid. Sphingosine is transported to the cytosol and phosphorylated by sphingosine kinase to form S1P, which then activates S1P receptors to promote downstream signaling. This compound acts as an inhibitor of this pathway.
Experimental Workflow
The following workflow outlines the key stages of the acid ceramidase activity assay, from preparation to data analysis, for determining the inhibitory potential of this compound.
Figure 2: Experimental Workflow Diagram. This diagram illustrates the sequential steps for conducting the acid ceramidase activity assay with an inhibitor.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format. It is recommended to run all samples, controls, and blanks in triplicate.
3.1. Required Materials
-
Enzyme: Recombinant human acid ceramidase (hAC).
-
Inhibitor: this compound.
-
Substrate: RBM14-C12 (N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)-4-(7-nitrobenzo[c]oxadiazol-4-yl)amino)dodecanamide) or a similar NBD C12-ceramide analog.
-
Buffer Components: Sodium acetate, Triton X-100, Sodium taurocholate.
-
Solvent: DMSO for dissolving the inhibitor and substrate.
-
Stop Solution: Chloroform (B151607)/Methanol (2:1, v/v).
-
Plate: Black, clear-bottom 96-well assay plates suitable for fluorescence.
-
Equipment: Fluorescence microplate reader (Excitation/Emission ≈ 466/539 nm), incubator, multichannel pipettes.
3.2. Reagent Preparation
| Reagent | Preparation Instructions | Storage Conditions |
| Assay Buffer | 250 mM Sodium Acetate, 1% Triton X-100, pH 4.5. Prepare fresh and warm to 37°C before use. | 4°C |
| Enzyme Stock (hAC) | Reconstitute lyophilized enzyme in an appropriate buffer (e.g., PBS with 0.1% Triton X-100) to a stock concentration of 0.1 mg/mL. Aliquot and store. | -80°C |
| Enzyme Working Sol. | Dilute the enzyme stock in cold Assay Buffer to the final desired concentration (e.g., 2X final concentration, ~0.5-1 µg/mL). Prepare fresh. | On ice |
| Substrate Stock | Dissolve RBM14-C12 in DMSO to create a 10 mM stock solution. | -20°C, protected from light |
| Substrate Working Sol. | Dilute the substrate stock in Assay Buffer to the desired final concentration (e.g., 2X final concentration, 50 µM). Prepare fresh. | Room Temperature |
| Inhibitor Stock | Dissolve this compound in DMSO to create a 10 mM stock solution. | -20°C |
| Inhibitor Dilutions | Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination. | Room Temperature |
| Stop Solution | Prepare a 2:1 (v/v) mixture of chloroform and methanol. | Room Temperature |
3.3. Assay Procedure
-
Prepare Inhibitor Plate: In a separate 96-well plate, prepare 2 µL aliquots of the serially diluted this compound in DMSO. For control wells (100% activity), add 2 µL of DMSO.
-
Set Up Assay Plate: To each well of the black 96-well assay plate, add the following in order:
-
48 µL of Assay Buffer.
-
2 µL of the appropriate inhibitor dilution or DMSO from the inhibitor plate.
-
50 µL of the hAC enzyme working solution.
-
-
Pre-incubation: Mix gently by tapping the plate. Cover the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 150 µL.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.
-
Stop Reaction: Add 100 µL of the Stop Solution to each well to terminate the enzymatic reaction.
-
Phase Separation: Centrifuge the plate at 1000 x g for 10 minutes to facilitate the separation of the aqueous and organic phases. The fluorescent product will partition into the upper aqueous phase.
-
Fluorescence Measurement: Measure the fluorescence of the upper aqueous phase using a microplate reader with excitation at ~466 nm and emission at ~539 nm.
Data Analysis and Presentation
4.1. Calculation of Percent Inhibition
The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_Control - Fluorescence_Blank))
-
Fluorescence_Inhibitor: Fluorescence from wells containing the enzyme, substrate, and inhibitor.
-
Fluorescence_Control: Fluorescence from wells with enzyme, substrate, and DMSO (100% activity).
-
Fluorescence_Blank: Fluorescence from wells with substrate and buffer but no enzyme (0% activity).
4.2. IC50 Determination
The IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.
4.3. Sample Data
The following table presents example data from an experiment to determine the IC50 of this compound.
| [this compound] (nM) | Log [Inhibitor] | Average Fluorescence | % Inhibition |
| 0 (Control) | - | 15,840 | 0.0% |
| 1 | 0.00 | 14,980 | 5.8% |
| 5 | 0.70 | 12,750 | 20.9% |
| 10 | 1.00 | 10,110 | 38.8% |
| 25 | 1.40 | 7,950 | 52.5% |
| 50 | 1.70 | 5,620 | 68.3% |
| 100 | 2.00 | 3,180 | 84.8% |
| 500 | 2.70 | 1,250 | 97.6% |
| Blank | - | 450 | - |
Note: Data are for illustrative purposes only.
From this data, the IC50 value is determined to be approximately 25 nM.
Conclusion
This protocol provides a robust and reliable method for assessing the activity of acid ceramidase and for characterizing the potency of inhibitors like this compound. The use of a fluorogenic substrate allows for a sensitive and high-throughput compatible assay, making it a valuable tool in both basic research and drug discovery efforts targeting the sphingolipid metabolic pathway.
Application Notes and Protocols for Studying Apoptosis in Cancer Cells Using Acid Ceramidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (ASAH1) is a critical enzyme in sphingolipid metabolism, responsible for the hydrolysis of the pro-apoptotic lipid, ceramide, into sphingosine (B13886) and a free fatty acid.[1][2] Sphingosine can be further phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and angiogenesis.[3] The balance between ceramide and S1P, often referred to as the "ceramide/S1P rheostat," is a crucial determinant of cell fate. In many cancers, ASAH1 is overexpressed, leading to decreased intracellular ceramide levels and increased S1P levels, thereby promoting tumorigenesis and chemoresistance.[4]
Inhibition of acid ceramidase presents a promising therapeutic strategy for cancer treatment. By blocking the degradation of ceramide, ASAH1 inhibitors can elevate intracellular ceramide levels, shifting the rheostat towards apoptosis and inducing cancer cell death.[5][6] This document provides detailed application notes and protocols for studying the apoptotic effects of acid ceramidase inhibitors in cancer cells, with a focus on the underlying mechanisms.
Note: While the topic of interest is "Acid Ceramidase-IN-2," publicly available data on this specific inhibitor is limited. Therefore, this document leverages data and protocols from studies on other well-characterized acid ceramidase inhibitors, such as Ceranib-2, Carmofur, and LCL-521, which act through the same mechanism. Researchers using this compound should adapt and validate these protocols for their specific experimental context.
Data Presentation: Efficacy of Acid Ceramidase Inhibitors
The following tables summarize the in vitro efficacy of various acid ceramidase inhibitors across different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Ceranib-2 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| SKOV3 | Ovarian Cancer | 0.73 | 72 | [7][8] |
| A549 | Non-Small Cell Lung Cancer | 22 | 24 | [9] |
| H460 | Non-Small Cell Lung Cancer | 8 | 24 | [9] |
| MCF7 | Breast Cancer | 13 | 24 | [10] |
| T-98G | Glioma | 7 | 24 | [11] |
| U-87MG | Glioma | >10 | 24 | [11] |
| C6 | Glioma | >50 | 24 | [11] |
Table 2: IC50 Values of Carmofur in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Pediatric Brain Tumors | Medulloblastoma, Glioblastoma, ATRT | 4.6 - 50 | [6] |
| U87MG & GSCs | Glioblastoma | 11 - 104 | [12] |
Table 3: Apoptosis Induction by Ceranib-2
| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Reference |
| A549 | Non-Small Cell Lung Cancer | 10 µM Ceranib-2 | 3.7-fold increase | [9] |
| A549 | Non-Small Cell Lung Cancer | 25 µM Ceranib-2 | 5.9-fold increase | [9] |
| A549 | Non-Small Cell Lung Cancer | 50 µM Ceranib-2 | 8.9-fold increase | [9] |
| H460 | Non-Small Cell Lung Cancer | 5 µM Ceranib-2 | 6.5-fold increase | [9] |
| H460 | Non-Small Cell Lung Cancer | 10 µM Ceranib-2 | 7.5-fold increase | [9] |
| H460 | Non-Small Cell Lung Cancer | 25 µM Ceranib-2 | 8.2-fold increase | [9] |
| T-98G | Glioma | 25 µM Ceranib-2 | Significant increase | [11] |
| U-87MG | Glioma | 25 µM Ceranib-2 | Significant increase | [11] |
| C6 | Glioma | Dose- and time-dependent increase | [11] | |
| MCF-7 | Breast Cancer | 13 µM Ceranib-2 + 20 Gy Radiation | 29.98% total apoptotic cells | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by acid ceramidase inhibition and provide a general workflow for studying the apoptotic effects of inhibitors like this compound.
Figure 1: The Ceramide/S1P Rheostat and the Action of this compound.
Figure 2: Signaling Pathways Activated by Acid Ceramidase Inhibition.
Figure 3: General Experimental Workflow for In Vitro Apoptosis Studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time point. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The inhibition of acid ceramidase is a valid and promising strategy for inducing apoptosis in cancer cells. While specific data for this compound is not extensively available, the provided application notes and protocols, based on well-studied inhibitors of the same class, offer a comprehensive framework for researchers to initiate their investigations. It is crucial to empirically determine the optimal concentrations and treatment times for this compound in the specific cancer cell models being studied. The experimental approaches outlined here will enable a thorough characterization of its apoptotic effects and the underlying molecular mechanisms.
References
- 1. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dose dependent actions of LCL521 on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acid ceramidase is a novel drug target for pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigation of ceranib-2 on apoptosis and drug interaction with carboplatin in human non small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining impacts of ceranib-2 on the proliferation, morphology and ultrastructure of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
Application Notes and Protocols for In-Vivo Evaluation of Acid Ceramidase-IN-2 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (AC) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of pro-apoptotic ceramide into pro-survival sphingosine (B13886), which is subsequently converted to sphingosine-1-phosphate (S1P).[1][2] In many cancers, AC is overexpressed, leading to a disruption of the ceramide-S1P rheostat, which promotes tumor cell proliferation, survival, and resistance to therapy.[3][4][5] Inhibition of AC has emerged as a promising therapeutic strategy to restore ceramide levels and induce apoptosis in cancer cells.[6][7]
These application notes provide a comprehensive guide for the in-vivo evaluation of Acid Ceramidase-IN-2, a novel small molecule inhibitor of acid ceramidase, in preclinical cancer models. The protocols and data presented herein are representative and should be adapted based on the specific characteristics of the cancer model and the formulation of this compound.
Mechanism of Action
This compound is designed to specifically inhibit the enzymatic activity of acid ceramidase. By blocking the breakdown of ceramide, the inhibitor is expected to increase intracellular ceramide levels.[8] Elevated ceramide can trigger apoptosis through various signaling pathways, including the activation of stress-activated protein kinases (SAPK/JNK) and p38 MAPK, and the inhibition of pro-survival pathways like Akt.[9][10][11]
Data Presentation: Representative In-Vivo Efficacy of Acid Ceramidase Inhibitors
While specific in-vivo data for this compound is not yet publicly available, the following tables summarize representative data from preclinical studies of other potent acid ceramidase inhibitors in various cancer xenograft models. This information can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Summary of In-Vivo Efficacy of Representative Acid Ceramidase Inhibitors
| Inhibitor | Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Duration | Outcome |
| LCL-521 | Colorectal Cancer Syngeneic Model | BALB/c | Intraperitoneal (i.p.) | Not Specified | Not Specified | Tumor reduction, enhanced anti-PD-1 response.[12] |
| ARN14976 (17a) | Tuberous Sclerosis Complex (TSC) Xenograft | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg/day | 4 weeks | Significantly decreased tumor growth.[13][14] |
| Ceranib-2 | Syngeneic Tumor Model (JC cells) | Balb/c | Intraperitoneal (i.p.) | 20 or 50 mg/kg | Not Specified | Dose-dependent suppression of tumor growth.[15][16] |
Table 2: Hypothetical In-Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
This data is illustrative and for guidance purposes only.
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 125 ± 15 | 1550 ± 250 | - | -2 ± 1.5 |
| This compound (25 mg/kg) | 10 | 122 ± 18 | 850 ± 180 | 45 | -5 ± 2.0 |
| This compound (50 mg/kg) | 10 | 128 ± 16 | 450 ± 120 | 71 | -8 ± 2.5 |
Experimental Protocols
The following are detailed protocols for the in-vivo evaluation of this compound in a subcutaneous xenograft mouse model.
Protocol 1: Formulation of this compound for In-Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution in a sterile tube.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure proper mixing.
-
Sonicate the mixture for 10-15 minutes to achieve a clear and homogenous solution.
-
Prepare fresh on each day of dosing.
Protocol 2: Subcutaneous Xenograft Tumor Model and Efficacy Study
Materials:
-
Human cancer cell line (e.g., PC-3 for prostate cancer)
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
Syringes and needles (27G)
-
Calipers or ultrasound imaging system
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Maintain cell viability above 90%.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.[6] Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .[6] Alternatively, an ultrasound imaging system can be used for more accurate measurements.[3][4]
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound formulation and vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule (e.g., daily for 21 days).[17]
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³), or if there is significant body weight loss (>20%) or other signs of severe toxicity.[6]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Procedure:
-
Administer a single dose of this compound to a cohort of tumor-bearing or non-tumor-bearing mice via the intended clinical route.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and pharmacological inhibition of acid ceramidase prevents asymmetric cell division by neosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acid Ceramidase Up-regulation in Prostate Cancer: Role in Tumor Development and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upregulation of acid ceramidase contributes to tumor progression in tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Acid Ceramidase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a critical role in sphingolipid metabolism. It catalyzes the hydrolysis of the pro-apoptotic lipid ceramide into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and chemoresistance. In many cancer types, including glioblastoma, prostate cancer, breast cancer, and acute myeloid leukemia (AML), AC is overexpressed, leading to decreased intracellular ceramide levels and consequently, resistance to apoptosis-inducing chemotherapy agents.
Acid Ceramidase-IN-2 (AC-IN-2) and other potent AC inhibitors (e.g., Carmofur, B-13 and its analogs) represent a promising therapeutic strategy to counteract this resistance mechanism. By inhibiting AC, these compounds lead to the accumulation of intracellular ceramide, thereby re-sensitizing cancer cells to the cytotoxic effects of conventional chemotherapies. This document provides detailed application notes and protocols for studying the synergistic effects of combining AC inhibitors with other chemotherapy agents.
Mechanism of Action: The Sphingolipid Rheostat
The balance between intracellular levels of ceramide and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. High ceramide levels push the balance towards apoptosis, while high S1P levels promote survival and proliferation. Cancer cells often hijack this rheostat by upregulating AC to maintain low ceramide and high S1P levels.
Inhibition of AC with compounds like AC-IN-2 blocks the degradation of ceramide, leading to its accumulation. Elevated ceramide levels can then trigger the intrinsic apoptotic pathway through several mechanisms, including:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.
-
Regulation of Bcl-2 Family Proteins: Ceramide can modulate the activity of Bcl-2 family proteins, promoting the pro-apoptotic activity of proteins like Bax and inhibiting the anti-apoptotic activity of proteins like Bcl-2.
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and subsequent activation of the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.
The following diagram illustrates the central role of Acid Ceramidase in the sphingolipid rheostat and the mechanism of action of AC inhibitors.
Data Presentation: Synergistic Effects of AC Inhibitors in Combination Therapy
The following tables summarize quantitative data from preclinical studies demonstrating the synergistic anti-cancer effects of combining AC inhibitors with chemotherapy agents.
Table 1: In Vitro Cytotoxicity of AC Inhibitors and Chemotherapy Agents (IC50/EC50 Values)
| Cell Line | Cancer Type | AC Inhibitor | AC Inhibitor IC50/EC50 (µM) | Chemotherapy Agent | Chemotherapy Agent IC50/EC50 (µM) | Combination IC50/EC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | DM102 | 20 | C6-ceramide | 5-10 | Synergistic (CI < 0.5) | |
| MCF-7 | Breast Cancer | DM102 | 20 | C6-ceramide | 5-10 | Synergistic (CI < 0.5) | |
| SK-BR-3 | Breast Cancer | DM102 | 20 | C6-ceramide | 5-10 | Synergistic (CI < 0.5) | |
| U87MG | Glioblastoma | Carmofur | 11-104 | Temozolomide | >750 | Not specified | [1] |
| GSC Line 22 | Glioblastoma | Carmofur | 11-104 | Temozolomide | >750 | Not specified | [1] |
| SW403 | Colon Cancer | ARN080 | 12.6 | 5-FU (0.3 µM) | 1.36 | 7.5 | [2] |
| SW403 | Colon Cancer | ARN398 | 37 | 5-FU (0.3 µM) | 1.36 | 1.0 | [2] |
| PC-3/Mc | Prostate Cancer | SABRAC | 0.052 | Not specified | Not specified | Not specified | [3] |
| PC-3/Mc | Prostate Cancer | RBM1-12 | 0.53 | Not specified | Not specified | Not specified | [3] |
| PC-3/Mc | Prostate Cancer | RBM1-13 | 11.2 | Not specified | Not specified | Not specified | [3] |
Table 2: Induction of Apoptosis by AC Inhibitor Combination Therapies
| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Reference |
| MDA-MB-231 | Breast Cancer | C6-ceramide + DM102 | >70% increase in Annexin-V positive cells; >3-fold increase in caspase 3/7 activation | |
| U87MG | Glioblastoma | Carmofur (60 µM) | ~18% apoptotic cells (Annexin V/PI staining) | [1] |
| U87MG | Glioblastoma | Carmofur (100 µM) | ~36% apoptotic cells (Annexin V/PI staining) | [1] |
| PC-3 | Prostate Cancer | Fenretinide + DM102 | Enhanced caspase activity | [3] |
| DU 145 | Prostate Cancer | Fenretinide + DM102 | Synergistic cytotoxicity | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of combining AC-IN-2 with other chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of single and combination drug treatments on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (AC-IN-2)
-
Chemotherapy agent of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of AC-IN-2 and the chemotherapy agent in complete culture medium.
-
Treat the cells with varying concentrations of AC-IN-2 alone, the chemotherapy agent alone, or the combination of both. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with AC-IN-2, the chemotherapy agent, or the combination for the desired time period. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them as described in the MTT assay protocol.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of combining AC-IN-2 with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
AC-IN-2 and chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, AC-IN-2 alone, chemotherapy agent alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral gavage).
-
Measure the tumor volume (Volume = (length x width²)/2) and body weight of the mice 2-3 times per week.
-
Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Signaling Pathway Visualization
The following diagram illustrates the ceramide-mediated apoptotic signaling pathway activated by the combination of AC inhibition and chemotherapy.
Conclusion
The combination of this compound with conventional chemotherapy agents presents a compelling strategy to overcome drug resistance and enhance anti-tumor efficacy. The protocols and data presented in these application notes provide a framework for researchers to investigate this synergistic approach further. By elucidating the underlying molecular mechanisms and quantifying the therapeutic benefits, these studies will be instrumental in advancing the clinical development of AC inhibitors as a novel class of cancer therapeutics.
References
Measuring Changes in Ceramide Levels after Acid Ceramidase-IN-2 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the accurate quantification of changes in cellular ceramide levels following treatment with Acid Ceramidase-IN-2, a potent and specific inhibitor of acid ceramidase (AC). Inhibition of AC is expected to block the hydrolysis of ceramide into sphingosine (B13886) and fatty acids, leading to an accumulation of various ceramide species.[1][2][3] The primary and recommended method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity, specificity, and the ability to resolve different ceramide molecular species.[4] These protocols are essential for researchers investigating the mechanism of action of this compound and its downstream effects on cellular signaling pathways.
Introduction
Ceramides (B1148491) are central bioactive sphingolipids involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[5] The cellular concentration of ceramides is tightly controlled by a network of enzymes. Acid ceramidase (AC) is a key lysosomal enzyme that catalyzes the breakdown of ceramide into sphingosine and a free fatty acid.[1][3] Dysregulation of AC activity has been implicated in various diseases, making it a critical therapeutic target.[1][2]
This compound is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of AC. By inhibiting AC, this compound is expected to cause an accumulation of various ceramide species within the cell. Accurate measurement of these changes is crucial for understanding the inhibitor's efficacy, mechanism of action, and its impact on cellular lipid metabolism.
Signaling Pathway of Acid Ceramidase
The following diagram illustrates the central role of Acid Ceramidase in sphingolipid metabolism and the expected impact of this compound.
Caption: this compound inhibits the breakdown of ceramide.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to the research question) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold methanol (B129727) to the plate and scrape the cells.[5]
-
Transfer the cell suspension to a centrifuge tube.
-
II. Lipid Extraction (Modified Bligh-Dyer Method)
A robust lipid extraction is critical for accurate ceramide quantification.[6]
-
Internal Standard: Add an internal standard, such as C17:0 ceramide, to each sample to correct for extraction efficiency and instrument variability.[6]
-
Solvent Addition: To the cell suspension in methanol, add chloroform (B151607) and deionized water to achieve a final ratio of chloroform:methanol:water (2:1:1, v/v/v).[7]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 2-5 minutes and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[7]
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, into a new clean tube.[5]
-
Drying: Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extracts at -80°C until LC-MS/MS analysis.[5]
III. Ceramide Quantification by LC-MS/MS
LC-MS/MS is the gold standard for ceramide analysis due to its high sensitivity and specificity.[4]
-
Sample Reconstitution: Reconstitute the dried lipid extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase.[5]
-
Chromatographic Separation:
-
Inject a small volume of the reconstituted sample (e.g., 5-10 µL) onto a C18 reverse-phase HPLC column.[8]
-
Use a gradient elution to separate the different ceramide species. An example gradient is a linear gradient from a mobile phase of 0.1% formic acid in water to 0.1% formic acid in isopropanol.[9]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[5]
-
Utilize Multiple Reaction Monitoring (MRM) to specifically detect and quantify different ceramide species based on their precursor and product ion transitions.[5][9] The most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is commonly used for quantification.[9]
-
-
Data Analysis:
-
Identify and quantify each ceramide species by comparing its peak area to that of the internal standard.
-
Generate a calibration curve using known amounts of ceramide standards to determine the absolute concentration of each ceramide species.[6]
-
Experimental Workflow
The following diagram outlines the major steps for measuring ceramide levels after treatment with this compound.
Caption: Workflow for ceramide analysis post-treatment.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups. The following table provides an example of how to present the results of changes in various ceramide species after treatment with this compound. Data are presented as mean ± standard deviation from three independent experiments.
| Ceramide Species | Vehicle Control (pmol/mg protein) | This compound (1 µM) (pmol/mg protein) | Fold Change |
| C16:0 Ceramide | 15.2 ± 1.8 | 45.6 ± 4.2 | 3.0 |
| C18:0 Ceramide | 8.5 ± 0.9 | 28.1 ± 2.5 | 3.3 |
| C20:0 Ceramide | 3.1 ± 0.4 | 10.5 ± 1.1 | 3.4 |
| C22:0 Ceramide | 4.6 ± 0.5 | 16.1 ± 1.5 | 3.5 |
| C24:0 Ceramide | 7.9 ± 0.8 | 29.2 ± 2.8 | 3.7 |
| C24:1 Ceramide | 10.3 ± 1.2 | 35.0 ± 3.1 | 3.4 |
Conclusion
By following these detailed protocols, researchers can obtain reliable and reproducible data on the changes in ceramide levels induced by this compound. The use of LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification of individual ceramide species, which is essential for elucidating the inhibitor's mechanism of action and its potential as a therapeutic agent.[6]
References
- 1. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. accesson.kr [accesson.kr]
- 8. biorxiv.org [biorxiv.org]
- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Cell Culture with Acid Ceramidase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a pivotal role in sphingolipid metabolism. It catalyzes the hydrolysis of pro-apoptotic ceramide into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a signaling molecule associated with cell survival, proliferation, and inflammation. The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical for determining cell fate.[1][2][3]
In various pathologies, including cancer, the expression and activity of acid ceramidase are frequently dysregulated.[4][5] Elevated AC activity can lead to decreased intracellular ceramide levels and increased S1P levels, promoting tumor growth, survival, and resistance to chemotherapy.[5] Consequently, inhibitors of acid ceramidase have emerged as promising therapeutic agents for cancer and other diseases.[6][7]
Acid Ceramidase-IN-2 is a small molecule inhibitor of acid ceramidase with potential antiproliferative and cytostatic effects.[8] By blocking the activity of acid ceramidase, this compound is expected to increase intracellular ceramide levels, leading to cell cycle arrest and apoptosis in susceptible cell lines. These application notes provide a comprehensive overview and detailed protocols for the long-term use of this compound in cell culture.
Data Presentation
The following tables summarize quantitative data obtained from studies on various acid ceramidase inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Acid Ceramidase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Exposure Time (hours) | Observed Effects |
| Ceranib-1 | SKOV3 (Ovarian Cancer) | 3.9 ± 0.3 | 72 | Inhibition of cell proliferation/survival |
| Ceranib-2 | SKOV3 (Ovarian Cancer) | 0.73 ± 0.03 | 72 | Inhibition of cell proliferation/survival |
| Carmofur | U87MG (Glioblastoma) | 11 - 104 | 72 | Induction of apoptosis |
| Carmofur | Patient-derived Glioblastoma Stem-like Cells (GSC) | > 750 (Temozolomide) vs. 11-104 (Carmofur) | 72 | Potent induction of apoptosis |
Data compiled from studies on various acid ceramidase inhibitors and may be used as a starting point for determining optimal concentrations of this compound.[4][6]
Table 2: Cellular Effects of Acid Ceramidase Inhibition
| Cell Line | Treatment | Observation | Method |
| Pancreatic Cancer Cells (PANC-1, PATC66, MIA PaCa-2) | siRNA against AC (72h) | Increased intracellular C16, C18, and C24 ceramides | LC-MS/MS |
| U87MG Glioblastoma Cells | Carmofur (60 µM, 12h) | ~18% apoptotic cells | Flow Cytometry (Annexin V/PI staining) |
| U87MG Glioblastoma Cells | Carmofur (100 µM, 12h) | ~36% apoptotic cells | Flow Cytometry (Annexin V/PI staining) |
These findings demonstrate the expected molecular and cellular consequences of acid ceramidase inhibition.[4][9]
Signaling Pathways
Inhibition of acid ceramidase disrupts the balance of the sphingolipid rheostat, leading to an accumulation of ceramide and a depletion of sphingosine and its downstream product, S1P. This shift promotes pro-apoptotic and anti-proliferative signaling pathways.
Caption: Inhibition of Acid Ceramidase by this compound.
The diagram above illustrates how this compound blocks the conversion of ceramide to sphingosine, leading to ceramide accumulation and subsequent apoptosis, while reducing the pro-survival signals from S1P.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol is designed to assess the long-term effects of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., U87MG, SKOV3, or other cancer cell lines with known or suspected high AC expression)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 1,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Based on data from other AC inhibitors, a starting concentration range of 0.1 µM to 100 µM is recommended.[4][6] Replace the medium in each well with the medium containing the desired concentration of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for extended periods (e.g., 7, 14, or 21 days).
-
Medium Change: To maintain cell health and inhibitor activity, perform a partial or full medium change with freshly prepared inhibitor-containing medium every 2-3 days.
-
Viability Assessment: At designated time points (e.g., Day 3, 7, 14, 21), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the long-term effect of this compound on cell proliferation.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50 determined from viability assays) for a predetermined duration (e.g., 48-72 hours, or longer for long-term studies with appropriate medium changes).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Caption: Workflow for Apoptosis Analysis.
Protocol 3: Measurement of Intracellular Ceramide Levels
This protocol describes the quantification of intracellular ceramide levels following treatment with this compound.
Materials:
-
Cell line of interest
-
Cell culture plates
-
This compound
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and duration.
-
Cell Lysis and Lipid Extraction: After treatment, wash cells with PBS and lyse them. Perform lipid extraction using an appropriate solvent system (e.g., Bligh-Dyer method).
-
Sample Preparation: Dry the lipid extracts under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system to separate and quantify different ceramide species.
-
Data Analysis: Normalize the levels of different ceramide species to an internal standard and the total protein or cell number. Compare the ceramide levels in treated cells to those in vehicle-treated control cells.
Conclusion
This compound presents a valuable tool for investigating the role of the sphingolipid rheostat in cell fate decisions. The provided protocols offer a framework for conducting long-term cell culture studies to evaluate its efficacy and mechanism of action. Researchers should optimize the experimental conditions, including inhibitor concentration and treatment duration, for each specific cell line and experimental goal. Careful monitoring of cell morphology and health is crucial during long-term experiments. The expected outcome of successful inhibition of acid ceramidase is the accumulation of intracellular ceramides, leading to reduced cell proliferation and increased apoptosis. These studies will contribute to a better understanding of the therapeutic potential of targeting acid ceramidase in various diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. amsbio.com [amsbio.com]
- 9. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Acid Ceramidase-IN-2 Efficacy Using Fluorogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (AC), a lysosomal hydrolase encoded by the ASAH1 gene, is a critical enzyme in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][2] This function places AC at a crucial regulatory point in the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), which is formed from sphingosine.[3] Dysregulation of AC activity has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[3][4] The development of potent and specific AC inhibitors is, therefore, an area of significant research interest.
These application notes provide a detailed guide to utilizing fluorogenic assays for determining the efficacy of AC inhibitors, with a specific focus on Acid Ceramidase-IN-2 . This document outlines the underlying principles of the assay, provides comprehensive experimental protocols, and presents key data in a structured format to facilitate the evaluation of this and other potential AC inhibitors.
Principle of the Fluorogenic Assay
The fluorogenic assay for acid ceramidase activity relies on a synthetic ceramide analogue that, upon enzymatic cleavage, ultimately releases a fluorescent molecule. A commonly used and well-characterized substrate is from the Rbm14 series, such as Rbm14-12.[1][5] This substrate is a ceramide analogue containing a coumarin (B35378) group. The hydrolysis of the amide bond in Rbm14-12 by acid ceramidase initiates a multi-step reaction that results in the liberation of the highly fluorescent umbelliferone.[1][6] The intensity of the fluorescence is directly proportional to the enzymatic activity of acid ceramidase. This assay can be adapted for a high-throughput format, making it suitable for screening and characterizing potential inhibitors.[4][6]
Data Presentation
Inhibitor Profile: this compound
This compound, also identified as "compound 1", is a potent inhibitor of acid ceramidase.[4] The following table summarizes its inhibitory activity from a recent study. It is important to note that this compound has been reported to be chemically unstable, which should be considered in experimental design and data interpretation.
| Inhibitor | Target | Assay Type | IC50 Value |
| This compound (compound 1) | Acid Ceramidase | Cell Lysate Assay | 3.2 nM |
| This compound (compound 1) | Purified Protein Assay | 163 nM |
Fluorogenic Substrate Kinetics
The fluorogenic substrate Rbm14-16, a member of the same series as the commonly used Rbm14-12, has been characterized for its interaction with acid ceramidase.
| Substrate | Enzyme Source | Km | Vmax |
| Rbm14-16 | Rat Liver Lysosomes | 113 µM | 3.6 pmol/min/mg |
Mandatory Visualizations
Acid Ceramidase Signaling Pathway
Caption: Acid Ceramidase signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Efficacy Assay
Caption: Workflow for determining AC inhibitor efficacy.
Experimental Protocols
Protocol 1: In Vitro Fluorogenic Assay for Acid Ceramidase Activity
This protocol is adapted from established methods for measuring AC activity in cell lysates.[1][6]
Materials:
-
Assay Buffer: 25 mM Sodium Acetate, pH 4.5
-
Substrate Stock Solution: 4 mM Rbm14-12 in ethanol
-
Enzyme Source: Cell lysate (10-25 µg of protein per well) in 0.2 M sucrose (B13894) solution
-
Stop Solution 1: Methanol
-
Stop Solution 2: 2.5 mg/mL Sodium Periodate (NaIO₄) in 100 mM glycine/NaOH buffer, pH 10.6 (prepare fresh)
-
96-well black, clear-bottom microplate
-
Microplate fluorescence reader
Procedure:
-
Prepare Cell Lysate: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in 0.2 M sucrose solution. c. Sonicate the cell suspension on ice. d. Centrifuge at 15,000 x g for 3 minutes to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
Set up the Assay Plate: a. In a 96-well plate, add the following to each well:
- 74.5 µL of 25 mM Sodium Acetate Buffer (pH 4.5)
- 25 µL of cell lysate (containing 10-25 µg of protein) b. Prepare negative control wells containing buffer and sucrose solution but no cell lysate.
-
Initiate the Enzymatic Reaction: a. Add 0.5 µL of 4 mM Rbm14-12 substrate solution to each well (final concentration: 20 µM). b. Mix gently by tapping the plate.
-
Incubation: a. Incubate the plate at 37°C for 3 hours, protected from light.
-
Stop the Reaction and Develop Fluorescence: a. Add 50 µL of methanol to each well to stop the reaction. b. Add 100 µL of freshly prepared 2.5 mg/mL NaIO₄ solution to each well. c. Incubate the plate for 2 hours at room temperature, protected from light, to allow for the development of the fluorescent product.
-
Measure Fluorescence: a. Read the fluorescence in a microplate reader with excitation at approximately 360 nm and emission at approximately 446 nm.
Protocol 2: Determining the Efficacy (IC50) of this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
All materials from Protocol 1
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series.
Procedure:
-
Prepare Reagents: Follow the preparation steps as in Protocol 1. Prepare a serial dilution of this compound in the assay buffer. The final concentration range should span the expected IC50 value (e.g., from 0.1 nM to 1 µM).
-
Set up the Assay Plate: a. In a 96-well plate, add the following to each well:
- A specific volume of the diluted this compound or vehicle control (e.g., DMSO at the same final concentration as the inhibitor wells).
- The corresponding volume of assay buffer to bring the total volume to 74.5 µL.
- 25 µL of cell lysate (containing 10-25 µg of protein). b. Include wells for "no inhibition" (enzyme + vehicle) and "no enzyme" controls.
-
Pre-incubation: a. Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate and Run the Assay: a. Follow steps 3 through 6 from Protocol 1 to initiate the reaction, incubate, stop, and measure fluorescence.
-
Data Analysis: a. Subtract the fluorescence of the "no enzyme" control from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibition" control: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] c. Plot the % inhibition versus the logarithm of the inhibitor concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
Conclusion
The fluorogenic assays described provide a robust and high-throughput compatible method for assessing the activity of acid ceramidase and the efficacy of its inhibitors. With a potent inhibitor like this compound, these protocols enable researchers to quantify its inhibitory potential and further investigate its mechanism of action and therapeutic applications. Careful consideration of experimental controls and the potential instability of the inhibitor are crucial for obtaining accurate and reproducible results.
References
- 1. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emergence of acid ceramidase as a therapeutic target for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a novel ceramide analogue and its use in a high-throughput fluorogenic assay for ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
Troubleshooting & Optimization
Common off-target effects of acid ceramidase inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of acid ceramidase (AC) inhibitors. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular effects that don't seem to be related to ceramide accumulation after treating cells with an acid ceramidase inhibitor. What could be the cause?
A1: Many acid ceramidase inhibitors have known off-target effects that can lead to a range of cellular responses independent of their on-target activity. It is crucial to consider the specific inhibitor you are using and its known off-target profile. For example, some inhibitors have dual enzymatic activities, while others can affect cellular organelles and signaling pathways unrelated to ceramide metabolism. We recommend consulting the inhibitor-specific troubleshooting guides below and the comparative data on off-target effects.
Q2: How can we differentiate between on-target effects (due to ceramide accumulation) and off-target effects of our AC inhibitor?
A2: This is a critical experimental question. Here are a few strategies:
-
Use multiple, structurally distinct AC inhibitors: If the observed phenotype is consistent across different classes of AC inhibitors, it is more likely to be an on-target effect.
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing acid ceramidase or by treating with downstream products of the pathway, such as sphingosine-1-phosphate (S1P).
-
Direct measurement of ceramide levels: Use LC-MS/MS to confirm that your inhibitor is increasing ceramide levels at the concentrations you are using.
-
Use of inactive analogs: If available, use a structurally similar but inactive analog of your inhibitor as a negative control.
-
Consult off-target databases and literature: Check for known off-target interactions of your specific inhibitor.
Q3: Are there "cleaner" acid ceramidase inhibitors with fewer off-target effects?
A3: The field is continuously evolving, with newer generations of inhibitors being developed with improved specificity. However, even recently developed inhibitors may have uncharacterized off-target effects. It is best practice to consult the latest literature and perform thorough control experiments. Ceramide-based analogs may have a higher propensity for cross-reactivity with other lipid-metabolizing enzymes. Non-lipid-like inhibitors may offer better selectivity, but this is not always the case.
Troubleshooting Guides by Inhibitor
Carmofur
Issue: We are using Carmofur to inhibit acid ceramidase, but we are seeing potent effects on cell cycle progression and apoptosis that seem disproportionate to the observed changes in ceramide levels.
Potential Cause: Carmofur is a dual-target inhibitor. In addition to being a potent covalent inhibitor of acid ceramidase, it also inhibits thymidylate synthase (TS) , a key enzyme in DNA synthesis.[1][2][3] Inhibition of TS can lead to S-phase arrest and apoptosis, which may confound the interpretation of results attributed solely to acid ceramidase inhibition.[4]
Troubleshooting Steps:
-
Control for Thymidylate Synthase Inhibition:
-
Dose De-escalation: Use the lowest possible concentration of Carmofur that effectively inhibits acid ceramidase without significantly impacting thymidylate synthase. This may be challenging as Carmofur is a very potent AC inhibitor (IC50 ≈ 29 nM).[1]
-
Temporal Analysis: Analyze early time points after Carmofur treatment. Effects due to ceramide accumulation may precede those related to the inhibition of DNA synthesis.
Tamoxifen (B1202)/Toremifene
Issue: We are using Tamoxifen as an off-target acid ceramidase inhibitor, but we are observing changes in lysosomal morphology and activation of autophagy-related genes.
Potential Cause: Tamoxifen and its analog Toremifene do not directly inhibit acid ceramidase in cell-free assays. Their inhibitory effect in cells is indirect, caused by the induction of lysosomal membrane permeabilization (LMP) .[7] This can lead to the release of lysosomal contents and trigger broader cellular stress responses, including autophagy. A downstream consequence of LMP by tamoxifen is the release of lysosomal calcium, which in turn activates the transcription factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis.[5][8]
Troubleshooting Steps:
-
Monitor Lysosomal Integrity: Use the Acridine Orange staining protocol (see Experimental Protocols section) to assess lysosomal membrane permeabilization in your experimental system.
-
Assess TFEB Activation: Monitor the subcellular localization of TFEB by immunofluorescence or western blotting of nuclear and cytosolic fractions. Activation is marked by its translocation to the nucleus. Check for upregulation of TFEB target genes.[9]
-
Use Alternative LMP Inducers: To determine if the observed effects are due to LMP rather than AC inhibition, use other LMP-inducing agents as controls.
D-MAPP (or D-e-MAPP)
Issue: We are using D-MAPP as an acid ceramidase inhibitor and observing unexpected changes in sphingolipid profiles beyond what we would expect from AC inhibition alone.
Potential Cause: D-MAPP is a more potent inhibitor of alkaline ceramidase than acid ceramidase.[4][10][11] Its IC50 for alkaline ceramidase is in the low micromolar range (1-5 µM), while its IC50 for acid ceramidase is greater than 500 µM. Therefore, at concentrations typically used to inhibit acid ceramidase, you are likely to be primarily inhibiting alkaline ceramidase.
Troubleshooting Steps:
-
Verify Inhibitor Identity and Target: Confirm that D-MAPP is the appropriate inhibitor for your target. If your goal is to inhibit acid ceramidase, consider using a more specific inhibitor.
-
Ceramidase Isoform Activity Assays: Perform in vitro activity assays for acid, neutral, and alkaline ceramidases in the presence of D-MAPP to confirm its selectivity profile in your system.
-
Lipidomic Analysis: Carefully analyze the changes in different ceramide species. Inhibition of different ceramidase isoforms, which have distinct subcellular locations, may lead to different alterations in the sphingolipidome.
Ceranib-2
Issue: We are observing significant cytotoxicity with Ceranib-2 at concentrations close to its reported IC50 for acid ceramidase inhibition. Is this expected?
Potential Cause: Yes, this is a common observation. The IC50 for Ceranib-2's inhibition of cellular ceramidase activity in SKOV3 cells is reported to be 28 µM, while its IC50 for inhibiting cell proliferation in the same cell line is significantly lower at 0.73 µM.[12][13] This suggests that the anti-proliferative and cytotoxic effects may occur at concentrations that only partially inhibit bulk ceramidase activity or that other, more sensitive targets may be involved.
Troubleshooting Steps:
-
Comprehensive Dose-Response Analysis: Perform detailed dose-response curves for both acid ceramidase inhibition and cytotoxicity in your specific cell line.
-
Time-Course Experiments: Evaluate the temporal relationship between ceramide accumulation and the onset of cytotoxicity.
-
Consider Off-Target Screening: If the observed effects are inconsistent with ceramide-mediated apoptosis, consider that there may be uncharacterized off-target effects. As of the current literature, broad off-target screening data for Ceranib-2 is not widely available.
Quantitative Data on Off-Target Effects
The following table summarizes the on- and off-target inhibitory concentrations for several commonly used acid ceramidase inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
| Inhibitor | Primary Target | On-Target IC50 | Known Off-Target | Off-Target IC50 | Reference |
| Carmofur | Acid Ceramidase | ~29 nM | Thymidylate Synthase | Micromolar range | [1][14][15] |
| Tamoxifen | Estrogen Receptor | Indirect inhibition | Lysosomal Membrane Permeabilization | ~5 µM (induces LMP) | [7] |
| D-MAPP | Alkaline Ceramidase | >500 µM | Alkaline Ceramidase | 1-5 µM | [4][11] |
| N-Oleoylethanolamine (NOE) | Acid Ceramidase | ~500 µM (Ki) | Neutral/Alkaline Ceramidase | Weak inhibition | |
| Ceranib-2 | Acid Ceramidase | 28 µM (cellular) | Proliferation/Viability | 0.73 µM (proliferation) | [12][13] |
Signaling Pathways and Experimental Workflows
Ceramide-Mediated Apoptosis Pathway
Experimental Workflow for Investigating Off-Target Effects
References
- 1. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 3. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Antifolate inhibitors of thymidylate synthase as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ceramide metabolism--a strategy for overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. researchgate.net [researchgate.net]
- 11. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 14. Effects of thymidylate synthase inhibition on thymidine kinase activity and nucleoside transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Acid Ceramidase-IN-2
Welcome to the technical support center for Acid Ceramidase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Acid Ceramidase (AC) and what is its function?
Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal hydrolase that plays a crucial role in sphingolipid metabolism.[1][2] Its primary function is to catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[3][4][5] This enzymatic activity is critical for maintaining the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), which is generated from sphingosine.[3][5] Dysregulation of AC activity has been implicated in various diseases, including Farber disease, cancer, and neurodegenerative disorders.[2][3][6][7]
Q2: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor designed to target the enzymatic activity of acid ceramidase. By inhibiting AC, this compound prevents the breakdown of ceramide, leading to its accumulation. Increased ceramide levels can, in turn, promote cellular processes such as apoptosis and senescence.[8][9] The use of AC inhibitors is a therapeutic strategy being explored for cancer treatment to re-sensitize cells to chemotherapy.[9]
Q3: What is the optimal pH for an acid ceramidase activity assay?
Acid ceramidase exhibits its maximal enzymatic activity in an acidic environment, which is consistent with its localization within the lysosome. The optimal pH for an in vitro acid ceramidase activity assay is approximately 4.5.[10][11][12] It is crucial to maintain this pH in the reaction buffer to ensure reliable and consistent results.
Q4: Does acid ceramidase require any cofactors or accessory proteins for its activity?
Yes, the activity of acid ceramidase, particularly on membrane-bound ceramide, is facilitated by the accessory protein saposin D.[1][4] Saposin D is thought to be involved in disrupting the membrane to allow ceramide to access the active site of the enzyme.[4] While not always required for in vitro assays using soluble substrates, its presence can be critical when working with more physiologically relevant systems.
Troubleshooting Guide
Inconsistent Inhibitor Potency (IC50 Values)
Problem: You are observing significant variability in the calculated IC50 value of this compound across different experiments.
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature, typically -20°C or -80°C, and protect from light. |
| Variable Enzyme Activity | Ensure the source of acid ceramidase (e.g., cell lysate, purified enzyme) is consistent in terms of preparation, storage, and handling. Thaw enzyme preparations on ice and keep them cold until use. Perform a positive control without the inhibitor in each experiment to monitor the baseline enzyme activity. |
| Assay Incubation Time | Optimize the incubation time for the enzymatic reaction. A shorter or longer incubation time than optimal can affect the apparent inhibitor potency. The reaction should be in the linear range with respect to time and enzyme concentration. |
| Substrate Concentration | The apparent IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. Use a consistent substrate concentration across all experiments, ideally at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate. |
Low or No Enzyme Activity
Problem: The fluorescent or colorimetric signal in your assay is very low or indistinguishable from the background, even in the absence of the inhibitor.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Prepare fresh assay buffer and verify that the pH is approximately 4.5. Use a reliable pH meter and calibrate it regularly. |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Obtain a new batch of enzyme or prepare fresh cell lysates. When using cell lysates, ensure that the cells were properly lysed to release the lysosomal contents. |
| Substrate Degradation | Some fluorogenic substrates are light-sensitive. Store them according to the manufacturer's instructions, typically protected from light. Prepare fresh substrate solutions for each experiment. |
| Insufficient Saposin D | If using a membrane-based or cell-based assay, the absence or low concentration of saposin D might limit the accessibility of ceramide to the enzyme. Consider adding purified saposin D to the assay. |
High Background Signal
Problem: The assay shows a high signal in the negative control wells (no enzyme), leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Substrate Instability | The substrate may be auto-hydrolyzing under the assay conditions. Perform a control experiment with the substrate in the assay buffer without any enzyme to check for spontaneous breakdown. If this is the case, a different substrate may be needed. |
| Contaminated Reagents | Ensure that all buffers and reagents are free from contamination. Use high-purity water and sterile techniques where appropriate. |
| Interference from Test Compound | This compound itself might be fluorescent or interfere with the detection method. Run a control with the inhibitor in the assay buffer without the enzyme to check for any intrinsic signal. |
Experimental Protocols
Fluorogenic Acid Ceramidase Activity Assay
This protocol is adapted from a method for determining acid ceramidase activity using a fluorogenic substrate.[6][8]
Materials:
-
Acid Ceramidase (purified or from cell lysate)
-
This compound
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Assay Buffer: 25 mM Sodium Acetate, pH 4.5
-
Stop Solution (e.g., Sodium Periodate followed by a β-elimination agent)
-
96-well black microplate
-
Plate reader with appropriate filters for the fluorophore
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of acid ceramidase to each well (except for the no-enzyme control).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should be at or near its Km.
-
Incubate the plate at 37°C for a predetermined time (e.g., 3 hours), protected from light.
-
Stop the reaction by adding the stop solution according to the substrate manufacturer's protocol. This step often involves a chemical reaction to release the fluorophore.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The role of Acid Ceramidase in the sphingolipid signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Acid Ceramidase Deficiency: Bridging Gaps between Clinical Presentation, Mouse Models, and Future Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration | MDPI [mdpi.com]
- 4. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramidase activity assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Assessing the Stability of Acid Ceramidase Inhibitors in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Acid Ceramidase inhibitors, such as Acid Ceramidase-IN-2, in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help you design and execute robust stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of my Acid Ceramidase inhibitor in solution?
Assessing the stability of your inhibitor is a critical step in preclinical drug development and for ensuring the reliability of in vitro and in vivo experimental results. Stability studies help to:
-
Determine the optimal conditions for storage and handling to prevent degradation.
-
Identify potential degradation products that could have off-target effects or be toxic.[1][2]
-
Establish the shelf-life of the compound in various formulations.[3]
-
Ensure accurate and reproducible results in biological assays by confirming the concentration of the active compound.
Q2: What are the common factors that can cause degradation of a small molecule inhibitor in solution?
Several factors can lead to the degradation of a small molecule inhibitor in solution, including:
-
pH: Hydrolysis can occur under acidic or basic conditions.[4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3]
-
Light (Photolysis): Exposure to UV or visible light can cause photodegradation.[4]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[3]
-
Enzymatic Degradation: If the solution contains biological components (e.g., cell lysates, plasma), enzymes may metabolize the inhibitor.
Q3: What is a forced degradation study and why is it necessary?
A forced degradation study, also known as stress testing, involves intentionally exposing the inhibitor to harsh conditions to accelerate its degradation.[1][5] This is a key component of pharmaceutical development for several reasons:[1][3]
-
It helps to identify the likely degradation pathways and the resulting degradation products.[1][5]
-
It is essential for developing and validating stability-indicating analytical methods that can separate the intact drug from its degradation products.[2]
-
The data informs decisions on formulation development, packaging, and storage conditions.[1][3]
Troubleshooting Guide
Problem: I am observing a decrease in the activity of my Acid Ceramidase inhibitor over time in my biological assay.
Possible Cause & Troubleshooting Steps:
-
Compound Instability: Your inhibitor may be degrading in the assay medium.
-
Solution: Perform a stability study of the inhibitor in the assay buffer under the same conditions (temperature, light exposure) and for the same duration as your experiment. Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact inhibitor remaining over time.
-
-
Adsorption to Labware: The inhibitor may be adsorbing to the surface of your plasticware (e.g., plates, tubes).
-
Solution: Test for compound loss by preparing a solution of the inhibitor in your assay buffer, incubating it in the labware you use for your experiments, and measuring the concentration at different time points. Consider using low-adhesion microplates or glass vials.
-
Problem: My analytical method (e.g., HPLC-UV) shows a single peak for my inhibitor, but I suspect it is degrading.
Possible Cause & Troubleshooting Steps:
-
Co-elution of Degradants: Your current HPLC method may not be able to separate the inhibitor from its degradation products.
-
Solution: Develop a "stability-indicating" method. This typically involves running forced degradation samples and adjusting the HPLC parameters (e.g., mobile phase composition, gradient, column type) to achieve baseline separation between the parent compound and all major degradation peaks. Mass spectrometry (LC-MS) can be used to confirm the identity of the peaks.[6][7]
-
Experimental Protocols
Protocol 1: Preliminary Solubility and Short-Term Stability Assessment
This protocol provides a basic framework for an initial assessment of your inhibitor's solubility and stability in a chosen buffer.
Materials:
-
Acid Ceramidase inhibitor (e.g., this compound)
-
Selected buffer (e.g., phosphate-buffered saline (PBS), assay buffer)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or LC-MS system
Method:
-
Prepare a stock solution of the inhibitor in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the desired aqueous buffer to the final working concentration.
-
Visually inspect the solution for any precipitation. If precipitation is observed, the compound may have poor aqueous solubility at that concentration.
-
Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots under the conditions of your intended experiment (e.g., 37°C, room temperature). Protect from light if the compound is suspected to be light-sensitive.
-
At each time point, analyze an aliquot by HPLC or LC-MS to determine the concentration of the intact inhibitor.
-
Calculate the percentage of inhibitor remaining at each time point relative to the initial concentration (time 0).
Data Presentation:
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 8.2 | 82 |
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Materials:
-
Acid Ceramidase inhibitor
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC or LC-MS/MS system
Method:
-
Acid Hydrolysis: Incubate the inhibitor solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Incubate the inhibitor solution in 0.1 M NaOH at room temperature.
-
Oxidation: Treat the inhibitor solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the inhibitor to elevated temperature (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution of the inhibitor to light according to ICH Q1B guidelines.
-
Analyze the stressed samples by a stability-indicating HPLC or LC-MS/MS method to identify and quantify the degradation products.
Data Presentation:
| Stress Condition | Incubation Time | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 hours | 15.2 | 2 |
| 0.1 M NaOH, RT | 8 hours | 18.5 | 1 |
| 3% H₂O₂, RT | 4 hours | 9.8 | 3 |
| 60°C (Solution) | 48 hours | 5.5 | 1 |
| Photostability | 7 days | 12.1 | 2 |
Visualizations
Caption: Workflow for a forced degradation study of an Acid Ceramidase inhibitor.
Caption: Inhibition of the Acid Ceramidase pathway by an inhibitor.
References
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with Acid Ceramidase-IN-2
Welcome to the technical support center for Acid Ceramidase-IN-2. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of acid ceramidase (AC), the lysosomal enzyme responsible for hydrolyzing ceramide into sphingosine (B13886) and a free fatty acid. It is classified as an α-ketoamide ceramide analogue. Its mechanism of action involves the inhibition of AC, leading to an accumulation of cellular ceramide. This increase in ceramide, a pro-apoptotic lipid, is believed to underlie the inhibitor's potential antiproliferative and cytostatic effects observed in cancer cell lines.[1]
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: Based on available literature, a starting point for concentration could be in the low micromolar range. For instance, similar α-ketoamide analogues have been tested at concentrations around 15 µM in cell culture.[2] A common incubation time for assessing the effects of AC inhibitors in intact cells is 3 hours, though this may need to be optimized for your specific cell line and experimental endpoint.[3]
Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?
A3: Like many lipid-based inhibitors, this compound may have limited aqueous solubility. Here are some troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as DMSO or ethanol.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your culture medium to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Preparation of Working Solutions: Prepare fresh dilutions of your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Pre-warming Medium: When preparing your working concentrations, try adding the inhibitor stock solution to pre-warmed (37°C) cell culture medium while vortexing to aid in dissolution.
-
Lower Concentrations: If precipitation persists, consider using a lower final concentration of the inhibitor.
Q4: My results with this compound are inconsistent. What are some potential causes?
A4: Inconsistent results can arise from several factors:
-
Inhibitor Stability: Ensure proper storage of the compound as recommended by the supplier to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cell Health and Density: Variations in cell confluence and overall health can significantly impact experimental outcomes. Standardize your cell seeding density and ensure cells are in a logarithmic growth phase.
-
Incubation Time: The optimal incubation time can be cell-type dependent. A time-course experiment is recommended to determine the ideal duration for your specific assay.
-
Assay Variability: If you are using a fluorogenic assay, ensure that your substrate concentration and enzymatic reaction times are consistent across experiments.
Troubleshooting Guides
Problem 1: No observable effect of this compound on ceramide levels or cell viability.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 µM to 50 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal duration for observing the desired effect. |
| Low Acid Ceramidase Activity in Cell Line | Confirm that your chosen cell line expresses sufficient levels of acid ceramidase. You can do this via western blot or by performing a baseline acid ceramidase activity assay. |
| Inhibitor Inactivity | Verify the integrity of your this compound stock. If possible, test its activity in a cell-free enzymatic assay. |
Problem 2: High background or false positives in a fluorogenic assay for acid ceramidase activity.
| Possible Cause | Suggested Solution |
| Substrate Instability or Precipitation | Ensure the fluorogenic substrate is properly dissolved and stable in your assay buffer. Prepare fresh substrate solutions for each experiment. |
| Non-specific Hydrolysis of Substrate | Include appropriate controls, such as a known potent acid ceramidase inhibitor (e.g., Carmofur) or lysates from cells with low AC activity, to assess non-specific substrate cleavage. |
| Interference from Test Compound | Test for autofluorescence of this compound at the excitation and emission wavelengths of your assay. Also, run a control with the inhibitor in the absence of enzyme to check for any direct interaction with the substrate. |
Experimental Protocols
General Protocol for a Fluorogenic Acid Ceramidase Activity Assay in Intact Cells
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours at 37°C and 5% CO₂.
-
Inhibitor and Substrate Preparation: Prepare your desired concentrations of this compound and a fluorogenic acid ceramidase substrate (e.g., RBM14-C12) in fresh cell culture medium.
-
Treatment: Remove the old medium from the cells. Add 100 µL of the medium containing the substrate (e.g., 20 µM final concentration) and your various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO₂ incubator.
-
Reaction Termination: Stop the enzymatic reaction by adding 25 µL of methanol (B129727) to each well.
-
Oxidation: Add 100 µL of a freshly prepared 2.5 mg/mL solution of sodium periodate (B1199274) (NaIO₄) in 100 mM glycine-NaOH buffer (pH 10.6) to each well.
-
Incubation in the Dark: Incubate the plate at 37°C in the dark for 1 hour.
-
Fluorescence Measurement: Add 100 µL of 100 mM glycine-NaOH buffer (pH 10.6) to each well and measure the fluorescence using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Data Presentation
Table 1: Example Data for Cellular Inhibition of Acid Ceramidase by Novel Inhibitors
| Compound | IC₅₀ in Cell-Based Assay (µM) |
| W000113402_C12 | 32 |
| W000113414_H19 | > 200 |
This table is adapted from a study on novel acid ceramidase inhibitors and is for illustrative purposes.[4]
Visualizations
Acid Ceramidase Signaling Pathway
The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and its impact on downstream signaling pathways. Inhibition of acid ceramidase by agents like this compound leads to an accumulation of ceramide, which can trigger pro-apoptotic pathways.
Caption: Acid Ceramidase role in cell fate.
Experimental Workflow for Testing this compound
This workflow outlines the key steps for evaluating the efficacy of this compound in a cell-based assay.
Caption: Workflow for inhibitor testing.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: Logic for troubleshooting.
References
- 1. Synthesis of a novel ceramide analogue and its use in a high-throughput fluorogenic assay for ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Handling Acid Ceramidase-IN-2 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Acid Ceramidase-IN-2 in cell culture experiments. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common challenges, with a focus on preventing degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of this compound activity in my cell culture experiments?
A1: The loss of activity for a small molecule inhibitor like this compound in a solution can arise from several factors. The most common causes include chemical degradation (such as hydrolysis, oxidation, or photolysis), precipitation out of the solution, adsorption to container surfaces, or interactions with components in the assay medium. It is also essential to consider the initial quality and purity of the compound.[1]
Q2: How should I prepare and store stock solutions of this compound to ensure its stability?
A2: Proper preparation and storage are critical for maintaining the integrity of small molecule inhibitors.[1][2] Most inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[3] Store these stock solutions in small, tightly sealed amber aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to light.[1][3] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1]
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly.[3] Factors influencing stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration.[3] Some compounds may be stable for days, while others can degrade within hours.[3] It is crucial to determine the stability of this compound under your specific experimental conditions.
Q4: How can I determine if my working solution of this compound has precipitated?
A4: Visual inspection for any cloudiness or solid particles is the first step.[1] You can also centrifuge the working solution and test the supernatant for activity. A loss of activity in the supernatant would suggest precipitation.[1] To prevent precipitation, consider lowering the final concentration of the compound, including a small percentage of a compatible organic co-solvent (like DMSO), or using a different buffer system.[1]
Q5: What are the best practices for handling this compound to avoid degradation during experiments?
A5: To minimize degradation, always use fresh dilutions of your stock solution for each experiment.[4] Avoid prolonged exposure of the compound to light and elevated temperatures.[5] When preparing working solutions, dilute the concentrated stock solution further in DMSO before adding it to the aqueous medium to prevent precipitation. Ensure the final DMSO concentration in your cell culture is typically ≤ 0.1% to avoid solvent toxicity.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or no inhibitory effect | 1. Degraded inhibitor: Improper storage or handling. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. Low cell permeability: The inhibitor may not be efficiently entering the cells.[5] | 1. Use a fresh aliquot of the inhibitor from a properly stored stock.[5] 2. Verify calculations and pipette calibration. 3. Consult literature for known permeability issues or try a different inhibitor targeting the same pathway.[5] |
| High background or off-target effects | 1. Inhibitor concentration is too high. [5] 2. The inhibitor has known off-target activities. [5] | 1. Perform a dose-response experiment to determine the optimal concentration.[5] 2. Use a structurally different inhibitor for the same target to confirm the observed phenotype.[5] |
| Precipitation of the inhibitor in cell culture media | 1. Low solubility in aqueous media. [5] 2. The final concentration of the organic solvent (e.g., DMSO) is too high. [5] | 1. Ensure the final solvent concentration is low (typically <0.5%). 2. Prepare intermediate dilutions in a suitable buffer before adding to the final media.[5] |
| Cells are rounding up and detaching | 1. High concentration of the inhibitor causing cytotoxicity. [2] 2. Solvent toxicity. [2] 3. Target-related effect crucial for cell adhesion. [2] | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration.[2] 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells.[2] 3. Investigate the known functions of acid ceramidase in cell adhesion. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of a small molecule inhibitor.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Weighing: Carefully weigh the desired amount of the inhibitor using a calibrated balance.[1]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[1]
-
Vortexing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but first check for temperature sensitivity.[1]
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.[1]
-
Storage: Store the aliquots at -80°C.[1]
Protocol 2: Stability Assessment of this compound in Cell Culture Media
To determine the stability of your inhibitor under your specific experimental conditions, you can perform the following assay.
Objective: To quantify the degradation of this compound in cell culture media over time.
Method:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Storage of Samples: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of the intact inhibitor in each aliquot using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Interpretation: A decrease in the peak corresponding to the intact this compound and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Potential degradation pathways for a small molecule inhibitor.
Caption: Experimental workflow for inhibitor stability assessment.
References
Addressing cytotoxicity issues with high concentrations of Acid Ceramidase-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using high concentrations of Acid Ceramidase-IN-2.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Excessive and widespread cell death is observed even at concentrations intended for specific inhibition.
-
Question: I am using this compound to increase intracellular ceramide levels, but I'm seeing significant cytotoxicity across my cell cultures. How can I resolve this?
-
Answer: This is a common challenge when working with inhibitors of key metabolic enzymes like acid ceramidase. The observed cytotoxicity can stem from the inhibitor's potent on-target effects or other experimental variables. A systematic approach is recommended to pinpoint the cause.
Recommended Troubleshooting Workflow:
// Nodes A [label="Start: Excessive Cell Death Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Verify Inhibitor Concentration & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 2: Perform Dose-Response & Time-Course\nExperiment", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 3: Assess On-Target vs. Off-Target Effects", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Step 4: Evaluate Vehicle Control Toxicity", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Solution 1: Adjust Concentration & Exposure Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Solution 2: Confirm On-Target Mechanism", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Solution 3: Reduce Vehicle Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="End: Optimized Experimental Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="If Toxicity is Dose/Time-Dependent"]; C -> F; D -> G [label="If Cytotoxicity Correlates with Ceramide Accumulation"]; E -> H [label="If Vehicle Control is Toxic"]; F -> I; G -> I; H -> I; }
Caption: Troubleshooting workflow for inhibitor-induced cytotoxicity.
-
Verify Inhibitor Concentration and Purity: Ensure the inhibitor stock concentration is accurate and that the compound has not degraded.
-
Optimize Treatment Conditions: Perform a dose-response curve to determine the IC50 for cell viability. It is also crucial to conduct a time-course experiment to find the optimal treatment duration.[1]
-
Assess Off-Target Effects: While the primary mechanism of cytotoxicity is likely on-target (ceramide accumulation), off-target effects can't be ruled out without testing.[2]
-
Evaluate Cell Health Pre-Treatment: Ensure that the cells are in a logarithmic growth phase and at an optimal density before adding the inhibitor.[3]
-
Vehicle Control: Run a vehicle-only control (e.g., DMSO) to ensure that the solvent is not contributing to cytotoxicity at the concentration used.[4]
-
Issue 2: My results are inconsistent across experiments.
-
Question: I am observing variable levels of cytotoxicity with this compound at the same concentration. What could be causing this?
-
Answer: Inconsistent results can be frustrating. The key is to standardize your experimental parameters.
Potential Causes and Solutions:
Potential Cause Recommended Solution Cell Passage Number Use cells within a consistent and low passage number range. Cell Seeding Density Ensure a homogenous single-cell suspension and use a calibrated pipette for seeding. Inhibitor Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Incubation Time Use a precise timer for the inhibitor incubation period.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of acid ceramidase (AC).[5] AC is a lysosomal enzyme that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid.[6] By inhibiting AC, this compound leads to the accumulation of intracellular ceramide. Ceramide is a bioactive sphingolipid known to be a pro-apoptotic, anti-proliferative, and pro-senescent signaling molecule.[7] The resulting shift in the ceramide/sphingosine-1-phosphate (S1P) balance towards ceramide is a key factor in inducing cell death.[8]
// Nodes Ceramide [label="Ceramide\n(Pro-Apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Acid Ceramidase (AC)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC_IN_2 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sphingosine [label="Sphingosine", fillcolor="#F1F3F4", fontcolor="#202124"]; SphK [label="Sphingosine Kinase (SphK)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1P [label="Sphingosine-1-Phosphate (S1P)\n(Pro-Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis / Cell Cycle Arrest", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ceramide -> AC [label="Substrate"]; AC -> Sphingosine [label="Product"]; AC_IN_2 -> AC [label="Inhibits", arrowhead=tee]; Sphingosine -> SphK; SphK -> S1P; Ceramide -> Apoptosis [label="Promotes"]; S1P -> Apoptosis [label="Inhibits", arrowhead=tee]; }
Caption: The sphingolipid metabolic pathway and the action of this compound.
Q2: How can I distinguish between on-target and off-target cytotoxicity?
A2: This is a critical question in drug development. Here are a few strategies:
-
Rescue Experiments: If the cytotoxicity is on-target, you should be able to "rescue" the cells by modulating downstream effectors. For example, overexpressing a pro-survival protein that is inhibited by ceramide.
-
Use of Structurally Different Inhibitors: Employing another AC inhibitor with a different chemical scaffold should produce a similar cytotoxic phenotype if the effect is on-target.[2]
-
Measure Ceramide Levels: Directly measure the intracellular concentration of various ceramide species (e.g., C16, C18) using techniques like LC-MS. A direct correlation between ceramide accumulation and cell death strongly suggests an on-target effect.[9][10]
Q3: What are the recommended starting concentrations for my experiments?
A3: It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both target inhibition and cell viability in your specific cell line. A broad range of concentrations (e.g., 0.1 µM to 100 µM) is a good starting point to identify the optimal concentration for your experiments.
Q4: Can the vehicle used to dissolve this compound be toxic?
A4: Yes. Small molecule inhibitors are often dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level for your cell line (typically ≤ 0.1%). Always include a vehicle-only control in your experimental setup.[4]
Quantitative Data Summary
The following tables should be used to record and analyze your experimental data to determine the therapeutic window of this compound in your model system.
Table 1: Dose-Response Analysis of this compound
| Concentration (µM) | % Cell Viability (e.g., MTT Assay) | % Cytotoxicity (e.g., LDH Assay) | Fold Change in Ceramide Levels |
| 0 (Vehicle Control) | 100% | 0% | 1.0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 / EC50 |
Table 2: Time-Course Analysis of this compound at a Fixed Concentration (e.g., IC50)
| Time (hours) | % Cell Viability | % Cytotoxicity | Fold Change in Ceramide Levels |
| 0 | 100% | 0% | 1.0 |
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2]
-
Data Analysis: Use a positive control (cells lysed to achieve maximum LDH release) to calculate the percentage of cytotoxicity.
Protocol 3: Western Blot for Apoptosis Markers
This protocol is to confirm that the observed cytotoxicity is due to apoptosis by measuring the levels of key apoptotic proteins.
-
Cell Lysis: After inhibitor treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the apoptotic protein signals to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and acid ceramidase inhibitory activity of 2-substituted aminoethanol amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Vehicle Effects of Acid Ceramidase-IN-2: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Acid Ceramidase-IN-2, a potent inhibitor of acid ceramidase (AC). Controlling for the effects of the delivery vehicle is paramount for obtaining accurate and reproducible experimental results. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with vehicle selection and use in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical when using this compound?
A vehicle control is a formulation identical to the one used to deliver this compound, but without the inhibitor itself. It is administered to a parallel group of cells or animals to differentiate the biological effects of the inhibitor from any effects caused by the solvent (vehicle). Many vehicles, especially organic solvents like DMSO, can have their own biological activities that may confound experimental outcomes. Therefore, a vehicle-only control group is an indispensable component of rigorous experimental design.
Q2: How do I choose an appropriate vehicle for this compound?
The choice of vehicle depends on the experimental system (in vitro vs. in vivo), the desired final concentration of this compound, and the route of administration. While specific solubility data for this compound is not widely published, based on its chemical properties as a small molecule inhibitor and data from similar compounds, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions. For in vivo studies, this stock is typically diluted into a more biocompatible vehicle.
Q3: What are common signs of vehicle-induced toxicity or off-target effects?
In in vitro studies, vehicle toxicity can manifest as reduced cell viability, altered morphology, or changes in gene expression in the vehicle control group compared to untreated cells. In in vivo studies, signs can include weight loss, changes in behavior, skin irritation at the injection site, or altered organ function. An acute vehicle tolerability study is recommended before commencing large-scale in vivo experiments.
Q4: What is the recommended maximum concentration of DMSO for in vitro and in vivo experiments?
For in vitro cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%, to minimize its effects on cell physiology. For in vivo studies, the percentage of DMSO in the final formulation should also be minimized, and the total injected volume should be carefully controlled based on the animal's weight.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in working solution | The inhibitor's solubility limit has been exceeded in the aqueous medium. | - Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, ensuring it remains within a non-toxic range.- Prepare fresh working solutions immediately before use.- Consider using a different co-solvent system (see in vivo protocol below). |
| Inconsistent or unexpected results between experiments | - Degradation of the inhibitor.- Inconsistent vehicle preparation.- Vehicle-induced biological effects. | - Store the this compound stock solution at -20°C or -80°C as recommended by the supplier.- Prepare the vehicle and inhibitor formulations using a standardized, documented procedure.- Always include a vehicle-only control group to identify any baseline shifts caused by the vehicle. |
| High background or off-target effects in the vehicle control group | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the organic solvent in your working solution.- If possible, switch to a less biologically active vehicle. |
Data Presentation: Properties of Acid Ceramidase Inhibitors and Common Vehicles
The following tables provide a summary of key data for acid ceramidase inhibitors and common experimental vehicles. Note that specific quantitative data for this compound is limited in publicly available resources; therefore, data for a closely related inhibitor, Acid Ceramidase-IN-1, and other relevant compounds are provided for reference.
Table 1: Properties of Selected Acid Ceramidase Inhibitors
| Inhibitor | Target(s) | IC₅₀ | Solubility |
| Acid Ceramidase-IN-1 | Acid Ceramidase (AC) | 0.166 µM (human AC) | DMSO: 30 mg/mL (90.52 mM) |
| Carmofur | Acid Ceramidase, FAAH, NAAA | 29 nM (rat recombinant AC) | Data not readily available |
| Ceranib-2 | Ceramidase | 28 µM (in SKOV3 cells) | Data not readily available |
| B13 | Acid Ceramidase | ~10 µM (in vitro) | Limited activity in living cells |
Table 2: Common Vehicles for In Vitro and In Vivo Studies
| Vehicle Component | Primary Use | Recommended Final Concentration (in vitro) | Notes |
| DMSO | Stock solutions, in vitro assays | ≤ 0.1% | Can have biological effects at higher concentrations. |
| Ethanol | Co-solvent | ≤ 0.5% | Can have sedative effects in animals. |
| PEG400 | Co-solvent for in vivo use | N/A | Improves solubility of hydrophobic compounds. |
| Tween 80 | Surfactant for in vivo use | N/A | Helps to create stable emulsions. |
| Saline | Diluent for in vivo use | N/A | Isotonic and generally well-tolerated. |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
Prepare Working Solutions:
-
Inhibitor Group: Dilute the this compound stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Vehicle Control Group: Add the same volume of 100% DMSO to the cell culture medium as was used to prepare the inhibitor working solution. This ensures the final DMSO concentration is identical in both groups.
-
-
Treatment: Treat your cells with the prepared solutions and proceed with your experimental assay.
Protocol 2: In Vivo Vehicle Control (Based on a similar compound, Acid Ceramidase-IN-1)
This protocol is a recommended starting point and may require optimization for your specific animal model and experimental conditions.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 40 mg/mL.
-
Prepare Vehicle Formulation:
-
For a 1 mL final formulation, mix the components in the following order:
-
50 µL of DMSO (from the stock solution preparation)
-
300 µL of PEG300. Vortex until clear.
-
50 µL of Tween 80. Vortex until clear.
-
600 µL of sterile saline. Vortex until clear.
-
-
-
Prepare Dosing Solutions:
-
Inhibitor Group: Dissolve the required amount of this compound in the DMSO component first, then add the remaining vehicle components as described above to achieve the final desired dosing concentration.
-
Vehicle Control Group: Prepare the vehicle formulation as described in step 2, without the addition of this compound.
-
-
Administration: Administer the same volume of the inhibitor solution or the vehicle control solution to the respective animal groups based on body weight.
Mandatory Visualizations
Signaling Pathway
Minimizing the impact of serum proteins on Acid Ceramidase-IN-2 activity
Welcome to the technical support center for researchers working with Acid Ceramidase-IN-2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize the impact of serum proteins on your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of acid ceramidase (AC).[1] Acid ceramidase is a key lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[2][3] By inhibiting this enzyme, this compound can lead to an accumulation of ceramide, a pro-apoptotic lipid, which is why it has shown potential for anti-proliferative and cytostatic effects in cancer research.[1][4] The precise mechanism of inhibition for this compound (e.g., competitive, non-competitive, reversible, or irreversible) is not extensively detailed in publicly available literature. However, other inhibitors of acid ceramidase, such as carmofur (B1668449), have been shown to act as covalent inhibitors that modify the active site cysteine residue (Cys143).[5]
Q2: Why is my IC50 value for this compound higher than expected when using serum-containing media?
A higher than expected IC50 value in the presence of serum is a common observation for many small molecule inhibitors. This phenomenon is often due to the binding of the inhibitor to serum proteins, most notably albumin. When this compound binds to these proteins, its free concentration in the media is reduced. Only the unbound, free fraction of the inhibitor is available to interact with and inhibit the acid ceramidase enzyme. Consequently, a higher total concentration of the inhibitor is required to achieve the same level of enzyme inhibition as in a serum-free environment, leading to an apparent increase in the IC50 value.
Q3: How can I quantify the effect of serum proteins on the activity of this compound?
The effect of serum proteins on inhibitor potency can be quantified by performing an IC50 shift assay . This involves determining the IC50 value of this compound in the presence of varying concentrations of serum or a specific serum protein like bovine serum albumin (BSA) or human serum albumin (HSA). A significant increase in the IC50 value with increasing protein concentration indicates that the inhibitor binds to serum proteins.
Q4: How do I determine the free, active concentration of this compound in my serum-containing assay?
To determine the free concentration of the inhibitor, you will first need to determine its binding affinity to serum proteins. This can be done experimentally using techniques like equilibrium dialysis or ultrafiltration. Once the fraction of the inhibitor bound to serum proteins is known, you can calculate the free concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or no inhibition of acid ceramidase in the presence of serum. | High degree of inhibitor binding to serum proteins, significantly reducing the free concentration of this compound. | 1. Increase Inhibitor Concentration: Titrate the concentration of this compound to a higher range in your serum-containing assays. 2. Reduce Serum Concentration: If your experimental design allows, reduce the percentage of serum in your culture medium. 3. Use Serum-Free or Reduced-Serum Media: Whenever possible, conduct initial screening and dose-response studies in serum-free or low-serum conditions to establish a baseline IC50. |
| High variability in IC50 values between experiments. | 1. Inconsistent Serum Batches: Different lots of fetal bovine serum (FBS) or other sera can have varying protein compositions and concentrations. 2. Pipetting Errors: Inaccurate dilutions of the inhibitor or serum. 3. Assay Conditions: Variations in incubation time, temperature, or cell density. | 1. Standardize Serum Lot: Use a single, pre-tested lot of serum for a series of related experiments. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Maintain Consistent Protocols: Adhere strictly to the established experimental protocol for all assays. |
| Observed cellular toxicity is not correlating with enzyme inhibition data. | 1. Off-Target Effects: The inhibitor may have other cellular targets besides acid ceramidase. 2. Non-Specific Protein Binding: High concentrations of the inhibitor may lead to non-specific interactions and cellular stress. 3. Serum Protein Sequestration: The inhibitor might be sequestered by serum proteins, leading to a lower intracellular concentration than anticipated. | 1. Perform Target Engagement Assays: Confirm that the inhibitor is engaging with acid ceramidase within the cells. 2. Conduct Cytotoxicity Assays in Low-Serum Conditions: Assess the baseline toxicity of the inhibitor with minimal serum protein interference. 3. Measure Intracellular Inhibitor Concentration: If possible, use analytical methods like LC-MS/MS to quantify the amount of inhibitor that enters the cells. |
Data Presentation
The following table provides a representative example of how serum concentration can affect the IC50 of an acid ceramidase inhibitor. Please note that this data is illustrative and the actual values for this compound should be determined experimentally.
| Serum Concentration (%) | Apparent IC50 (µM) | Fold Shift in IC50 |
| 0 | 5 | 1.0 |
| 2.5 | 12 | 2.4 |
| 5 | 23 | 4.6 |
| 10 | 48 | 9.6 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Fluorogenic Acid Ceramidase Activity Assay
This protocol is adapted from a method using a fluorogenic substrate for acid ceramidase.[6][7]
Materials:
-
Recombinant human acid ceramidase or cell lysate containing the enzyme.
-
Fluorogenic substrate (e.g., Rbm14-12).
-
Assay Buffer: 25 mM Sodium Acetate, pH 4.5.[6]
-
This compound
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 2 µL of varying concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO only).
-
Add 73.5 µL of Assay Buffer to each well.
-
Add 25 µL of the enzyme source (recombinant enzyme or cell lysate) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 0.5 µL of a 4 mM stock solution of the fluorogenic substrate Rbm14-12 (final concentration 20 µM).[6]
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: IC50 Shift Assay to Determine Serum Protein Interference
Materials:
-
All materials from Protocol 1.
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA).
Procedure:
-
Follow the steps outlined in Protocol 1.
-
In parallel, set up additional sets of reactions where the Assay Buffer is supplemented with varying concentrations of FBS or BSA (e.g., 2.5%, 5%, 10%).
-
Ensure the final volume in each well remains constant.
-
Determine the IC50 value of this compound for each serum/BSA concentration.
-
Calculate the fold shift in IC50 by dividing the IC50 value in the presence of serum/BSA by the IC50 value in the absence of serum/BSA.
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. Ceramidase - Wikipedia [en.wikipedia.org]
- 3. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of inhibition of acid ceramidase by carmofur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Acid Ceramidase-IN-2 Specificity
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for validating the specificity of Acid Ceramidase-IN-2 (AC-IN-2) in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of acid ceramidase (AC). Acid ceramidase is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine (B13886) and a free fatty acid.[1][2] By inhibiting AC, AC-IN-2 is expected to increase intracellular levels of ceramide, a pro-apoptotic lipid, and decrease levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P), which is pro-survival.[3] This modulation of the ceramide/S1P rheostat is the basis for its potential anti-proliferative and cytostatic activities.[4]
Q2: What is the optimal concentration of this compound to use in my cell line?
The optimal concentration of AC-IN-2 will vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on data for similar AC inhibitors, a starting concentration range of 1 nM to 100 µM is recommended for the initial dose-response curve.[5]
Q3: How can I be sure that the observed effects are due to the inhibition of acid ceramidase and not off-target effects?
Validating the on-target activity of AC-IN-2 is a multi-step process. Key steps include:
-
Biochemical Confirmation: Directly measure the accumulation of the substrate (ceramide) and the reduction of the product (sphingosine) in cell lysates treated with AC-IN-2.
-
Phenotypic Rescue: If possible, overexpress acid ceramidase in your cell line and assess whether this rescues the phenotypic effects of AC-IN-2 treatment.
-
Selectivity Profiling: Test the activity of AC-IN-2 against other ceramidases, such as neutral and alkaline ceramidases, to ensure its specificity for the acid isoform.[6][7]
Q4: What are the best practices for preparing and storing this compound?
Due to the limited public information on AC-IN-2, it is recommended to follow general best practices for small molecule inhibitors. Dissolve the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, freshly dilute the stock solution to the desired working concentration in your cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory activity observed | 1. Inhibitor Insolubility: AC-IN-2 may have precipitated out of solution at the working concentration. 2. Inhibitor Instability: The compound may have degraded during storage or in the experimental conditions. 3. Incorrect Concentration: The concentrations used may be too low to elicit a response. 4. Cell Line Insensitivity: The new cell line may have low expression of acid ceramidase or compensatory mechanisms. | 1. Visually inspect the media for precipitate. Lower the final DMSO concentration. Consider using a solubilizing agent, if compatible with your assay. 2. Prepare a fresh dilution from a new aliquot of the stock solution. 3. Perform a wider dose-response curve, extending to higher concentrations. 4. Verify acid ceramidase expression in your cell line via Western blot or qPCR. |
| High cell toxicity observed at expected active concentrations | 1. Off-target Effects: AC-IN-2 may be hitting other critical cellular targets. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Ceramide Overload: Excessive accumulation of ceramide can be highly toxic. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assays. Compare the IC50 for inhibition with the concentration causing toxicity. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. This may be an on-target effect. Correlate the timing and dose of toxicity with the accumulation of ceramide. |
| Inconsistent or not reproducible results | 1. Inhibitor Degradation: Repeated freeze-thaw cycles of the stock solution. 2. Variable Cell Conditions: Inconsistent cell passage number, confluency, or serum concentration. 3. Assay Variability: Inconsistent incubation times or reagent preparation. | 1. Use fresh aliquots of the inhibitor stock for each experiment. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and plate at a consistent density. 3. Follow a standardized experimental protocol precisely. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a New Cell Line
Objective: To determine the concentration of AC-IN-2 that inhibits 50% of acid ceramidase activity in the target cell line.
Materials:
-
New cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
Acid ceramidase activity assay kit (fluorogenic or colorimetric)
-
Plate reader
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Inhibitor Preparation: Prepare a serial dilution of AC-IN-2 in complete cell culture medium. A common starting range is 1 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of AC-IN-2. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.
-
AC Activity Assay: Perform the acid ceramidase activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a fluorogenic substrate at pH 4.5 and measuring the resulting fluorescence.
-
Protein Quantification: Determine the protein concentration in each lysate to normalize the enzyme activity.
-
Data Analysis: Normalize the AC activity to the protein concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Analysis of Ceramide and Sphingosine Levels by LC-MS/MS
Objective: To confirm the on-target effect of AC-IN-2 by measuring the accumulation of ceramide and the reduction of sphingosine.
Materials:
-
New cell line of interest
-
This compound (at 1x, 5x, and 10x IC50)
-
Complete cell culture medium
-
6-well plates
-
Lipid extraction solvents (e.g., methanol, chloroform)
-
Internal standards for ceramide and sphingosine
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with AC-IN-2 at concentrations relative to the determined IC50 for 24 hours. Include a vehicle control.
-
Cell Harvesting: Wash, scrape, and pellet the cells.
-
Lipid Extraction: Perform a lipid extraction on the cell pellets using an appropriate method (e.g., Bligh-Dyer). Add internal standards at the beginning of the extraction.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of various ceramide species and sphingosine.
-
Data Analysis: Normalize the lipid levels to the total protein or cell number. Compare the levels in treated samples to the vehicle control.
Protocol 3: Assessment of Off-Target Effects on Neutral and Alkaline Ceramidase
Objective: To evaluate the specificity of AC-IN-2 by measuring its effect on other ceramidase isoforms.
Materials:
-
Cell lysates
-
This compound (at 10x and 100x IC50 for AC)
-
Assay buffers with different pH values (pH 7.4 for neutral, pH 9.0 for alkaline)
-
Specific substrates for neutral and alkaline ceramidases if available, or a general ceramidase substrate.
-
Plate reader
Procedure:
-
Enzyme Source: Use cell lysates from the new cell line.
-
Inhibitor Incubation: Pre-incubate the cell lysates with AC-IN-2 at high concentrations.
-
Activity Assays:
-
Neutral Ceramidase Activity: Perform the assay at pH 7.4.
-
Alkaline Ceramidase Activity: Perform the assay at pH 9.0.
-
-
Data Analysis: Compare the activity in the presence of AC-IN-2 to the vehicle control for each pH condition. Significant inhibition at these other pH optima would suggest off-target effects.
Data Presentation
Table 1: Effect of this compound on Enzyme Activity and Cell Viability
| Concentration (µM) | % Acid Ceramidase Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |
| Vehicle (DMSO) | 0 ± 2.5 | 100 ± 4.2 |
| 0.01 | 8.1 ± 1.9 | 98.7 ± 3.5 |
| 0.1 | 25.4 ± 3.1 | 97.1 ± 4.8 |
| 1 | 48.9 ± 4.5 | 95.3 ± 5.1 |
| 10 | 85.2 ± 2.8 | 80.6 ± 6.2 |
| 100 | 96.7 ± 1.5 | 55.4 ± 7.9 |
| IC50 / CC50 | 1.05 µM | >100 µM |
Table 2: Changes in Sphingolipid Levels Following Treatment with this compound
| Treatment | Total Ceramide (pmol/mg protein) | Sphingosine (pmol/mg protein) |
| Vehicle (DMSO) | 150.3 ± 12.5 | 25.8 ± 3.1 |
| AC-IN-2 (1x IC50) | 285.1 ± 20.8 | 15.2 ± 2.5 |
| AC-IN-2 (5x IC50) | 450.7 ± 35.2 | 8.1 ± 1.9 |
| AC-IN-2 (10x IC50) | 598.2 ± 41.6 | 4.5 ± 1.2 |
| *p < 0.05 compared to vehicle control |
Table 3: Selectivity Profile of this compound
| Enzyme | % Inhibition at 10x AC IC50 (Mean ± SD) | % Inhibition at 100x AC IC50 (Mean ± SD) |
| Acid Ceramidase (pH 4.5) | 85.2 ± 2.8 | 96.7 ± 1.5 |
| Neutral Ceramidase (pH 7.4) | 5.6 ± 1.8 | 12.3 ± 3.4 |
| Alkaline Ceramidase (pH 9.0) | 2.1 ± 0.9 | 8.9 ± 2.1 |
Visualizations
Caption: Acid Ceramidase Signaling Pathway and Point of Inhibition by AC-IN-2.
References
- 1. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Carmofur and ARN14988 as Acid Ceramidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of acid ceramidase (AC), Carmofur (B1668449) and ARN14988. Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism by hydrolyzing pro-apoptotic ceramide into sphingosine (B13886) and a free fatty acid. Upregulation of acid ceramidase has been implicated in the progression and chemoresistance of various cancers, making it a compelling target for therapeutic intervention. This document outlines the mechanisms of action, comparative efficacy, and experimental protocols for evaluating these two inhibitors.
Mechanism of Action
Carmofur is a derivative of 5-fluorouracil (B62378) (5-FU) and exhibits a dual mechanism of anti-cancer activity. Traditionally, its efficacy was attributed to its role as a prodrug, slowly releasing 5-FU, which in turn inhibits thymidylate synthase, leading to the disruption of DNA and RNA synthesis.[1] However, extensive research has revealed that Carmofur is also a potent, direct inhibitor of acid ceramidase.[2][3] This inhibition is independent of its conversion to 5-FU and is achieved through the covalent modification of the catalytic cysteine residue in the active site of the enzyme.[2][3] By blocking acid ceramidase, Carmofur leads to the accumulation of intracellular ceramide, a bioactive lipid known to induce cell cycle arrest and apoptosis.[2]
ARN14988 is a potent and specific inhibitor of acid ceramidase.[4] Unlike Carmofur, its mechanism of action is solely focused on the inhibition of acid ceramidase, without the confounding effects of 5-FU release. This specificity makes ARN14988 a valuable tool for studying the direct consequences of acid ceramidase inhibition in cancer biology.
Quantitative Comparison of Efficacy
The following table summarizes the in vitro and cellular efficacy of Carmofur and ARN14988 from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as the source of the enzyme (human vs. rat) and the specific cell lines used.
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ | Cell Line / Enzyme Source | Reference |
| Carmofur | Acid Ceramidase | In vitro enzyme assay | 29 nM | Rat recombinant | [5] |
| Cell Viability | MTT Assay | 17 µM | TSC2-null 621-101 cells | [6][7] | |
| Cell Viability | MTT Assay | 253 µM | TSC2-addback 621-103 cells | [6][7] | |
| Cell Viability | MTT Assay | ~11-104 µM (range) | U87MG, GSC lines 22, 33, 44 | [1][8] | |
| ARN14988 | Acid Ceramidase | In vitro enzyme assay | 12.8 nM | Human recombinant | |
| Acid Ceramidase | Cellular assay | 1.5 µM | A375 melanoma cells | ||
| Cell Viability | MTT Assay | 51.9 µM | A375 melanoma cells | [9] | |
| Cell Viability | MTT Assay | 77.3 µM | G361 melanoma cells | [9] | |
| Cell Viability | MTT Assay | ~11-104 µM (range) | U87MG, GSC lines 22, 33, 44 | [1][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Acid Ceramidase Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Comparing Inhibitor Efficacy.
Experimental Protocols
Acid Ceramidase Activity Assay (Fluorogenic Method)
This protocol is adapted from a fluorogenic assay method used for determining acid ceramidase activity in cell lysates.[10]
Materials:
-
Cell lysis buffer (e.g., 25 mM sodium acetate (B1210297) buffer, pH 4.5, containing protease inhibitors)
-
Fluorogenic substrate (e.g., Rbm14-12, N-dodecanoyl-NBD-sphingosine)
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Carmofur and ARN14988 stock solutions (in DMSO)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a fixed amount of cell lysate protein (e.g., 10-25 µg) to each well.
-
Add varying concentrations of Carmofur, ARN14988, or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to each well to a final concentration (e.g., 20 µM).
-
Incubate the plate at 37°C for a set period (e.g., 1-3 hours), protected from light.
-
-
Measurement:
-
Stop the reaction (method depends on the substrate used, e.g., addition of a stop solution).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom microplates
-
Carmofur and ARN14988 stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Carmofur and ARN14988 in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the inhibitors or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the EC₅₀ values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both Carmofur and ARN14988 are potent inhibitors of acid ceramidase with demonstrated efficacy in various cancer cell models. Carmofur's dual mechanism of action, combining acid ceramidase inhibition with the cytotoxic effects of 5-FU, presents a multifaceted approach to cancer therapy. In contrast, ARN14988 offers a more targeted inhibition of acid ceramidase, making it an invaluable research tool for dissecting the specific roles of this enzyme in cancer pathology. The choice between these inhibitors will depend on the specific research question or therapeutic strategy. For studies aiming to understand the direct consequences of acid ceramidase inhibition, ARN14988 is the more suitable candidate. For clinical applications, Carmofur's established use and dual-action may offer broader therapeutic benefits, although its side-effect profile, related to 5-FU, must be considered. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of inhibition of acid ceramidase by carmofur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of acid ceramidase contributes to tumor progression in tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acid Ceramidase Inhibitors: Potency and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the IC50 values of key Acid Ceramidase inhibitors, including Acid Ceramidase-IN-2, with supporting experimental data and pathway visualizations.
Acid Ceramidase (AC), a key lysosomal enzyme, plays a pivotal role in regulating the cellular balance between the pro-apoptotic lipid ceramide and the pro-survival sphingosine-1-phosphate (S1P). Its overexpression in various cancers has made it a significant target for therapeutic intervention. This guide provides a comparative overview of the inhibitory potency (IC50 values) of several known AC inhibitors, offering valuable data for researchers in oncology and drug discovery. While quantitative data for a specific compound, this compound, is not publicly available, this guide contextualizes its potential activity alongside established inhibitors.
Comparative Inhibitory Potency of Acid Ceramidase Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for a range of AC inhibitors, providing a snapshot of their relative effectiveness. It is important to note that these values are influenced by the specific experimental conditions under which they were determined.
| Inhibitor | IC50 Value | Cell Line / Enzyme Source | Reference(s) |
| This compound | Not specified | Described as having antiproliferative and cytostatic activities.[1][2] | [1][2] |
| Carmofur | 29 nM | Rat recombinant acid ceramidase | [3] |
| ARN14988 | 12.8 nM | Human recombinant acid ceramidase | [2] |
| ARN14974 | 79 nM | Intracellular acid ceramidase | [2] |
| Acid Ceramidase-IN-1 | 166 nM | Human recombinant acid ceramidase | [4] |
| B-13 | ~10 µM | In vitro | [5] |
| Ceranib-1 | 55 µM | SKOV3 cells (cellular ceramidase activity) | [6] |
| Ceranib-2 | 28 µM | SKOV3 cells (cellular ceramidase activity) | [2][6] |
| D-erythro-MAPP (D-e-MAPP) | 1-5 µM | In vitro | [2] |
| Acid Ceramidase-IN-3 | pIC50 = 8.5 (enzymatic), 6.8 (cellular) | A375 melanoma cells | MedChemExpress |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
The Sphingolipid Rheostat: A Critical Signaling Pathway
Acid Ceramidase is a central player in the "sphingolipid rheostat," a signaling pathway that determines cell fate. By hydrolyzing ceramide into sphingosine (B13886), which is subsequently phosphorylated to S1P, AC shifts the balance away from apoptosis (programmed cell death) and towards cell survival, proliferation, and resistance to chemotherapy.[7][8] Inhibiting AC activity is a key strategy to increase intracellular ceramide levels and promote cancer cell death.
Caption: The Sphingolipid Rheostat and the role of Acid Ceramidase inhibitors.
Experimental Methodologies for IC50 Determination
The accurate determination of IC50 values is paramount for the comparative assessment of enzyme inhibitors. The methodologies employed in the cited studies vary, which can contribute to the differences in reported potencies. Key experimental approaches include:
Fluorogenic Assays
This is a common high-throughput screening method used to measure AC activity.
-
Principle: A synthetic, non-fluorescent ceramide analogue is used as a substrate. When cleaved by AC, it releases a fluorescent product. The intensity of the fluorescence is directly proportional to the enzyme's activity. The assay is typically performed in 96- or 384-well plates.[9][10]
-
Enzyme Source: Recombinant human or rat Acid Ceramidase, or lysates from cancer cell lines known to overexpress AC (e.g., SKOV3, A375).[6][11]
-
Substrate: Commonly used fluorogenic substrates include analogs of ceramide that release a fluorescent molecule like umbelliferone (B1683723) upon cleavage.[11]
-
Procedure:
-
The enzyme source is incubated with the fluorogenic substrate in an appropriate buffer (typically acidic, pH 4.5, to favor AC activity).
-
Varying concentrations of the inhibitor are added to the reaction wells.
-
After a set incubation period at 37°C, the reaction is stopped.
-
The fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assays
This method offers high sensitivity and specificity for quantifying the products of the enzymatic reaction.
-
Principle: This technique directly measures the amount of sphingosine (the product of ceramide hydrolysis) or the remaining ceramide (the substrate) in the reaction mixture.[12]
-
Enzyme Source: Similar to fluorogenic assays, either recombinant enzymes or cell lysates can be used.
-
Substrate: Natural or isotopically labeled ceramide species are often used.
-
Procedure:
-
The enzymatic reaction is carried out as described for the fluorogenic assay.
-
The reaction is stopped, and the lipids are extracted from the mixture.
-
The extracted lipids are then separated using liquid chromatography and detected and quantified by mass spectrometry.[13][14]
-
The IC50 value is determined by measuring the reduction in product formation or the increase in substrate abundance at different inhibitor concentrations.
-
Conclusion
The landscape of Acid Ceramidase inhibitors is expanding, offering promising avenues for cancer therapy. While potent inhibitors like Carmofur and ARN14988 demonstrate nanomolar efficacy in enzymatic assays, others like Ceranib-2 show significant activity in cellular contexts. The available information on This compound suggests it is an active inhibitor with potential antiproliferative effects, though further quantitative studies are needed to precisely position it within this comparative framework. Researchers are encouraged to consider the specific experimental conditions when comparing IC50 values and to select the most appropriate inhibitor based on the requirements of their in vitro or in vivo models. The continued exploration of these compounds will undoubtedly contribute to the development of novel and effective cancer treatments targeting the critical sphingolipid metabolic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for the determination of ARN14988, an acid ceramidase inhibitor, and its application to a pharmacokinetic study in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Acid Ceramidase-IN-2 and Ceranib-2
A Comprehensive Guide for Researchers in Sphingolipid-Targeted Drug Discovery
In the landscape of cancer therapeutics and cell biology, the modulation of sphingolipid metabolism has emerged as a critical avenue of investigation. Central to this pathway is acid ceramidase (AC), an enzyme responsible for the hydrolysis of pro-apoptotic ceramide into pro-survival sphingosine (B13886), which is subsequently converted to sphingosine-1-phosphate (S1P). The upregulation of acid ceramidase in various cancer types has cemented its status as a promising target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two commercially available acid ceramidase inhibitors: Acid Ceramidase-IN-2 and Ceranib-2, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This guide reveals a significant disparity in the publicly available experimental data between this compound and Ceranib-2. Ceranib-2 is a well-characterized inhibitor with a substantial body of literature supporting its mechanism of action, potency, and anti-cancer effects in both in vitro and in vivo models. In contrast, quantitative data for this compound is sparse, limiting a direct and comprehensive performance comparison. While both are presented as acid ceramidase inhibitors, the available evidence strongly positions Ceranib-2 as a more robust tool for research and preclinical studies at this time.
Comparative Data Summary
The following tables summarize the available quantitative and qualitative data for this compound and Ceranib-2.
Table 1: General Properties and In Vitro Potency
| Feature | This compound | Ceranib-2 |
| Synonym | Compound 1[1][2][3] | - |
| Mechanism of Action | Acid Ceramidase Inhibitor[1][2][3] | Non-lipid Acid Ceramidase Inhibitor[4] |
| In Vitro IC50 (Acid Ceramidase) | Data not available | 28 µM (in SKOV3 cells)[4] |
| Reported Biological Activity | Potential antiproliferative and cytostatic activities.[1][2][3] | Induces ceramide accumulation, decreases sphingosine and S1P levels, induces apoptosis and cell cycle arrest.[4] |
Table 2: Reported In Vitro and In Vivo Effects of Ceranib-2
| Cell Line/Model | Assay | Endpoint | Result | Reference |
| SKOV3 (Ovarian Cancer) | Cell Proliferation | IC50 (72h) | 0.73 µM | [4] |
| Cell Cycle Analysis | Apoptosis/Arrest | Accumulation in sub-G1, G2, and S phases | [4] | |
| A549 (Lung Cancer) | Cell Viability | IC50 (24h) | 22 µM | [5] |
| H460 (Lung Cancer) | Cell Viability | IC50 (24h) | 8 µM | [5] |
| Acid Ceramidase Activity | Inhibition | 44% inhibition at 25 µM | [5] | |
| JC Murine Mammary Adenocarcinoma (Mouse Model) | In Vivo Tumor Growth | Tumor Volume | Delayed tumor growth at 20 and 50 mg/kg (i.p.) | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the context of these inhibitors, the following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow for inhibitor characterization.
Caption: Targeted pathway of this compound and Ceranib-2.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing findings, the following are detailed protocols for key experiments cited in the evaluation of acid ceramidase inhibitors.
Acid Ceramidase Activity Assay (Fluorogenic Method)
This protocol is adapted from a method for determining acid ceramidase activity in cell lysates using a fluorogenic substrate.[6]
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 0.2 M sucrose (B13894) solution)
-
Fluorogenic Substrate (e.g., Rbm14-12) stock solution (4 mM in ethanol)
-
Reaction Buffer (25 mM Sodium Acetate, pH 4.5)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to near confluency.
-
Harvest and wash cells with PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In each well of a 96-well plate, add the following in order:
-
74.5 µL of Reaction Buffer.
-
25 µL of cell lysate (containing 10-25 µg of protein), diluted in lysis buffer.
-
Add varying concentrations of the inhibitor (e.g., Ceranib-2) or vehicle control (DMSO).
-
Initiate the reaction by adding 0.5 µL of the 4 mM fluorogenic substrate stock solution (final concentration: 20 µM).
-
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding a stop solution (e.g., methanol (B129727) followed by NaIO4 in glycine-NaOH buffer, pH 10.6).[7]
-
Incubate in the dark at 37°C for 1-2 hours to allow for the development of the fluorescent product.
-
Measure the fluorescence using a plate reader at Ex/Em = 355/460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells (no enzyme).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Cell Viability MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Ceranib-2) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-200 µL of Solubilization Solution to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
Ceramide Measurement by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of endogenous ceramide species from biological samples.
Materials:
-
Biological sample (cell pellet or tissue homogenate)
-
Internal Standard (e.g., C17-ceramide)
-
Extraction Solvents (e.g., Chloroform (B151607), Methanol, Isopropanol)
-
LC-MS/MS system with a C8 or C18 reverse-phase column
Procedure:
-
Lipid Extraction:
-
To the cell pellet or tissue homogenate, add an ice-cold mixture of chloroform:methanol (e.g., 1:2, v/v).[9]
-
Add the internal standard.
-
Vortex thoroughly and incubate on ice.
-
Induce phase separation by adding chloroform and water.
-
Centrifuge to separate the layers and collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate mobile phase for LC-MS/MS analysis (e.g., acetonitrile/2-propanol with formic acid).[9]
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different ceramide species using a reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and an organic mixture like acetonitrile/isopropanol with formic acid).[9]
-
Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transition typically involves the precursor ion [M+H]+ and a product ion corresponding to the sphingoid backbone (e.g., m/z 264).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ceramide standards.
-
Quantify the amount of each ceramide species in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Normalize the results to the initial amount of protein or tissue weight.
-
Conclusion
The comparative analysis of this compound and Ceranib-2 underscores the critical importance of robust, publicly available data for the selection of research tools. Ceranib-2 stands out as a well-documented inhibitor of acid ceramidase, with established potency and demonstrated efficacy in cellular and preclinical models of cancer. Its effects on the sphingolipid rheostat are well-defined, making it a reliable choice for studies investigating the therapeutic potential of acid ceramidase inhibition.
Conversely, the lack of accessible quantitative data for this compound makes it difficult to assess its performance and suitability for rigorous scientific inquiry. While it is marketed as an acid ceramidase inhibitor, further validation and characterization are necessary for it to be considered a reliable research tool on par with Ceranib-2.
For researchers and drug development professionals, Ceranib-2 currently represents the more scientifically validated option for investigating the biological roles of acid ceramidase and for preclinical exploration of this therapeutic target. Future studies providing comprehensive data on this compound are needed to enable a true head-to-head comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 神经酰胺酶抑制剂 | MCE [medchemexpress.cn]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of neutral and alkaline ceramidases on fluorogenic N-acylated coumarin-containing aminodiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Determining Inhibitor Reversibility: A Comparative Guide for Acid Ceramidase Inhibitors
A Note on "Acid Ceramidase-IN-2": An extensive search of scientific literature and chemical databases did not yield specific information for a compound named "this compound." This designation may be internal to a specific research group or a placeholder. Therefore, this guide will utilize well-characterized, publicly documented acid ceramidase (AC) inhibitors to illustrate the principles and methods for determining whether an inhibitor acts reversibly or irreversibly. We will compare Carmofur , a known covalent (irreversible) inhibitor, and Ceranib-2 , a potent, non-lipid (presumed reversible) inhibitor.
In the field of drug discovery, understanding the nature of the interaction between an inhibitor and its target enzyme is crucial. Reversible inhibitors bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and can readily dissociate, allowing the enzyme to regain activity if the inhibitor is removed. In contrast, irreversible inhibitors , often called covalent inhibitors, form a stable, covalent bond with the enzyme, leading to permanent inactivation.
Comparison of Exemplary Acid Ceramidase Inhibitors
To illustrate the differences in their biochemical profiles, the following table summarizes key data for Carmofur and Ceranib-2.
| Feature | Carmofur | Ceranib-2 |
| Inhibition Type | Irreversible (Covalent)[1] | Reversible (Non-covalent) |
| Mechanism | Forms a covalent adduct with the catalytic cysteine residue (Cys143) in the active site of acid ceramidase.[2] | Acts as a non-lipid, competitive inhibitor, binding to the active site.[3][4] |
| Potency (IC50) | ~29 nM (for rat recombinant AC)[5][6] | ~28 µM (in SKOV3 cancer cells)[3][7] |
Signaling Pathway: The Role of Acid Ceramidase in Sphingolipid Metabolism
Acid ceramidase is a key lysosomal enzyme that regulates the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). By hydrolyzing ceramide, it plays a critical role in cell fate decisions. Inhibition of acid ceramidase leads to an accumulation of ceramide, which can trigger apoptosis in cancer cells.
Caption: Sphingolipid metabolic pathway highlighting the role of Acid Ceramidase (AC).
Experimental Protocols for Determining Reversibility
The reversibility of an enzyme inhibitor is determined experimentally through assays that assess the recovery of enzyme activity after the removal of the inhibitor. The two most common methods are washout experiments and dialysis.
Washout Experiment
A washout experiment is a straightforward method to assess inhibitor reversibility in a cellular context. The principle is that a reversible inhibitor can be washed away from the cells, leading to the recovery of enzyme activity, whereas an irreversible inhibitor will remain bound, and the inhibition will persist.[8][9][10]
Caption: Workflow for a typical washout experiment to determine inhibitor reversibility.
Detailed Protocol:
-
Cell Culture: Plate cells known to express acid ceramidase (e.g., MCF7 or SKOV3 cancer cell lines) and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with the inhibitor at a concentration sufficient to achieve significant inhibition (e.g., 5-10 times its IC50). Include a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Washout: Aspirate the media containing the inhibitor. Wash the cells by gently adding fresh, pre-warmed, inhibitor-free media and then aspirating it. Repeat this wash step 2-3 times to ensure complete removal of the unbound inhibitor.[10]
-
Recovery Incubation: After the final wash, add fresh, inhibitor-free media and return the cells to the incubator.
-
Time Points: At various time points post-washout (e.g., 0, 2, 4, and 18 hours), harvest the cells.[8] The 0-hour time point represents the level of inhibition immediately after washing.
-
Activity Assay: Lyse the harvested cells and measure the acid ceramidase activity using a fluorogenic substrate assay.
-
Data Analysis: Compare the enzyme activity in the inhibitor-treated samples at different post-washout time points to the vehicle control.
-
Reversible Inhibition: Enzyme activity will gradually return to the level of the control group as the inhibitor dissociates.
-
Irreversible Inhibition: Enzyme activity will remain low, close to the 0-hour time point, as the inhibitor is covalently bound. Any recovery would be primarily due to the synthesis of new enzyme.[8]
-
Dialysis
Dialysis is a biochemical method used with purified or partially purified enzyme preparations to distinguish between reversible and irreversible inhibition.[11][12] The enzyme-inhibitor complex is placed in a dialysis bag with a semi-permeable membrane. Small molecule inhibitors that are reversibly bound will diffuse out of the bag into a larger volume of buffer, while the large enzyme remains inside.
Detailed Protocol:
-
Enzyme-Inhibitor Incubation: Incubate the purified acid ceramidase enzyme with a high concentration of the inhibitor (sufficient for near-maximal inhibition) for a set period to allow binding.[11]
-
Dialysis Setup:
-
Transfer the enzyme-inhibitor mixture into dialysis tubing with a molecular weight cut-off (MWCO) that is large enough to allow the inhibitor to pass through but small enough to retain the enzyme (e.g., 10-14 kDa).
-
Place the sealed dialysis bag into a large beaker containing a significant volume of buffer (e.g., at least 200 times the sample volume).[13] The buffer should be stirred gently.
-
-
Dialysis: Allow dialysis to proceed for several hours (e.g., 2-4 hours) at 4°C. Change the dialysis buffer multiple times to maintain a concentration gradient and ensure efficient removal of the unbound inhibitor.[13][14] An overnight dialysis step is common.[13]
-
Activity Measurement: After dialysis, recover the enzyme from the dialysis bag and measure its activity using a standard enzyme assay.
-
Data Analysis: Compare the activity of the dialyzed enzyme-inhibitor sample to a control sample (enzyme dialyzed without inhibitor).
Conclusion
Determining whether an acid ceramidase inhibitor is reversible or irreversible is fundamental to its preclinical characterization. For a covalent inhibitor like Carmofur , washout and dialysis experiments would show persistent inhibition of acid ceramidase activity. Conversely, for a reversible inhibitor like Ceranib-2 , these same experiments would demonstrate a recovery of enzyme function upon removal of the compound. These experimental approaches, combined with kinetic analyses that show time-dependency for irreversible inhibitors[15][16][17], provide a clear and definitive classification of an inhibitor's mechanism of action, guiding its further development as a potential therapeutic agent.
References
- 1. 2024.febscongress.org [2024.febscongress.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. DSpace [helda.helsinki.fi]
- 13. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 15. researchgate.net [researchgate.net]
- 16. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Cross-reactivity of Acid Ceramidase-IN-2 with other ceramidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of acid ceramidase (AC) inhibitors with other human ceramidases. Understanding the selectivity profile of an inhibitor is critical for interpreting experimental results and predicting potential off-target effects in drug development.
Disclaimer: As of this writing, specific cross-reactivity data for the compound designated "Acid Ceramidase-IN-2" is not publicly available in the peer-reviewed scientific literature. Therefore, this guide will use the well-characterized and potent acid ceramidase inhibitor, Carmofur , as a representative example to illustrate a typical selectivity profile and the methodologies used to assess it.
Introduction to Human Ceramidase Isoforms
Ceramidases are a family of enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1] This enzymatic activity is a crucial control point in sphingolipid metabolism, regulating the balance between the pro-apoptotic signaling molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P).[2] In humans, there are five main ceramidases, categorized by their optimal pH for activity:[1][3]
-
Acid Ceramidase (AC; ASAH1): A lysosomal enzyme with an optimal pH of approximately 4.5.[4] It is ubiquitously expressed and plays a key role in the breakdown of ceramide within the lysosome.[1][4] Overexpression of AC has been linked to several human cancers, making it a significant therapeutic target.[5][6]
-
Neutral Ceramidase (NC; ASAH2): Typically located at the plasma membrane and has an optimal pH of 7.4.[1][7] It is involved in the digestion of dietary sphingolipids and has been implicated in colon carcinogenesis.[1]
-
Alkaline Ceramidase 1 (ACER1; ASAH3): Found in the endoplasmic reticulum and Golgi apparatus, with an optimal pH of 8.8-9.0.[1][4]
-
Alkaline Ceramidase 2 (ACER2; ASAH3L): Localized to the Golgi complex and highly expressed in the placenta.[1]
-
Alkaline Ceramidase 3 (ACER3): Also found in the endoplasmic reticulum and Golgi, and is ubiquitously expressed.[1]
Given the distinct biological roles of each ceramidase isoform, the selectivity of an inhibitor is paramount. Non-selective inhibition could lead to unintended biological consequences and confound experimental outcomes.
Comparative Inhibitor Potency
The following table summarizes the inhibitory potency of the representative acid ceramidase inhibitor, Carmofur, against acid ceramidase and its selectivity over neutral ceramidase. A lack of significant inhibition of neutral ceramidase at high concentrations indicates high selectivity for the acid isoform.
| Inhibitor | Target Enzyme | IC50 Value | Selectivity Notes |
| Carmofur | Acid Ceramidase (rat, recombinant) | 29 ± 5 nM | The anti-proliferative effects of Carmofur are linked to its potent inhibition of acid ceramidase.[5] |
| Neutral Ceramidase | No significant inhibition reported | Studies screening for novel AC inhibitors often test for cross-reactivity against neutral ceramidase, and a lack of activity confirms selectivity.[3][6] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow
To determine the selectivity of an inhibitor, a systematic screening process is employed. The diagram below illustrates a typical workflow for assessing the cross-reactivity of a candidate AC inhibitor against other ceramidase isoforms.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable cross-reactivity data. Below are representative methodologies for in vitro ceramidase activity assays.
Acid Ceramidase (AC) Activity Assay (Fluorogenic Method)
This assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by acid ceramidase.[3][8]
-
Enzyme Source: Recombinant human acid ceramidase or cell lysates from cells overexpressing the enzyme.
-
Substrate: RBM14-C12 (a coumarinic ceramide analog).[3]
-
Reaction Buffer: 25 mM Sodium Acetate, pH 4.5.[8]
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the reaction buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Add the enzyme source (e.g., 10-25 µg of cell lysate protein).[8]
-
Initiate the reaction by adding the fluorogenic substrate (e.g., final concentration of 20 µM).[8]
-
Incubate the plate at 37°C for 1-3 hours.[9]
-
Stop the reaction by adding a solution of methanol (B129727) and sodium periodate (B1199274) in a high pH buffer (e.g., 100 mM glycine/NaOH, pH 10.6).[3][9]
-
After a further incubation period in the dark, measure the fluorescence using a plate reader (e.g., excitation 355 nm, emission 460 nm).[3]
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
-
Neutral Ceramidase (NC) Activity Assay
A similar fluorogenic or LC-MS-based approach is used, but the buffer conditions are adjusted to the optimal pH for neutral ceramidase.
-
Enzyme Source: Recombinant human neutral ceramidase or microsomes from cells expressing the enzyme.
-
Substrate: C16-Ceramide or a fluorogenic substrate like RBM14-C16.[1]
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, with a detergent such as 1% sodium cholate, pH 7.4.[4]
-
Procedure:
-
Pre-incubate the enzyme with the test inhibitor.
-
Initiate the reaction by adding the substrate (e.g., final concentration of 10 µM).[1]
-
For fluorogenic assays, stop the reaction and develop fluorescence as described for the AC assay.[3]
-
For LC-MS assays, quench the reaction with methanol and quantify the product (sphingosine) by UPLC-MS.[10]
-
Determine the percentage of inhibition at a high concentration of the inhibitor to assess selectivity.
-
Alkaline Ceramidase (ACER) Activity Assay
This assay requires a high pH buffer and often the presence of divalent cations for optimal activity.
-
Enzyme Source: Microsomes from cells overexpressing the specific alkaline ceramidase isoform (e.g., ACER1, 2, or 3).[1]
-
Reaction Buffer: 25 mM Tris-HCl or 25 mM Glycine-NaOH, 5 mM CaCl2, and a detergent like 0.15% Triton X-100, at pH 8.8-9.4.[1][12]
-
Procedure:
Conclusion
The evaluation of an inhibitor's cross-reactivity across the entire ceramidase family is a mandatory step in its preclinical characterization. A highly selective acid ceramidase inhibitor, which shows potent inhibition of AC with minimal to no activity against neutral and alkaline isoforms, is a valuable tool for specifically studying the role of lysosomal ceramide metabolism in health and disease. While specific data for this compound remains to be published, the methodologies and comparative frameworks presented here provide the necessary context for its future evaluation and for understanding the selectivity of any novel ceramidase inhibitor.
References
- 1. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of neutral and alkaline ceramidases on fluorogenic N-acylated coumarin-containing aminodiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Neutral ceramidases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases | PLOS One [journals.plos.org]
Navigating the Synergistic Landscape of Acid Ceramidase Inhibition and Radiation Therapy
For researchers, scientists, and drug development professionals, understanding the interplay between novel cancer therapeutics and established treatments like radiation therapy is paramount. This guide provides a comparative analysis of the synergistic effects of inhibiting acid ceramidase (AC) in combination with radiation, offering insights into a promising avenue for enhancing cancer treatment efficacy.
While the specific compound "Acid Ceramidase-IN-2" is commercially available as a research tool, a thorough review of publicly accessible scientific literature reveals a lack of published experimental data regarding its synergistic effects with radiation therapy. The primary citation associated with this compound focuses on its synthesis and application in a high-throughput screening assay rather than its biological activity in a therapeutic context.
Therefore, to provide a valuable and data-supported resource, this guide will focus on other well-documented acid ceramidase inhibitors that have been evaluated in combination with radiation therapy. By examining the experimental data and methodologies from these studies, we can extrapolate the potential mechanisms and benefits of this combination treatment strategy.
The Rationale for Combining Acid Ceramidase Inhibition with Radiation Therapy
Radiation therapy, a cornerstone of cancer treatment, primarily induces cell death through DNA damage. However, many tumors develop resistance to radiation. One key mechanism of this resistance involves the upregulation of the enzyme acid ceramidase (AC).
AC plays a critical role in the balance between pro-apoptotic and pro-survival signaling pathways within a cell. It catalyzes the hydrolysis of ceramide, a lipid that promotes cell death (apoptosis), into sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P), a potent pro-survival molecule. By degrading ceramide, elevated AC activity shifts the cellular signaling balance towards survival, thereby diminishing the cytotoxic effects of radiation.
Inhibiting AC, therefore, presents a logical strategy to enhance the efficacy of radiation therapy. By preventing the breakdown of ceramide, AC inhibitors can lead to an accumulation of this pro-apoptotic lipid, thereby sensitizing cancer cells to radiation-induced cell death.
Comparative Analysis of Acid Ceramidase Inhibitors in Combination with Radiation
While specific data for this compound is unavailable, studies on other AC inhibitors, such as LCL385 and carmofur (B1668449), have demonstrated significant synergistic effects with radiation in various cancer models.
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies investigating the combination of AC inhibitors with radiation therapy.
| Inhibitor | Cancer Model | Key Finding | Fold Sensitization (approx.) | Reference |
| LCL385 | Prostate Cancer (PPC-1 cells) | Significantly decreased cell viability and clonogenic survival when combined with 5 Gy radiation compared to radiation alone. | 1.5 - 2.0 | [1][2] |
| Carmofur | Colorectal Cancer (HT29, HCT116, LIM1215 cells) | Enhanced radiosensitivity across all cell lines, as measured by clonogenic assays. | 1.3 - 1.8 | [3] |
| siRNA-mediated AC knockdown | Prostate Cancer (PPC-1 cells) | Increased cell death in response to 5 Gy radiation. | N/A (Genetic Inhibition) | [1] |
| siRNA-mediated AC knockdown | Colorectal Cancer (HT29, HCT116, LIM1215 cells) | Statistically significant increase in radiosensitivity. | N/A (Genetic Inhibition) | [3] |
Note: Fold sensitization is an approximation based on the reported data and may vary depending on the specific experimental conditions and endpoints measured.
Signaling Pathways and Mechanisms of Action
The synergistic effect of AC inhibitors and radiation therapy is primarily mediated through the modulation of the sphingolipid signaling pathway, leading to enhanced apoptosis.
Caption: Signaling pathway illustrating the synergistic effect of radiation therapy and acid ceramidase inhibitors.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Clonogenic Survival Assay
This assay is a gold standard for determining the cytotoxic effect of ionizing radiation.
Caption: Workflow for a typical clonogenic survival assay.
Protocol:
-
Cancer cells are seeded at a low density in 6-well plates to allow for individual colony formation.
-
After 24 hours, cells are treated with the acid ceramidase inhibitor at various concentrations, followed by irradiation with different doses (e.g., 0, 2, 4, 6 Gy).
-
The cells are then incubated for 10-14 days until visible colonies are formed.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colonies containing 50 or more cells are counted.
-
The surviving fraction is calculated as the number of colonies formed divided by the number of cells seeded, normalized to the plating efficiency of non-irradiated control cells.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in the apoptotic pathway.
Protocol:
-
Cells are treated with the AC inhibitor and/or radiation and harvested at specific time points (e.g., 24, 48 hours).
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against apoptosis markers such as cleaved PARP-1 and cleaved Caspase-3.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The inhibition of acid ceramidase in conjunction with radiation therapy represents a compelling strategy to overcome radiation resistance in cancer. The accumulation of pro-apoptotic ceramide through AC inhibition effectively sensitizes tumor cells to the cytotoxic effects of radiation. While direct experimental data for "this compound" in this context is not yet available in the public domain, the consistent and positive results observed with other AC inhibitors like LCL385 and carmofur strongly support the therapeutic potential of this approach.
Future research should focus on evaluating novel AC inhibitors, including "this compound," in combination with radiation in a variety of preclinical cancer models. Such studies will be crucial for determining the optimal dosing and timing of this combination therapy and for identifying predictive biomarkers to select patients who are most likely to benefit from this innovative treatment strategy. The continued exploration of this synergistic relationship holds significant promise for improving outcomes for cancer patients undergoing radiation therapy.
References
- 1. Acid ceramidase inhibition: a novel target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Acid ceramidase upregulation in prostate cancer cells confers resistance to radiation: AC inhibition, a potential radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Acid Ceramidase Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of targeted therapies has positioned acid ceramidase (AC) as a significant enzyme in drug discovery, particularly in oncology. AC is a key regulator of the sphingolipid metabolic pathway, catalyzing the hydrolysis of ceramide into sphingosine, which is subsequently phosphorylated to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for cell fate. Inhibition of AC can elevate intracellular ceramide levels, promoting apoptosis in cancer cells. However, the therapeutic efficacy and safety of any AC inhibitor are critically dependent on its specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results.
This guide provides a comparative overview of currently available acid ceramidase inhibitors and details the essential experimental protocols required to rigorously evaluate the specificity of novel compounds, such as Acid Ceramidase-IN-2, in a cellular environment.
The Sphingolipid Rheostat: A Target for Therapeutic Intervention
The delicate balance between ceramide and S1P is a pivotal determinant of cellular outcomes. By inhibiting acid ceramidase, the degradation of ceramide is blocked, leading to its accumulation and a subsequent shift in the sphingolipid rheostat towards apoptosis. This makes AC a compelling target for anti-cancer drug development.
Comparative Analysis of Acid Ceramidase Inhibitors
A critical aspect of evaluating a new inhibitor like this compound is to compare its performance against existing alternatives. The following table summarizes the reported specificity of several known acid ceramidase inhibitors. It is important to note that comprehensive, standardized head-to-head comparative studies are often lacking in the public domain.
| Inhibitor | Target | Reported IC50 (Acid Ceramidase) | Specificity Notes |
| This compound | Acid Ceramidase | Data not publicly available | Potentially antiproliferative and cytostatic. Specificity against other ceramidase isoforms and off-targets is not well-documented in public literature.[1] |
| B-13 | Acid Ceramidase | ~10-28 µM (in vitro) | Reported to be selective for acid ceramidase over neutral and alkaline ceramidases in vitro.[2][3][4] However, it shows limited activity in living cells.[4] |
| LCL521 | Acid Ceramidase | Effective at low µM in cells | A lysosomotropic prodrug of B-13 designed for improved cellular activity.[5][6] It is reported to be a specific inhibitor of ASAH1.[7] |
| Ceranib-2 | Ceramidase | ~28 µM (cellular assay) | A non-lipid inhibitor that inhibits cellular ceramidase activity.[8] Its selectivity against different ceramidase isoforms requires further investigation.[9][10] |
| D-erythro-MAPP (D-e-MAPP) | Alkaline Ceramidase | >500 µM | Primarily a potent inhibitor of alkaline ceramidase (IC50 ~1-5 µM), making it a useful tool to distinguish between ceramidase isoform activities.[11] It is a poor inhibitor of acid ceramidase.[4][12] |
| N-oleoylethanolamine (NOE) | Acid Ceramidase | High µM (Ki ~500 µM) | A low-potency inhibitor that has been shown to also inhibit alkaline ceramidase and glucosylceramide synthase at higher concentrations. |
| Carmofur | Acid Ceramidase | IC50 = 29 nM (rat recombinant) | An approved anti-cancer drug in Japan, identified as a potent acid ceramidase inhibitor. Also inhibits other proteases like FAAH and NAAA. |
Essential Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of a novel acid ceramidase inhibitor, a multi-faceted approach employing both in vitro and cellular assays is essential.
In Vitro Ceramidase Isoform Selectivity Assay
This initial screen determines the inhibitor's potency against the target enzyme and its selectivity over other ceramidase isoforms (neutral and alkaline).
Methodology:
-
Enzyme Source: Utilize recombinant human acid ceramidase (ASAH1), neutral ceramidase (ASAH2), and alkaline ceramidases (ACER1, ACER2, ACER3).
-
Substrate: Employ a fluorogenic ceramide substrate (e.g., RBM14-C12) that is processed by the ceramidases to release a fluorescent product.
-
Assay Conditions:
-
Acid Ceramidase: Perform the assay at an acidic pH (e.g., pH 4.5) in an appropriate buffer (e.g., sodium acetate).
-
Neutral Ceramidase: Conduct the assay at a neutral pH (e.g., pH 7.4) in a suitable buffer (e.g., Tris-HCl).
-
Alkaline Ceramidase: Use an alkaline pH (e.g., pH 9.0) in a buffer such as glycine-NaOH.
-
-
Inhibitor Incubation: Pre-incubate the enzymes with a range of inhibitor concentrations.
-
Reaction Initiation and Detection: Add the fluorogenic substrate and monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the IC50 values for each ceramidase isoform to determine the inhibitor's selectivity profile.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble acid ceramidase remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Broad Off-Target Screening Panels
To ensure the inhibitor does not have unintended effects, it should be screened against a broad panel of other enzymes and receptors.
Methodology:
-
Kinome Scanning: Screen the inhibitor against a large panel of kinases (e.g., KINOMEscan™) to identify any off-target kinase inhibition. This is particularly important as many signaling pathways are regulated by kinases.
-
General Safety Panels: Utilize commercially available safety screening panels (e.g., from Eurofins Discovery or Reaction Biology) that include a wide range of targets such as GPCRs, ion channels, transporters, and other enzymes known to be associated with adverse drug reactions.
Data Presentation: The results from these panels are typically presented as the percent inhibition at a fixed concentration of the test compound. Significant inhibition of any off-target protein warrants further investigation.
Conclusion
The development of specific acid ceramidase inhibitors holds great promise for the treatment of various diseases, including cancer. However, a thorough evaluation of an inhibitor's specificity is paramount to ensure its efficacy and safety. While "this compound" is commercially available, a comprehensive public dataset on its cellular specificity is currently lacking. To properly evaluate this and any other novel acid ceramidase inhibitor, a systematic approach as outlined in this guide is essential. By combining in vitro isoform selectivity assays with cellular target engagement studies like CETSA and broad off-target screening, researchers can gain a comprehensive understanding of an inhibitor's specificity profile. This rigorous evaluation is a critical step in the journey from a promising compound to a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. biorxiv.org [biorxiv.org]
- 12. cusabio.com [cusabio.com]
A Comparative Guide to the Pharmacokinetic Properties of Acid Ceramidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of several key acid ceramidase (AC) inhibitors. Understanding these properties is crucial for the selection and development of effective therapeutic agents targeting sphingolipid metabolism. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and drug development decisions.
Introduction to Acid Ceramidase Inhibition
Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a pivotal role in the sphingolipid metabolic pathway by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. The balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is critical for determining cell fate. In many cancers, elevated AC activity leads to decreased ceramide levels and increased S1P levels, promoting tumor growth, proliferation, and resistance to therapy. Therefore, inhibiting acid ceramidase to increase intracellular ceramide concentrations has emerged as a promising strategy in cancer therapy and other diseases where sphingolipid metabolism is dysregulated.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for a selection of acid ceramidase inhibitors from preclinical studies in mice. It is important to note that direct comparison should be made with caution due to variations in experimental conditions, such as administration routes and dosage.
| Inhibitor | Animal Model | Dose and Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F) | Reference |
| Carmofur | Data Not Available | - | - | - | - | - | - |
| Ceranib-2 | Balb/c mice | 50 mg/kg, Intraperitoneal | ~40 µM | 2 hours | < 2 hours | Data Not Available | [1] |
| ARN14988 | Mice | Intraperitoneal | 17.36 ± 1.44 ng/mL (in brain) | Data Not Available | Data Not Available | Data Not Available | [2] |
| Oxazolone (B7731731) Carboxamide 32b | Mice | 2 mg/kg, Intravenous | 1.95 ± 0.21 µM | 0.08 hours | 1.1 ± 0.1 hours | - | [3][4] |
| 10 mg/kg, Oral | 0.45 ± 0.09 µM | 2.0 ± 0.0 hours | 2.1 ± 0.3 hours | 35% | [3][4] | ||
| B13 / LCL-464 | Data Not Available | - | - | - | - | - | - |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of acid ceramidase inhibition and the process of evaluating inhibitors, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are summaries of typical protocols used in the evaluation of acid ceramidase inhibitors.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for determining the pharmacokinetic profile of an acid ceramidase inhibitor in a mouse model.
-
Animals: Male or female mice (e.g., Balb/c or CD-1), typically 6-8 weeks old, are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Formulation and Administration: The inhibitor is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
Intravenous (IV) Administration: The formulation is administered as a single bolus dose via the tail vein.
-
Oral (PO) Administration: The formulation is administered via oral gavage.
-
Intraperitoneal (IP) Administration: The formulation is injected into the peritoneal cavity.
-
-
Blood Sampling: Blood samples (approximately 20-30 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration. Serial sampling from the same animal is often performed via submandibular or saphenous vein puncture, with a terminal sample collected via cardiac puncture.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the inhibitor in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
In Vitro Acid Ceramidase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of acid ceramidase in a cell-free system.
-
Enzyme Source: Recombinant human acid ceramidase or lysate from cells overexpressing the enzyme is used.
-
Substrate: A fluorogenic substrate, such as a ceramide analog that releases a fluorescent product upon hydrolysis, is commonly used.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor in an assay buffer (typically with a pH of 4.5 to mimic the lysosomal environment).
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is stopped, and the fluorescence of the product is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.
Cellular Ceramide Accumulation Assay
This assay determines the effect of an acid ceramidase inhibitor on ceramide levels within intact cells.
-
Cell Culture: A relevant cell line (e.g., a cancer cell line known to have high AC activity) is cultured to a suitable confluency.
-
Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor or a vehicle control for a defined period.
-
Lipid Extraction: After treatment, cells are harvested, and total lipids are extracted using a method such as the Bligh and Dyer extraction.
-
Ceramide Quantification: The levels of different ceramide species in the lipid extracts are quantified by LC-MS/MS.
-
Data Analysis: The fold-change in ceramide levels in inhibitor-treated cells is calculated relative to the vehicle-treated control cells. This provides evidence of target engagement and the functional consequence of AC inhibition in a cellular context.
Conclusion
The development of potent and selective acid ceramidase inhibitors with favorable pharmacokinetic properties is a key objective in the pursuit of novel therapeutics for cancer and other diseases. This guide provides a snapshot of the current landscape, highlighting the available pharmacokinetic data for several promising inhibitors. While compounds like the oxazolone carboxamide 32b and Ceranib-2 show encouraging preclinical pharmacokinetic profiles, a significant data gap remains for other established inhibitors such as Carmofur and B13. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies, enabling a more direct and comprehensive evaluation of these and future acid ceramidase inhibitors. The continued investigation into the in vivo behavior of these compounds is essential for their successful translation into clinical candidates.
References
- 1. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.cnr.it [iris.cnr.it]
A Comparative Guide to Acid Ceramidase Inhibitors in Cancer Research
Introduction
Acid ceramidase (ASAH1) has emerged as a critical therapeutic target in oncology.[1][2][3] This lysosomal enzyme plays a pivotal role in the sphingolipid metabolic pathway by hydrolyzing pro-apoptotic ceramide into sphingosine, which is subsequently converted to the pro-survival molecule sphingosine-1-phosphate (S1P).[1][2][4] This balance, often termed the "ceramide/S1P rheostat," is frequently dysregulated in cancer, favoring cell proliferation, survival, angiogenesis, and therapeutic resistance.[1][2][5] Overexpression of ASAH1 has been documented in numerous malignancies, including glioblastoma, prostate cancer, and acute myeloid leukemia (AML), often correlating with poor prognosis.[6][7] Consequently, inhibiting ASAH1 to increase intracellular ceramide levels represents a promising strategy to induce cancer cell death.[2][3][6] This guide provides a comparative overview of key ASAH1 inhibitors, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
The Role of Acid Ceramidase in Cancer Signaling
ASAH1 sits (B43327) at a crucial juncture in cellular signaling. By breaking down ceramide, it performs two pro-tumorigenic functions: 1) it alleviates the cytotoxic, pro-apoptotic effects of ceramide accumulation, and 2) it produces sphingosine, the precursor for the potent signaling lipid S1P.[2] S1P promotes cancer cell proliferation, migration, and inflammation while inhibiting apoptosis.[2][6] Inhibition of ASAH1 reverses this balance, leading to an accumulation of ceramide, which can trigger cell cycle arrest and apoptosis through pathways involving the activation of protein phosphatase 2A (PP2A) and stress-activated protein kinases (SAPK/p38MAPK), and subsequent modulation of the Bcl-2 family of proteins.[8][9]
Caption: The Sphingolipid Rheostat in Cancer.
Comparison of Preclinical Acid Ceramidase Inhibitors
Several small molecules have been identified and characterized as ASAH1 inhibitors. Their potency and efficacy vary across different cancer models. Below is a summary of key quantitative data for prominent inhibitors.
| Inhibitor | Type | Ki / IC50 (Enzymatic) | Cellular Efficacy (EC50 / IC50) | Cancer Model(s) | In Vivo Efficacy |
| Carmofur | Covalent, Irreversible | Potent inhibitor (mechanism-based) | 11-104 µM (IC50) | Glioblastoma (U87MG, GSCs) | Not specified in provided abstracts |
| SACLAC | Covalent, Irreversible | 97.1 nM (Ki)[10][11] | ~3 µM (EC50)[7][12] | Acute Myeloid Leukemia (AML) | 37-75% reduction in leukemic burden (5 mg/kg)[7][10] |
| Ceranib-2 | Non-lipid, Reversible | 28 µM (IC50, cellular) | 0.73 µM (IC50, 72h) | Ovarian (SKOV3), Breast (MCF7) | Delayed tumor growth (20-50 mg/kg, i.p.)[13][14] |
| B-13 | Ceramide Analog | ~10-27.7 µM (IC50)[15][16] | 50 µM required for effect | Prostate, Breast (MCF7) | Pretreatment decreased migration[2] |
Key Experimental Protocols
The evaluation of ASAH1 inhibitors relies on a set of standardized assays to determine enzymatic activity, cellular viability, and in vivo anti-tumor effects.
Acid Ceramidase (ASAH1) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ASAH1 directly. A common method utilizes a fluorogenic substrate.
-
Principle: A synthetic ceramide analog, such as Rbm14-12, is used as a substrate.[17][18] ASAH1 hydrolyzes the substrate, releasing a fluorescent molecule (e.g., umbelliferone) after a series of reactions. The fluorescence intensity is directly proportional to the enzyme activity.
-
Protocol Outline:
-
Lysate Preparation: Cancer cells are harvested, and cell homogenates (lysates) are prepared. Protein concentration is quantified to ensure equal amounts are used in each reaction.
-
Reaction Mixture: In a 96-well plate, the cell lysate (containing ASAH1) is incubated with a reaction buffer (e.g., 25 mM sodium acetate, pH 4.5) and the fluorogenic substrate (e.g., 20 µM Rbm14-12).[17]
-
Inhibitor Addition: Test compounds (inhibitors) are added to the reaction mixture at various concentrations.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes to 3 hours).[17][19]
-
Signal Detection: The reaction is stopped, and the fluorescence is measured using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (without inhibitor), and IC50 values are determined.
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of ASAH1 inhibitors on cancer cell viability and proliferation.[20][21]
-
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[20]
-
Compound Treatment: Cells are treated with various concentrations of the ASAH1 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT labeling reagent is added to each well (final concentration ~0.5 mg/mL) and incubated for 2-4 hours at 37°C.[20]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.[20]
-
Absorbance Reading: The absorbance is measured on a microplate reader, typically between 550 and 600 nm.[20]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 or EC50 values are calculated.
-
Caption: Preclinical evaluation workflow for ASAH1 inhibitors.
In Vivo Xenograft Model
This protocol is used to assess the anti-tumor efficacy of an ASAH1 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor to evaluate its effect on tumor growth.
-
Protocol Outline:
-
Cell Implantation: A specific number of cancer cells (e.g., MV4-11 or U937 for AML models) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).[10]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the ASAH1 inhibitor (e.g., SACLAC at 5 mg/kg) via a specific route (e.g., intraperitoneal injection) on a defined schedule.[10][13]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume/weight in the treated group to the control group.
-
Conclusion
Inhibitors of acid ceramidase represent a targeted therapeutic strategy with significant potential in oncology. Compounds like Carmofur, SACLAC, and Ceranib-2 have demonstrated robust preclinical activity by shifting the sphingolipid balance to favor ceramide-induced apoptosis.[6][7][14] Carmofur, an approved drug for colorectal cancer in Japan, is a particularly interesting candidate for repurposing, especially for brain tumors due to its ability to cross the blood-brain barrier.[6][22] The irreversible and potent nature of SACLAC makes it a strong candidate for AML therapy.[7][10] The continued development and evaluation of these inhibitors, using the standardized protocols outlined here, are crucial for their successful translation into clinical settings for treating various cancers.
References
- 1. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Acid ceramidase is associated with an improved prognosis in both DCIS and invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide analog SACLAC modulates sphingolipid levels and Mcl-1 splicing to induce apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid Ceramidase Up-regulation in Prostate Cancer: Role in Tumor Development and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ceramide Analogue SACLAC Modulates Sphingolipid Levels and MCL-1 Splicing to Induce Apoptosis in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Carmofur - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Acid Ceramidase-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Acid Ceramidase-IN-2 are critical for maintaining laboratory safety and environmental compliance. As a novel small molecule inhibitor, specific disposal protocols for this compound may not be readily available. Therefore, it is imperative to adhere to best practices for the disposal of uncharacterized or potent research chemicals. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Given that a specific Safety Data Sheet (SDS) for this compound is not widely available, it must be treated as a potentially hazardous substance of unknown toxicity.[1] The following precautions should be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves when handling this compound.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Direct Contact: Prevent contact with skin, eyes, and mucous membranes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If ingestion occurs, seek immediate medical attention.[2]
Step-by-Step Disposal Plan
The disposal of this compound must be managed through your institution's hazardous waste program and comply with all local, state, and federal regulations.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
1. Waste Segregation and Containerization:
-
Separate Waste Streams: Do not mix waste containing this compound with other chemical or non-hazardous waste streams.[2][3]
-
Solid Waste:
-
Collect all solid materials contaminated with this compound, such as pipette tips, gloves, weigh paper, tubes, and contaminated lab paper, in a designated, leak-proof hazardous waste container for solids.[1][2]
-
This container should be clearly labeled as "Hazardous Solid Chemical Waste" and include the full chemical name "this compound".[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions, working solutions, and the initial rinses of "empty" containers, in a designated, leak-proof hazardous waste container for liquids.[1][2]
-
The container must be compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1]
-
Label the container clearly as "Hazardous Liquid Chemical Waste," specifying the chemical name and solvent(s).[1]
-
2. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste containers in a designated SAA within your laboratory. This area should be at or near the point of waste generation.[1]
-
Secondary Containment: Ensure that the SAA has secondary containment to capture any potential leaks from the primary waste containers.[1]
-
Container Integrity: Keep waste containers tightly closed except when adding waste.[1][4]
3. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces and equipment.
-
The cleaning materials used for decontamination should also be disposed of as solid hazardous waste.[2]
4. Final Disposal Procedures:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for the collection of the hazardous waste.[1][3]
-
Documentation: Provide the EHS department with all available information about this compound.
-
Waste Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
Quantitative Data Summary
Since specific quantitative data for this compound is limited in the provided search results, a representative table for a generic small molecule inhibitor is presented below to provide context for handling and disposal considerations.
| Property | Value | Implication for Disposal |
| Physical State | Solid[5] | Solid waste will consist of the pure compound and contaminated disposables. |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Liquid waste will likely be solutions in organic solvents, requiring appropriate, compatible waste containers. |
| Storage Temperature | Powder: -20°C; In solvent: -80°C[5] | Unused or expired compounds stored under these conditions must be disposed of as hazardous waste. |
| Toxicity | Unknown; treat as potentially hazardous | All waste streams (solid and liquid) must be handled as hazardous chemical waste. Do not dispose of in regular trash or down the drain.[1][4] Segregation from other waste is critical. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acid Ceramidase-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Acid Ceramidase-IN-2. As a specific safety data sheet (SDS) for this compound is not publicly available, a cautious approach, treating it as a potentially hazardous substance with unknown toxicity, is essential. This guide provides detailed procedural information for the safe handling, use, and disposal of this acid ceramidase inhibitor, empowering you to manage laboratory risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | N95 or higher-rated respirator (in a fume hood) |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Chemical fume hood |
| Cell Culture/In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | N/A (in a biological safety cabinet) |
| Animal Handling (if applicable) | Safety glasses | Nitrile gloves | Lab coat or dedicated gown | N/A |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Chemical fume hood (for liquid waste) |
Key Considerations for PPE Selection:
-
Gloves: Always use chemically resistant gloves, such as nitrile gloves. Inspect them for any signs of damage before use and change them frequently, especially if contamination is suspected.
-
Eye Protection: Chemical splash goggles are recommended when handling solutions to protect against splashes.[1]
-
Respiratory Protection: When handling the powdered form of this compound, it is crucial to work within a certified chemical fume hood to prevent inhalation of airborne particles.[1]
-
Lab Coats: A clean, buttoned lab coat should be worn at all times in the laboratory to protect your skin and clothing from contamination.
Operational and Disposal Plans: A Step-by-Step Procedural Guide
A clear and concise plan for the entire lifecycle of the compound in the laboratory, from receipt to disposal, is critical for maintaining a safe working environment.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, "this compound," and any available hazard information.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The primary container should be kept in secondary containment to prevent spills.
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
Weighing: To minimize the generation of dust, weigh the powdered compound on a tared weigh paper or in a microcentrifuge tube within a fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas, pipette tips, and other equipment for handling this compound to prevent cross-contamination.
Spill Management:
In the event of a spill, treat it as a hazardous incident:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Cleanup: Allow only trained personnel with appropriate PPE to clean up the spill according to your institution's established procedures for hazardous chemical spills.
Waste Disposal:
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[2]
-
Liquid Waste: Collect all solutions containing the inhibitor, including unused stock solutions and the first rinse of "empty" containers, in a clearly labeled, leak-proof hazardous waste container.[2]
-
Solid Waste: All contaminated solid materials, such as pipette tips, gloves, and weigh papers, must be collected in a separate, labeled hazardous solid waste container.[2]
-
Disposal Request: Follow your institution's protocol for arranging a chemical waste pickup with the EHS department.[2]
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the decision-making process for PPE selection.
Caption: Procedural workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, ensuring both personal safety and the integrity of their research. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
